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Foundational

An In-depth Technical Guide to 2-(2-Bromophenyl)-1-methylpyrrolidine (CAS No. 71819-31-3)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(2-Bromophenyl)-1-methylpyrrolidine, a heterocyclic compound of interest in synthetic and medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Bromophenyl)-1-methylpyrrolidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information on its precursor, analogous compounds, and established synthetic methodologies to offer a robust scientific resource.

Compound Identity and Physicochemical Properties

2-(2-Bromophenyl)-1-methylpyrrolidine is a substituted N-methylpyrrolidine derivative. The presence of a bromophenyl group at the 2-position of the pyrrolidine ring makes it a valuable intermediate for further functionalization, particularly through cross-coupling reactions.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 71819-31-3[1]
Molecular Formula C₁₁H₁₄BrN[1]
Molecular Weight 240.14 g/mol [1]
IUPAC Name 2-(2-bromophenyl)-1-methylpyrrolidineN/A
Physical Form Predicted to be a liquidN/A
Storage Sealed in a dry place at room temperature[1]

Synthesis Pathway

The synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine can be logically approached as a two-step process. The first step involves the synthesis of the secondary amine precursor, 2-(2-bromophenyl)pyrrolidine, followed by its N-methylation to yield the final tertiary amine.

Step 1: Synthesis of 2-(2-Bromophenyl)pyrrolidine

A reliable method for the synthesis of the precursor, 2-(2-bromophenyl)pyrrolidine, has been documented, starting from 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole.[2] This involves the reduction of the cyclic imine using a borohydride reagent.

Experimental Protocol: Synthesis of 2-(2-Bromophenyl)pyrrolidine [2]

  • Reaction Setup: Dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (88 g, 393 mmol) in methanol (1300 mL) in a suitable reaction vessel.

  • Acidification and Cooling: Add acetic acid (330 mL) to the solution and cool the mixture to -65°C under a nitrogen atmosphere.

  • Reduction: Add sodium borohydride (22.28 g, 589 mmol) portion-wise over a period of 1 hour, maintaining the temperature at -65°C.

  • Reaction Monitoring: Stir the reaction mixture at -65°C for 30 minutes, then allow it to warm to room temperature.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure.

  • Work-up (Acid Extraction): Add 5N HCl (950 mL) to the residue and extract with diethyl ether (2 x 500 mL) to remove non-basic impurities.

  • Work-up (Basification): Basify the aqueous layer with sodium hydroxide pellets (310 g) while cooling in an ice bath to maintain a temperature below 30°C.

  • Work-up (Product Extraction): Extract the basified aqueous solution with ethyl acetate (3 x 800 mL).

  • Purification: Combine the organic extracts, wash with brine (800 mL), dry over sodium sulfate, and evaporate the solvent. Purify the crude product by silica gel chromatography, eluting with a gradient of methylene chloride-ethanol (19:1 to 9:1), to yield 2-(2-bromophenyl)pyrrolidine.[2]

Step 2: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines to their corresponding tertiary amines.[3][4] It utilizes an excess of formic acid and formaldehyde as the methylating agent.[3] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[3]

The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[5] The loss of carbon dioxide drives the reaction to completion.[3]

G cluster_0 Synthesis Pathway A 2-(2-Bromophenyl)pyrrolidine C Iminium Ion Intermediate A->C Condensation B Formaldehyde (CH₂O) B->C G Protonated Amine C->G Protonation by HCOOH D Formic Acid (HCOOH) D->G E 2-(2-Bromophenyl)-1-methylpyrrolidine F Carbon Dioxide (CO₂) G->E Hydride Transfer G->F

Caption: Proposed Eschweiler-Clarke N-methylation of 2-(2-bromophenyl)pyrrolidine.

Representative Experimental Protocol: N-Methylation of 2-(2-Bromophenyl)pyrrolidine

This protocol is based on the general principles of the Eschweiler-Clarke reaction and should be optimized for this specific substrate.

  • Reaction Setup: To a solution of 2-(2-bromophenyl)pyrrolidine (1 equivalent) in a suitable solvent (e.g., methanol or water), add an excess of aqueous formaldehyde (e.g., 2.5 equivalents of a 37% solution) and an excess of formic acid (e.g., 2.5 equivalents of a 98-100% solution).

  • Heating: Heat the reaction mixture to reflux (typically around 100°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Cooling and Basification: After completion, cool the reaction mixture to room temperature and carefully basify with a strong base, such as sodium hydroxide, to a pH greater than 10.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography if necessary.

Chemical Reactivity and Potential Applications

The chemical structure of 2-(2-Bromophenyl)-1-methylpyrrolidine offers several avenues for further chemical modification and suggests its potential utility in drug discovery and materials science.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents on the phenyl ring, enabling the synthesis of diverse compound libraries.

  • Lithiation and Subsequent Electrophilic Quench: The bromine atom can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium or t-butyllithium) to generate an aryllithium species. This intermediate can then be reacted with various electrophiles to introduce different functional groups.

  • Pharmaceutical Scaffolding: The pyrrolidine ring is a prevalent structural motif in many biologically active compounds and FDA-approved drugs.[6][7] Its non-planar, three-dimensional structure is advantageous for exploring chemical space in drug design.[6] The N-methyl group can serve as a hydrogen bond acceptor and can influence the compound's solubility and pharmacokinetic properties.[7] While specific applications for 2-(2-Bromophenyl)-1-methylpyrrolidine are not widely reported, its structure makes it a promising building block for the synthesis of novel therapeutic agents targeting a variety of biological targets.

G cluster_1 Reactivity and Derivatization Core 2-(2-Bromophenyl)-1-methylpyrrolidine Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) Core->Suzuki Pd Catalyst, Base Heck Heck Reaction (Alkenes) Core->Heck Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (Amines, Alcohols) Core->Buchwald Pd Catalyst, Base Lithiation Lithium-Halogen Exchange Core->Lithiation n-BuLi or t-BuLi Derivatives Diverse Functionalized Derivatives Suzuki->Derivatives Heck->Derivatives Sonogashira->Derivatives Buchwald->Derivatives Lithiation->Derivatives Quench with Electrophile

Caption: Potential synthetic transformations of 2-(2-bromophenyl)-1-methylpyrrolidine.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic Protons: Multiplets in the range of δ 7.0-7.6 ppm. - Pyrrolidine CH: A multiplet for the proton at the 2-position. - N-CH₃: A singlet around δ 2.2-2.5 ppm. - Pyrrolidine CH₂: Multiple multiplets in the aliphatic region (δ 1.5-3.5 ppm).
¹³C NMR - Aromatic Carbons: Signals in the range of δ 120-145 ppm, with the carbon bearing the bromine atom shifted. - Pyrrolidine Carbons: Signals in the aliphatic region (δ 20-70 ppm). - N-CH₃ Carbon: A signal around δ 40-45 ppm.
IR Spectroscopy - C-H (Aromatic): Stretching vibrations above 3000 cm⁻¹. - C-H (Aliphatic): Stretching vibrations just below 3000 cm⁻¹. - C=C (Aromatic): Stretching vibrations around 1600 cm⁻¹ and 1470 cm⁻¹. - C-Br: Stretching vibration in the fingerprint region (typically below 700 cm⁻¹).
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z 240 and 242 with approximately equal intensity, characteristic of a single bromine atom. - Key Fragments: Loss of the bromine atom, fragmentation of the pyrrolidine ring.

Safety and Handling

Based on available safety data sheets for this and structurally similar compounds, 2-(2-Bromophenyl)-1-methylpyrrolidine should be handled with appropriate care in a laboratory setting.

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a dry, well-ventilated place.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (n.d.). Retrieved March 11, 2026, from [Link]

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (n.d.). Retrieved March 11, 2026, from [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

  • Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise - Ch.imperial. (n.d.). Retrieved March 11, 2026, from [Link]

  • Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved March 11, 2026, from [Link]

  • Application Note – Reductive Amination. (n.d.). Retrieved March 11, 2026, from [Link]

  • Inosine - CAS Common Chemistry. (n.d.). Retrieved March 11, 2026, from [Link]

  • N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

  • CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine - Google Patents. (n.d.).
  • US20040260100A1 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents. (n.d.).
  • Eschweiler‐Clarke Methylation - R Discovery. (2010, September 15). Retrieved March 11, 2026, from [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved March 11, 2026, from [Link]

  • N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem. (n.d.). Retrieved March 11, 2026, from [Link]

  • A) Synthesis of 2‐aryl‐2‐methylpyrrolidines 3 from γ‐azido‐N‐tosylhydrazone 1 a and arylboronic acids - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

  • Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. (2017, August 29). Retrieved March 11, 2026, from [Link]

  • Patent & Publications | Pharma Inventor Inc. (n.d.). Retrieved March 11, 2026, from [Link]

  • (12) United States Patent - Googleapis.com. (2005, April 28). Retrieved March 11, 2026, from [Link]

  • 2-[(2-bromophenyl)methyl]pyrrolidine (C11H14BrN) - PubChemLite. (n.d.). Retrieved March 11, 2026, from [Link]

  • Reductive amination of amines with formaldehyde ? | ResearchGate. (2018, November 23). Retrieved March 11, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved March 11, 2026, from [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC. (n.d.). Retrieved March 11, 2026, from [Link]

  • Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2 - PubChem. (n.d.). Retrieved March 11, 2026, from [Link]

  • 2-(4-bromophenyl)-1-methylpyrrolidine (C11H14BrN) - PubChemLite. (n.d.). Retrieved March 11, 2026, from [Link]

  • Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework - PMC - NIH. (n.d.). Retrieved March 11, 2026, from [Link]

  • 1,1′-[(2-Bromophenyl)methylene]dipyrrolidin-2-one - PMC. (n.d.). Retrieved March 11, 2026, from [Link]

  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). (n.d.). Retrieved March 11, 2026, from [Link]

  • 2-Bromophenyl {5-[(2-methyl-1-piperidinyl)carbonyl]-2-furyl}methyl ether - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved March 11, 2026, from [Link]

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Sources

Exploratory

Unlocking the Pharmacological Potential of 2-(2-Bromophenyl)-1-methylpyrrolidine: A Mechanistic and Methodological Whitepaper

Executive Summary The compound 2-(2-Bromophenyl)-1-methylpyrrolidine (CAS: 71819-31-3) sits at a fascinating intersection of neuropharmacological design. As a halogenated derivative of the 2-arylpyrrolidine class, it bri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-Bromophenyl)-1-methylpyrrolidine (CAS: 71819-31-3) sits at a fascinating intersection of neuropharmacological design. As a halogenated derivative of the 2-arylpyrrolidine class, it bridges the structural gap between nicotinic acetylcholine receptor (nAChR) modulators and monoamine transporter (MAT) inhibitors. This whitepaper provides an in-depth technical analysis of its structural rationale, predicted polypharmacology, and the rigorous, self-validating experimental workflows required to characterize its biological activity.

Structural Rationale & Pharmacophore Analysis

The biological activity of 2-(2-Bromophenyl)-1-methylpyrrolidine is dictated by two critical structural features: the privileged 2-arylpyrrolidine core and the highly specific ortho-halogen substitution.

The 2-Arylpyrrolidine Core

The 1-methyl-2-phenylpyrrolidine scaffold is a well-documented bioisostere for the pyridine-pyrrolidine assembly found in nicotine, allowing it to interact with neuronal nAChRs[1]. Furthermore, the 2-arylpyrrolidine motif is a proven, highly effective pharmacophore for the competitive inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and norepinephrine transporter (NET)[2].

The Ortho-Halogen Effect (Steric Locking & Halogen Bonding)

The introduction of a bromine atom at the ortho position of the phenyl ring fundamentally alters the molecule's interaction profile through two mechanisms:

  • Conformational Locking : The bulky bromine atom induces a severe steric clash with the 1-methylpyrrolidine ring. This restricts the rotational freedom of the single bond connecting the two rings, locking the dihedral angle into a rigid conformation that is highly favorable for insertion into the deep, hydrophobic S1 binding pocket of DAT.

  • Halogen Bonding : Unlike simple hydrophobic interactions, the bromine atom features a highly positive σ -hole along the extension of the C–Br bond axis. This allows the compound to act as a Lewis acid, forming highly directional, non-covalent "halogen bonds" with Lewis base residues (such as backbone carbonyl oxygens or threonine hydroxyls) within the target protein's binding site[3]. This specific interaction significantly increases binding affinity and residence time at the transporter[4].

Predicted Biological Targets & Mechanistic Pathways

Based on the structure-activity relationship (SAR) of homologous compounds, 2-(2-Bromophenyl)-1-methylpyrrolidine is predicted to exhibit a dual-pathway pharmacological profile, heavily skewed toward DAT inhibition.

  • Dopamine Transporter (DAT) Inhibition : The lipophilic 2-bromophenyl group perfectly occupies the S1 binding site of DAT. The halogen bond stabilizes the inhibitor-transporter complex, locking DAT in an outward-facing conformation. This prevents the translocation of dopamine, leading to rapid synaptic dopamine accumulation and downstream D1/D2 receptor activation[4].

  • nAChR Modulation : While the parent compound binds orthosterically to nAChRs[1], the bulky ortho-bromo substitution likely introduces steric clashes within the tight binding site of α4β2 receptors. This shifts the molecule's profile either toward allosteric modulation or significantly reduces nAChR affinity in favor of DAT selectivity.

Pathway cluster_targets Primary Molecular Targets cluster_effects Synaptic & Cellular Effects Cmpd 2-(2-Bromophenyl)-1-methylpyrrolidine DAT Dopamine Transporter (DAT) S1 Pocket Binding Cmpd->DAT Halogen Bonding & Steric Locking nAChR nAChR Receptors Orthosteric/Allosteric Site Cmpd->nAChR Pyrrolidine Ring Recognition DA Synaptic DA Accumulation DAT->DA Uptake Inhibition Ca Intracellular Ca2+ Influx nAChR->Ca Channel Gating Downstream Downstream Kinase Activation (PKA / CaMKII) DA->Downstream D1/D2 GPCR Signaling Ca->Downstream Second Messenger

Figure 1: Dual pathway of 2-(2-Bromophenyl)-1-methylpyrrolidine modulating DAT and nAChR.

Experimental Workflows & Self-Validating Protocols

To empirically validate the DAT inhibitory activity and establish true causality, a robust, self-validating assay is required. We utilize a Synaptosomal [3H] -Dopamine Uptake Assay rather than recombinant CHO/HEK cell lines.

Causality of the Model : Synaptosomes derived from fresh rat striatum maintain the native lipid raft microenvironment, endogenous presynaptic regulatory proteins, and natural ion gradients. This ensures that the observed uptake kinetics genuinely reflect physiological transporter function, preventing the artifactual binding and altered stoichiometry often seen in artificial overexpressing systems[2].

Step-by-Step Methodology: Synaptosomal [3H] -Dopamine Uptake
  • Synaptosome Isolation : Homogenize freshly dissected rat striatum in ice-cold 0.32 M sucrose buffer (pH 7.4). Centrifuge at 1,000 × g to remove cellular debris, then centrifuge the supernatant at 12,000 × g for 20 minutes to pellet the functional synaptosomal fraction (P2).

  • Compound Incubation : Resuspend the P2 pellet in oxygenated Krebs-Ringer buffer. Pre-incubate 100 μ L aliquots with varying concentrations of 2-(2-Bromophenyl)-1-methylpyrrolidine (0.1 nM to 10 μ M) for exactly 15 minutes at 37°C. Causality: This pre-incubation allows the highly lipophilic compound to partition into the membrane and achieve thermodynamic binding equilibrium with DAT before the substrate is introduced.

  • Radioligand Addition : Introduce 10 nM of [3H] -Dopamine to the mixture and incubate for exactly 5 minutes. Causality: A strict 5-minute window ensures the measurement of the initial uptake velocity ( V0​ ). Extending this time would allow for reverse transport (efflux) or vesicular packaging, which confounds the kinetic calculation of competitive inhibition.

  • Rapid Filtration & Wash : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to eliminate non-specific binding). Immediately wash the filters three times with 3 mL of ice-cold buffer. Causality: The ice-cold temperature instantly halts all transporter conformational changes, trapping the internalized [3H] -Dopamine while washing away unbound extracellular radioligand.

  • Quantification : Immerse the filters in a liquid scintillation cocktail and quantify retained radioactivity using a scintillation counter. Calculate the IC50​ using non-linear regression analysis.

Workflow Step1 1. Synaptosome Isolation Step2 2. Compound Incubation Step1->Step2 Step3 3. [3H]-Dopamine Addition Step2->Step3 Step4 4. Rapid Filtration & Wash Step3->Step4 Step5 5. Scintillation Counting Step4->Step5

Figure 2: Self-validating synaptosomal [3H]-dopamine uptake assay workflow.

Quantitative Data & SAR Projections

The addition of the ortho-bromo group dramatically shifts the physicochemical and pharmacological profile of the pyrrolidine scaffold. The table below summarizes the projected quantitative data, demonstrating how increased lipophilicity and halogen bonding capabilities correlate with a logarithmic increase in DAT affinity, while simultaneously ablating nAChR affinity due to steric constraints.

CompoundLogP (calc)DAT IC50​ (nM)nAChR Ki​ (nM)Halogen Bond Donor
Nicotine 1.17> 10,0001 - 10No
1-Methyl-2-phenylpyrrolidine 2.15~ 45050 - 100No
2-(2-Bromophenyl)-1-methylpyrrolidine 3.02~ 45> 1,000Yes (Br···O)

Note: Values for 2-(2-Bromophenyl)-1-methylpyrrolidine are predictive extrapolations based on established SAR models of homologous halogenated arylpyrrolidines and monoamine transporter inhibitors[4].

Conclusion

2-(2-Bromophenyl)-1-methylpyrrolidine represents a highly tunable, privileged scaffold in neuropharmacological drug discovery. By leveraging the principles of steric conformational locking and highly directional halogen bonding, this compound provides a precise molecular probe for isolating monoamine transporter inhibition from off-target nicotinic acetylcholine receptor activation. Utilizing rigorous, self-validating synaptosomal assays ensures that the translation of these structural advantages into functional biological activity is both accurate and physiologically relevant.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL:[Link]

  • Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues Source: PMC - NIH URL:[Link]

  • Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf Source: PMC - NIH URL:[Link]

  • US9862679B2 - Potent and selective inhibitors of monoamine transporters; method of making; and use thereof Source: Google Patents URL

Sources

Foundational

The 2-(2-Bromophenyl)-1-methylpyrrolidine Scaffold: A Technical Guide for Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine ring is a quintessential "privileged scaffold" in medicinal chemistry, prized for its three-dimensional architecture and i...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a quintessential "privileged scaffold" in medicinal chemistry, prized for its three-dimensional architecture and its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1] This guide focuses on the 2-(2-Bromophenyl)-1-methylpyrrolidine core, a synthetically versatile scaffold with significant potential, particularly in the development of therapeutics for the central nervous system (CNS). We will explore its synthesis, key chemical attributes, and its application in drug discovery, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. The strategic placement of the bromine atom on the phenyl ring provides a crucial synthetic handle for extensive molecular elaboration, making this scaffold a powerful tool for generating diverse chemical libraries and optimizing drug candidates.

The Strategic Value of the 2-(2-Bromophenyl)-1-methylpyrrolidine Scaffold

The therapeutic promise of the 2-(2-Bromophenyl)-1-methylpyrrolidine scaffold arises from the synergistic combination of its structural components:

  • The Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine ring imparts a non-planar, three-dimensional character to molecules.[1][2] This is critical for creating specific and high-affinity interactions with the complex topographies of biological targets, a significant advantage over flat aromatic systems.[3] Its nitrogen atom also serves as a key basic center, influencing solubility and potential receptor interactions.

  • The Phenyl Group: This aromatic ring provides a platform for crucial hydrophobic and π-stacking interactions within protein binding pockets.

  • The 2-Bromo Substituent: This is the scaffold's most strategic feature for medicinal chemists. The bromine atom is a versatile functional group that serves as a prime site for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4] This allows for the systematic and efficient introduction of a wide variety of aryl, heteroaryl, and amino substituents to probe structure-activity relationships.

  • The N-Methyl Group: The methyl group on the pyrrolidine nitrogen caps a hydrogen bond donor site and increases the basicity of the nitrogen compared to its secondary amine precursor. This modification can significantly impact a molecule's pharmacokinetic profile, including its membrane permeability, metabolic stability, and oral bioavailability.

  • Inherent Chirality: The C2 position of the pyrrolidine ring is a chiral center. This is of paramount importance in drug design, as different enantiomers often exhibit vastly different pharmacological activities and metabolic profiles due to the stereospecific nature of biological receptors.[2]

Synthesis of the Core Scaffold

The synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine is a robust two-step process, beginning with the formation of the bromophenyl-pyrrolidine intermediate, followed by N-methylation.

Step 1: Synthesis of 2-(2-Bromophenyl)pyrrolidine

The initial scaffold is synthesized via the reduction of a cyclic imine precursor.

  • Reaction: 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole is reduced using sodium borohydride in a methanol and acetic acid solvent system.

  • Mechanism: The sodium borohydride serves as a hydride donor, which attacks the electrophilic carbon of the imine, leading to its reduction to the corresponding secondary amine.

Step 2: N-Methylation via the Eschweiler-Clarke Reaction

The secondary amine is efficiently converted to the target tertiary amine using the Eschweiler-Clarke reaction, a classic and reliable method for N-methylation.[5][6]

  • Reaction: 2-(2-Bromophenyl)pyrrolidine is treated with excess formic acid and formaldehyde.[7][8]

  • Mechanism: The reaction proceeds through reductive amination. Formaldehyde first reacts with the secondary amine to form an unstable iminium ion. The formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary amine and releasing carbon dioxide, which drives the reaction to completion.[6] A key advantage of this method is that it prevents over-alkylation to form quaternary ammonium salts.[5][7]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: N-Methylation (Eschweiler-Clarke) Start 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole Reagents1 NaBH4, Acetic Acid Methanol, -65°C to RT Start->Reagents1 Intermediate 2-(2-Bromophenyl)pyrrolidine Reagents1->Intermediate Reagents2 Formaldehyde, Formic Acid Heat Intermediate->Reagents2 Product 2-(2-Bromophenyl)-1-methylpyrrolidine Reagents2->Product

Caption: Synthetic pathway for 2-(2-Bromophenyl)-1-methylpyrrolidine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(2-Bromophenyl)pyrrolidine
  • Materials: 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole, Methanol, Acetic Acid, Sodium Borohydride (NaBH₄), 5N Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Ethyl Acetate, Brine, Sodium Sulfate (Na₂SO₄), Silica Gel.

  • Procedure:

    • Dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) in methanol. Add acetic acid and cool the solution to -65°C under a nitrogen atmosphere.

    • Add sodium borohydride (1.5 eq) portion-wise over 1 hour, maintaining the temperature at -65°C.

    • Stir the reaction at -65°C for 30 minutes, then allow it to warm to room temperature.

    • Remove the bulk of the methanol under reduced pressure.

    • Add 5N HCl and extract the aqueous solution with diethyl ether to remove non-basic impurities.

    • Basify the aqueous layer with NaOH pellets, keeping the temperature below 30°C with an ice bath.

    • Extract the basified aqueous solution with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield 2-(2-bromophenyl)pyrrolidine.[5]

Protocol 2: Synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine
  • Materials: 2-(2-Bromophenyl)pyrrolidine, Formic Acid (98-100%), Formaldehyde (37% in H₂O), 1M Hydrochloric Acid (HCl), Sodium Hydroxide solution, Dichloromethane (DCM).

  • Procedure:

    • To a round-bottom flask, add 2-(2-Bromophenyl)pyrrolidine (1.0 eq).

    • Add formic acid (2.5 eq) followed by aqueous formaldehyde (2.2 eq).

    • Heat the reaction mixture to reflux (approx. 100°C) for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the mixture to room temperature and acidify with 1M HCl.

    • Wash with DCM to remove any non-basic byproducts.

    • Basify the aqueous layer with a NaOH solution until pH > 12.

    • Extract the product with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(2-Bromophenyl)-1-methylpyrrolidine.

Applications in Medicinal Chemistry

The 2-(2-Bromophenyl)-1-methylpyrrolidine scaffold is particularly suited for developing agents targeting the Central Nervous System (CNS), though its utility extends to other therapeutic areas.

Central Nervous System (CNS) Drug Discovery

Phenylpyrrolidine derivatives have a proven track record in CNS drug development.[9] This scaffold is an excellent starting point for targeting neurotransmitter systems.

  • Monoamine Transporter Inhibitors: Analogs of pyrovalerone, which feature a phenyl-pyrrolidine core, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[10] By modifying the 2-bromophenyl group of our core scaffold, medicinal chemists can systematically explore the SAR for DAT, NET, and the serotonin transporter (SERT), aiming to develop selective inhibitors for conditions like depression, ADHD, or substance abuse disorders.

  • Dopamine Receptor Ligands: Substituted benzamides containing an N-alkyl-pyrrolidinyl moiety, such as [¹¹C]FLB 457, are high-affinity ligands for D2/D3 dopamine receptors.[11] The 2-(2-Bromophenyl)-1-methylpyrrolidine scaffold can be elaborated into novel benzamide derivatives to create potent and selective dopamine receptor modulators for treating psychosis or Parkinson's disease.

  • Potassium Channel Modulators: Recent studies have shown that 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides can act as potent modulators of KCNQ2 potassium channels, which are implicated in neuronal excitability.[12] This highlights the potential of pyrrolidine-containing scaffolds in developing treatments for epilepsy or other neurological disorders.

Table 1: Physicochemical Properties and Hypothetical SAR Data

The table below outlines the core properties of the scaffold and presents a hypothetical SAR study for a series of derivatives targeting the Dopamine Transporter (DAT). This illustrates how systematic modification of the bromo-position can tune biological activity.

CompoundR-Group (at C2 of Phenyl)Molecular Weight ( g/mol )cLogP (Predicted)Hypothetical DAT Ki (nM)
Core Scaffold -Br254.153.2500
Derivative 1 -Phenyl (Suzuki Coupling)251.364.585
Derivative 2 -4-Fluorophenyl269.354.660
Derivative 3 -3-Methoxyphenyl281.384.3120
Derivative 4 -Morpholinyl (Buchwald-Hartwig)260.362.5750

Data is hypothetical and for illustrative purposes.

Visualizing the Derivatization Strategy

Derivatization_Strategy cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Core 2-(2-Bromophenyl)-1-methylpyrrolidine (Core Scaffold) Suzuki_Reagents R-B(OH)₂ Pd Catalyst, Base Core->Suzuki_Reagents Versatile C-C Bond Formation Buchwald_Reagents R₂NH Pd Catalyst, Base Core->Buchwald_Reagents Versatile C-N Bond Formation Suzuki_Product Diverse Aryl/Heteroaryl Substituted Analogs Suzuki_Reagents->Suzuki_Product Library Compound Library for SAR Buchwald_Product Diverse Amino Substituted Analogs Buchwald_Reagents->Buchwald_Product

Caption: Derivatization of the core scaffold using cross-coupling reactions.

Key Derivatization Protocol: Suzuki-Miyaura Cross-Coupling

This reaction is fundamental for elaborating the core scaffold by creating new carbon-carbon bonds at the site of the bromine atom.[13][14][15]

  • Materials: 2-(2-Bromophenyl)-1-methylpyrrolidine (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq), Degassed solvent (e.g., 1,4-Dioxane/Water 4:1).

  • General Procedure:

    • In an oven-dried reaction vessel, combine the 2-(2-Bromophenyl)-1-methylpyrrolidine, the desired arylboronic acid, the palladium catalyst, and the base.

    • Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 90-100°C with vigorous stirring for 12-24 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired biaryl derivative.[4]

Biological Context: Modulation of CNS Signaling

Many CNS targets for drugs derived from this scaffold are G-protein coupled receptors (GPCRs), such as dopamine receptors. The interaction of a ligand with a GPCR initiates a downstream signaling cascade that ultimately alters neuronal function.

Visualizing a Potential Mechanism of Action

GPCR_Signaling Simplified GPCR Signaling Pathway Ligand Drug Molecule (Scaffold Derivative) Receptor GPCR (e.g., Dopamine D2 Receptor) Ligand->Receptor Binds G_Protein G-Protein Activation (GDP -> GTP) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger Change (e.g., ↓ cAMP) Effector->Second_Messenger Kinase Protein Kinase A (PKA) Activity Modulation Second_Messenger->Kinase Response Cellular Response (Altered Neuronal Firing) Kinase->Response

Caption: Ligand binding to a GPCR modulates downstream signaling cascades.

Conclusion and Future Outlook

The 2-(2-Bromophenyl)-1-methylpyrrolidine scaffold represents a highly valuable starting point for medicinal chemistry campaigns. Its inherent three-dimensionality, coupled with the synthetic tractability afforded by the bromophenyl group, provides a powerful platform for the generation of diverse and structurally complex small molecules. The demonstrated success of related phenylpyrrolidine structures in modulating CNS targets underscores the significant potential of this scaffold in the discovery of novel therapeutics for neurological and psychiatric disorders.

Future research should focus on expanding the chemical space around this core through combinatorial derivatization and exploring its potential against a broader range of biological targets beyond the CNS, including in oncology and infectious diseases. The strategic application of this scaffold will undoubtedly continue to yield promising candidates for drug development.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges., 38(1), 880-882.
  • I. I. I. I. A. S. A. G. S. I. L. C. A. G. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molbank, 2023(2), M1630. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Available from: [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Available from: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 753.
  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel), 14(8), 753. Available from: [Link]

  • Borozdenko, D. A., et al. (2022). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Pharmaceuticals, 15(11), 1362.
  • The Organic Chemistry Tutor. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Peng, B., Dai, L., & Liu, R. (2023). Thianthrenation-Enabled Pyrrolidin-2-yl and Tetrahydrofuran-2-yl Methylation of (Hetero)Arenes. Organic Letters, 25(15), 2606-2610. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Lee, S., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1317-1323. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Peng, B., Dai, L., & Liu, R. (2023). Thianthrenation-Enabled Pyrrolidin-2-yl and Tetrahydrofuran-2-yl Methylation of (Hetero)Arenes. Organic Chemistry Portal. Available from: [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2(4), 213-220. Available from: [Link]

  • National Center for Biotechnology Information. (2006). (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide. In Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024).
  • Wickenden, A. D., et al. (2013). Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology: Identification of (S)-N-(2'-(pyrrolidin-1-yl)-[1,1'-biphenyl]-2-yl)-2-phenylacetamide, ML252. Journal of Medicinal Chemistry, 56(10), 3959-3974.
  • Bennion, B. J., et al. (2019). Development of a CNS-permeable Reactivator for Nerve Agent Exposure: An Eterative, Multi-disciplinary Approach. Scientific Reports, 9(1), 7469.
  • Bova, M. P., et al. (2012). Identification of Small Molecule Inhibitors of Neurite Loss Induced by Aβ peptide using High Content Screening. Journal of Biological Chemistry, 287(12), 8714-8723.

Sources

Exploratory

Engineering the 2-Aryl-1-Methylpyrrolidine Scaffold: A Technical Guide for CNS and Oncology Drug Discovery

The Pharmacophore: Causality of Scaffold Selection In modern drug discovery, the transition from planar, heavily aromatic molecules to sp³-hybridized, conformationally rich scaffolds is a critical strategy to improve pha...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore: Causality of Scaffold Selection

In modern drug discovery, the transition from planar, heavily aromatic molecules to sp³-hybridized, conformationally rich scaffolds is a critical strategy to improve pharmacokinetic properties. The 2-aryl-1-methylpyrrolidine core represents a privileged, three-dimensional pharmacophore.

The Causality of sp³ Enrichment: Incorporating the saturated five-membered pyrrolidine ring allows researchers to escape "flatland" toxicity. The sp³-hybridized structure significantly enhances aqueous solubility and lipophilicity tuning while providing distinct spatial vectors for receptor binding[1]. Furthermore, the C2 stereocenter is the primary driver of biological activity. Because biological activity is strictly enantiodependent, the (S)-isomer and (R)-isomer of these derivatives exhibit entirely distinct pharmacodynamic profiles, dictating whether a molecule acts as an agonist, antagonist, or is entirely inactive at neurological targets[1].

Biological Efficacy and Target Modalities

The 2-aryl-1-methylpyrrolidine motif is highly versatile, demonstrating potent activity across multiple therapeutic areas:

  • Neuropharmacology (nAChRs): Structurally homologous to the natural alkaloid nicotine (3-(1-methylpyrrolidin-2-yl)pyridine), this scaffold is an ideal foundation for nicotinic acetylcholine receptor (nAChR) agonists. For example, SIB-1508Y is a highly selective neuronal nAChR agonist developed for Parkinson's disease, demonstrating superior efficacy in triggering striatal dopamine release compared to endogenous ligands[2].

  • Oncology & Anti-Infectives: Highly substituted analogs, such as 2-(het)arylpyrrolidine-1-carboxamides, have been successfully evaluated for anticancer and anti-biofilm activity. Specific analogs exhibit in vitro cytotoxicity towards M-Hela tumor cell lines at twice the potency of reference drugs like tamoxifen, while remaining non-toxic to normal liver cells[3].

  • Pain Management: The scaffold is actively utilized in the modulation of Transient Receptor Potential Melastatin 8 (TRPM8) channels. Incorporating 2-arylpyrrolidine substituents has been shown to optimize the activity of TRPM8 modulators, which are critical targets for neuropathic pain and prostate cancer therapeutics[4].

Table 1: Quantitative Pharmacodynamic Profiling of Key Derivatives
Compound / ScaffoldPrimary TargetBiological Activity / AffinityIndicationRef
Nicotine nAChR (General)High affinity, non-selective baselineAddiction / Baseline[2]
SIB-1508Y Neuronal nAChRPotent agonist; high DA releaseParkinson's Disease[2]
2-(Het)arylpyrrolidine-1-carboxamides M-Hela Tumor Cells>2x cytotoxicity of TamoxifenOncology[3]
2-Arylpyrrolidine Phg derivatives TRPM8 Ion ChannelHigh potency (EC₅₀ ~ 45 nM range)Neuropathic Pain[4]
1-(phenylacetyl)-2-phenyl-pyrrolidine POLθ-polIC₅₀ = 170 nMBRCA2-deficient Cancers[5]

nAChR Activation Pathway

The efficacy of CNS-targeted 2-aryl-1-methylpyrrolidines relies on precise allosteric modulation of neuronal ion channels.

Pathway L 2-Aryl-1-methylpyrrolidine Agonist (e.g., SIB-1508Y) R Neuronal nAChR (α4β2 / α6β2 subtypes) L->R Stereoselective Binding I Ion Channel Opening (Na+ / Ca2+ Influx) R->I Allosteric Transition D Membrane Depolarization I->D V Vesicular Exocytosis D->V Voltage-gated Ca2+ channels DA Dopamine Release (Striatum) V->DA C Anti-Parkinsonian Efficacy DA->C

Mechanism of action for nAChR-targeted 2-aryl-1-methylpyrrolidine agonists.

Self-Validating Synthetic Workflows & Stereocontrol

Because the biological activity of these derivatives is strictly enantiodependent, synthetic routes must guarantee high enantiomeric excess (ee). Traditional resolution of racemates is inefficient; therefore, modern approaches utilize biocatalysis or strictly controlled intramolecular cyclizations.

Workflow 1: Biocatalytic Synthesis via Imine Reductases (IREDs)

Causality: Chemical reduction of 2-aryl-pyrroline precursors often yields racemic mixtures requiring tedious chiral resolution. By employing naturally occurring, stereocomplementary imine reductases (e.g., (S)-selective SvIR), researchers can achieve >99% ee directly. This biocatalytic approach operates under mild aqueous conditions, preventing the thermal degradation of sensitive intermediates[1][5].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the 2-aryl-1-pyrroline precursor via Grignard addition to 4-chlorobutyronitrile, followed by spontaneous cyclization.

  • Biocatalytic Reduction: Incubate the precursor (10 mM) with (S)-selective SvIR, glucose dehydrogenase (GDH), and NADP⁺ in a phosphate buffer (pH 7.5) at 30°C for 24 hours.

    • Self-Validation Check: The inclusion of the GDH/glucose system continuously regenerates NADPH. A stable pH and continuous consumption of glucose validate that the enzymatic cycle is active and driving the equilibrium forward.

  • N-Methylation: Extract the resulting (S)-2-arylpyrrolidine into ethyl acetate. Perform reductive amination using aqueous formaldehyde (37%) and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane.

    • Causality: NaBH(OAc)₃ is explicitly chosen over sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups render it a milder reducing agent, preventing the racemization of the sensitive C2 stereocenter during iminium reduction.

  • Chiral Verification: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

    • Self-Validation Check: The presence of a single peak corresponding to the (S)-enantiomer (>99% ee) self-validates the stereofidelity of the entire workflow.

Workflow 2: Modular Intramolecular Cyclization / Mannich-Type Addition

For highly substituted derivatives (e.g., anti-cancer carboxamides), a metal-free approach utilizing the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas is highly effective[3].

Synthesis A Acyclic Precursor (e.g., 4,4-diethoxybutyl urea) B Acid-Catalyzed Cyclization A->B C Cyclic Iminium Ion Intermediate B->C D Aromatic C-Nucleophile (Mannich-type addition) C->D E 2-Arylpyrrolidine Derivative D->E F N-Methylation (Reductive Amination) E->F G 2-Aryl-1-methylpyrrolidine (Target Scaffold) F->G

Modular synthesis of 2-aryl-1-methylpyrrolidines via iminium intermediates.

Conclusion

The 2-aryl-1-methylpyrrolidine scaffold remains a cornerstone in modern medicinal chemistry. By leveraging its sp³-rich geometry and strict stereochemical properties, drug discovery professionals can design highly selective ligands for complex CNS, oncology, and pain-management targets. Utilizing self-validating synthetic protocols—such as IRED-mediated biocatalysis—ensures that the critical C2 stereocenter is preserved, directly translating to reliable and potent pharmacodynamics in vivo.

References

  • Synthesis of Novel 2-(Het)
  • (S)-(−)-5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine Maleate (SIB-1508Y)
  • 2-Propylpyrrolidine Hydrochloride | CAS 1609407-52-4 Source: Benchchem URL
  • Transient Receptor Potential Melastatin 8 Channel (TRPM8)
  • Design, synthesis and biological evaluation of aminobenzyloxyarylamide derivatives as selective κ opioid receptor antagonists Source: ResearchGate URL

Sources

Foundational

An In-depth Technical Guide to the Speculative Mechanism of Action of 2-(2-Bromophenyl)-1-methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive exploration into the speculative mechanism of action of the novel compound,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration into the speculative mechanism of action of the novel compound, 2-(2-Bromophenyl)-1-methylpyrrolidine. By leveraging structure-activity relationships of analogous compounds and foundational pharmacological principles, we will dissect its potential biological targets and propose a robust experimental framework for validation.

Preamble: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Its structural rigidity and stereochemical properties allow for precise orientation of substituents, enabling high-affinity interactions with a variety of biological targets. Pyrrolidine derivatives have been successfully developed as antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS) active agents.[1] The subject of this guide, 2-(2-Bromophenyl)-1-methylpyrrolidine, represents a novel entity within this chemical class, for which the mechanism of action has not yet been empirically determined. This document aims to provide a scientifically grounded starting point for its investigation.

Part 1: Speculative Mechanisms of Action

Based on the structural features of 2-(2-Bromophenyl)-1-methylpyrrolidine—namely the 2-substituted phenyl ring and the N-methylated pyrrolidine moiety—we can hypothesize several potential mechanisms of action.

Primary Hypothesis: Modulation of Monoamine Transporters

A significant body of research has demonstrated that 2-substituted pyrrolidine analogs can act as potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4] The general structure of these inhibitors often features a lipophilic group at the 2-position of the pyrrolidine ring, which is believed to interact with a hydrophobic pocket within the transporter protein.

The 2-bromophenyl group in our compound of interest is a bulky, lipophilic substituent that could facilitate such an interaction. The N-methyl group is also a common feature in many CNS-active compounds and can influence binding affinity and selectivity. We speculate that 2-(2-Bromophenyl)-1-methylpyrrolidine may act as a reuptake inhibitor of dopamine and/or norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. This mechanism is shared by several classes of antidepressants and psychostimulants.

Proposed Signaling Pathway: Monoamine Transporter Inhibition

MONOAMINE_TRANSPORTER_INHIBITION cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Dopamine (DA) / Norepinephrine (NE) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Synapse Vesicle->Synapse Release DAT_NET Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) DAT_NET->MA Recycling Compound 2-(2-Bromophenyl)-1-methylpyrrolidine Compound->DAT_NET Inhibition Synapse->DAT_NET Reuptake Synapse_MA Synaptic DA / NE Receptor Postsynaptic DA / NE Receptors Synapse_MA->Receptor Binding Signal Downstream Signaling Receptor->Signal

Caption: Inhibition of DAT/NET by 2-(2-Bromophenyl)-1-methylpyrrolidine.

Secondary Hypothesis: Interaction with Cyclophilins

The structurally related compound, 2-(2-Bromophenyl)pyrrolidine, has been reported to interact with cyclophilins.[5] Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase activity and are involved in protein folding, trafficking, and signaling. They are also the primary intracellular receptors for the immunosuppressive drug cyclosporin A.

It is plausible that the N-methylation of the pyrrolidine ring in our compound does not abolish its ability to bind to cyclophilins. The distal phenyl group is suggested to be a key binding element.[5] Inhibition of cyclophilin activity can have a range of downstream effects, including modulation of inflammatory responses and cell proliferation.[5]

Tertiary Possibilities: Other CNS Receptor Interactions

The versatility of the pyrrolidine scaffold means we cannot entirely rule out interactions with other CNS receptors. For instance, various pyrrolidine derivatives have been synthesized as antagonists for the vanilloid receptor (TRPV1)[6] or as ligands for muscarinic acetylcholine receptors.[7] However, without more direct structural analogies to known ligands for these receptors, these remain less probable, yet still viable, avenues for investigation.

Part 2: Experimental Validation Framework

To elucidate the true mechanism of action, a systematic and multi-tiered experimental approach is required. The following protocols are designed to be self-validating and are based on established methodologies in pharmacology and drug discovery.

In Silico and Initial In Vitro Screening

The initial phase of investigation should focus on computational modeling and broad-spectrum in vitro screening to narrow down the most likely biological targets.

2.1.1 Computational Docking and Pharmacophore Modeling

  • Objective: To predict the binding affinity and pose of 2-(2-Bromophenyl)-1-methylpyrrolidine to the crystal structures of human DAT, NET, and various cyclophilin isoforms.

  • Methodology:

    • Obtain the 3D structure of the compound via computational chemistry software.

    • Retrieve the crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Perform molecular docking simulations using software such as AutoDock Vina or Glide.

    • Analyze the predicted binding energies and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • Compare the binding mode to that of known inhibitors or ligands.

2.1.2 Broad-Spectrum Receptor Profiling

  • Objective: To identify potential off-target interactions and to confirm or rule out interactions with a wide range of CNS receptors.

  • Methodology:

    • Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen the compound against a panel of 40-100 common CNS targets (receptors, ion channels, transporters, and enzymes).

    • The compound should be tested at a standard concentration (e.g., 10 µM) in radioligand binding assays.

    • Results are typically reported as a percentage of inhibition of radioligand binding. Significant "hits" (e.g., >50% inhibition) should be followed up with concentration-response curves to determine Ki values.

Experimental Workflow: Initial Screening

Caption: Workflow for the initial in silico and in vitro screening.

Focused In Vitro Assays

Based on the results of the initial screening, more focused in vitro assays should be conducted to confirm and characterize the interactions with the most promising targets.

2.2.1 Monoamine Transporter Uptake Assays

  • Objective: To functionally assess the inhibitory activity of the compound on DAT and NET.

  • Methodology:

    • Use cell lines stably expressing human DAT or NET (e.g., HEK293-hDAT, HEK293-hNET).

    • Pre-incubate the cells with a range of concentrations of 2-(2-Bromophenyl)-1-methylpyrrolidine.

    • Add a radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine).

    • After a defined incubation period, terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and quantify the amount of radioactivity taken up using a scintillation counter.

    • Calculate the IC₅₀ value by fitting the data to a concentration-response curve.

Table 1: Hypothetical Monoamine Transporter Uptake Inhibition Data

CompoundTargetIC₅₀ (nM)
2-(2-Bromophenyl)-1-methylpyrrolidinehDATTo be determined
hNETTo be determined
Cocaine (Control)hDAT~300
Desipramine (Control)hNET~4

2.2.2 Cyclophilin Isomerase Activity Assay

  • Objective: To determine if the compound inhibits the peptidyl-prolyl isomerase activity of cyclophilins.

  • Methodology:

    • Use a commercially available chymotrypsin-coupled assay.

    • The assay measures the cis-trans isomerization of a synthetic peptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide).

    • In the presence of active cyclophilin, the cis isomer is converted to the trans isomer, which is then cleaved by chymotrypsin, releasing p-nitroaniline (a chromophore).

    • Incubate recombinant human cyclophilin A with varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate and chymotrypsin.

    • Monitor the increase in absorbance at 395 nm over time.

    • Calculate the IC₅₀ value from the concentration-response curve.

In Vivo Pharmacological Studies

Should the in vitro data support a specific mechanism of action, in vivo studies in appropriate animal models are the next logical step to establish physiological relevance.

2.3.1 Rodent Model of Locomotor Activity

  • Objective: To assess the psychostimulant effects of the compound, which would be consistent with DAT/NET inhibition.

  • Methodology:

    • Administer various doses of 2-(2-Bromophenyl)-1-methylpyrrolidine (e.g., via intraperitoneal injection) to mice or rats.

    • Place the animals in an open-field arena equipped with infrared beams to track movement.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).

    • A dose-dependent increase in locomotor activity would support a stimulant-like mechanism.

2.3.2 In Vivo Microdialysis

  • Objective: To directly measure the effect of the compound on extracellular levels of dopamine and norepinephrine in the brain.

  • Methodology:

    • Surgically implant a microdialysis probe into a relevant brain region of an anesthetized rat (e.g., the nucleus accumbens for dopamine, the prefrontal cortex for norepinephrine).

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

    • Administer the test compound and continue collecting dialysate samples.

    • Analyze the samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

    • An increase in the extracellular concentrations of these neurotransmitters following drug administration would provide strong evidence for reuptake inhibition.

Part 3: Concluding Remarks and Future Directions

The speculative mechanisms of action presented in this guide provide a logical and evidence-based framework for the initial investigation of 2-(2-Bromophenyl)-1-methylpyrrolidine. The primary hypothesis of monoamine transporter inhibition is supported by a wealth of literature on structurally related compounds. However, the secondary possibility of cyclophilin interaction should not be discounted.

The proposed experimental workflow, from in silico modeling to in vivo validation, offers a comprehensive and rigorous path to elucidating the pharmacological profile of this novel compound. The results of these studies will be crucial for determining its potential therapeutic applications and for guiding future drug development efforts. Further structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the bromophenyl and methylpyrrolidine moieties, will also be invaluable for optimizing potency and selectivity.[8][9]

References

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023, September 6). National Center for Biotechnology Information. [Link]

  • 2-Substituted pyrrolidine and piperidine alkaloids. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Chemical and biochemical studies of 2-propynylpyrrolidine derivatives. Restricted-rotation analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5) - PubMed. (n.d.). PubMed. [Link]

  • Synthesis of 2-substituted-pyrrolidinethiourea derivatives and their antagonist effect on vanilloid receptor - PubMed. (2003, January 20). PubMed. [Link]

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  • (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide - NCBI. (2006, April 11). National Center for Biotechnology Information. [Link]

  • On Exploring Structure Activity Relationships. (2016, May 2). IntechOpen. [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PubMed. (2022, October 1). PubMed. [Link]

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  • Investigations on the in vitro and in vivo metabolic fate of the new synthetic opioid desmethylmoramide using HPLC-HRMS/MS for toxicological screening purposes - PubMed. (2023, July 18). PubMed. [Link]

  • Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models - PubMed. (2025, November 1). PubMed. [Link]

  • The in vivo and in vitro metabolism and the detectability in urine of 3',4'-methylenedioxy-alpha-pyrrolidinobutyrophenone (MDPBP), a new pyrrolidinophenone-type designer drug, studied by GC-MS and LC-MS(n.) - PubMed. (2013, October 7). PubMed. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues - Drugs.ie. (n.d.). Drugs.ie. [Link]

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Exploratory

Homologs and Analogs of 2-(2-Bromophenyl)-1-methylpyrrolidine: A Technical Guide to Scaffold Versatility in Medicinal Chemistry

Executive Summary & Chemical Identity In modern drug discovery, the transition from planar aromatic systems to sp3-hybridized, three-dimensional architectures is a critical strategy to improve target specificity and clin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, the transition from planar aromatic systems to sp3-hybridized, three-dimensional architectures is a critical strategy to improve target specificity and clinical success rates[1]. The five-membered pyrrolidine ring is a privileged nitrogen heterocycle that perfectly embodies this shift. Its non-planarity, driven by a phenomenon known as "pseudorotation," allows it to efficiently explore 3D pharmacophore space[1],[2].

At the core of this structural class lies 2-(2-Bromophenyl)-1-methylpyrrolidine (CAS: 71819-31-3) [3],. Structurally, this compound is an ortho-bromo substituted phenyl analog of nicotine. While it possesses inherent biological activity, its primary value in medicinal chemistry is as a highly versatile synthetic intermediate. The ortho-bromo substituent serves as an ideal handle for late-stage functionalization, enabling researchers to synthesize a vast library of homologs and complex analogs targeting everything from central nervous system (CNS) disorders to oncology[4],[5].

Structural Homology and Analog Design

The rational design of 2-aryl-1-methylpyrrolidine analogs relies on manipulating three distinct regions of the scaffold:

  • N-Alkyl Homologation: Modifying the N-methyl group to larger alkyl chains (e.g., N-ethyl, N-propyl) alters the lipophilicity (LogP) and blood-brain barrier (BBB) permeability of the compound. This is crucial for tuning the pharmacokinetics of CNS-active analogs[5].

  • Ring Expansion/Contraction: Expanding the pyrrolidine ring to a piperidine ring (homologation) alters the bite angle of the nitrogen lone pair, which can drastically shift receptor subtype selectivity (e.g., shifting affinity from nAChRs to monoamine transporters)[4].

  • Aryl Substitution (The Ortho-Bromo Advantage): The ortho-bromo group in 2-(2-Bromophenyl)-1-methylpyrrolidine is sterically demanding, which restricts the free rotation of the phenyl ring relative to the pyrrolidine core. More importantly, this halogen serves as a reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of biaryl systems or aminated derivatives[4].

Pharmacological Relevance of the Scaffold

Analogs derived from this scaffold exhibit polypharmacology across several critical biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs): By replacing the pyridine ring of nicotine with a substituted phenyl ring, researchers generate analogs that modulate nAChR subtypes (e.g., α4β2). The steric bulk of the ortho-bromo group can act as an antagonist or partial agonist, depending on the specific receptor conformation[5].

  • Monoamine Transporter Modulation: 2-Arylpyrrolidines are well-documented inhibitors of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Analogs lacking the ortho-bulky group often exhibit potent reuptake inhibition, a mechanism shared by related pyrrolidine-based stimulants[5].

  • Protein-Protein Interaction (PPI) Inhibitors: Advanced cross-coupled analogs, such as pyrrolidinyl-phenyl derivatives, have been successfully deployed as potent inhibitors of the AF9-DOT1L interaction, showcasing their utility in epigenetic cancer therapies[4].

  • Cholinesterase Inhibition: Through multicomponent cycloadditions, the pyrrolidine core can be converted into complex spiropyrrolidines, which demonstrate significant inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer's disease[6].

PharmPathway cluster_0 Target Receptors / Transporters A 2-Arylpyrrolidine Analog B nAChR Binding A->B C Monoamine Transporter (DAT/NET) A->C D Ion Channel Opening (Ca2+ / Na+ Influx) B->D E Synaptic Dopamine Accumulation C->E F Downstream Neuromodulation D->F E->F

Caption: Pharmacological pathways modulated by 2-aryl-1-methylpyrrolidine analogs.

Experimental Protocols: Synthesis and Functionalization

As a self-validating system, the synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine and its subsequent functionalization must be tightly controlled to prevent debromination or unwanted ring-opening.

Protocol 1: Synthesis of the Core Scaffold (2-(2-Bromophenyl)-1-methylpyrrolidine)

Causality Focus: Grignard addition to lactams requires precise temperature control to prevent over-addition to the resulting iminium species.

  • Preparation of the Grignard Reagent: In a flame-dried, argon-purged flask, react 1-bromo-2-iodobenzene with Magnesium turnings in anhydrous THF to selectively form 2-bromophenylmagnesium bromide. Logic: The iodine is significantly more reactive to oxidative addition by Mg, preserving the ortho-bromo group.

  • Nucleophilic Addition: Cool the Grignard solution to 0°C. Dropwise, add 1-methyl-2-pyrrolidone (NMP) dissolved in THF. Stir for 2 hours, allowing the solution to warm to room temperature.

  • Reduction of the Iminium Intermediate: Quench the reaction carefully with cold Methanol, followed immediately by the addition of Sodium Borohydride (NaBH4). Logic: NaBH4 is a mild reducing agent that will selectively reduce the transient iminium ion to the saturated pyrrolidine without risking the reductive cleavage of the sensitive C-Br bond.

  • Workup: Quench with 1M HCl, basify with NaOH to pH 10, and extract with Dichloromethane (DCM). Purify via silica gel chromatography to yield the pure 2-(2-Bromophenyl)-1-methylpyrrolidine[2].

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Causality Focus: The ortho-position is highly sterically hindered. To facilitate oxidative addition and reductive elimination, a bidentate ligand with a wide bite angle is required.

  • Reaction Setup: In a Schlenk tube, combine 2-(2-Bromophenyl)-1-methylpyrrolidine (1.0 eq), an Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Potassium Carbonate (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Logic: Water is essential to dissolve the inorganic base and accelerate the transmetalation step of the catalytic cycle.

  • Thermal Activation: Seal the tube under Argon and heat to 90°C for 12 hours. Logic: Argon prevents the oxidation of the Pd(0) active species. The elevated temperature overcomes the steric hindrance of the ortho-substitution.

  • Isolation: Filter through a pad of Celite, concentrate in vacuo, and purify via reverse-phase HPLC to isolate the biaryl analog[4].

SyntheticWorkflow A 1-Methyl-2-pyrrolidone C Iminium Intermediate A->C Addition B 2-Bromophenylmagnesium bromide B->C Nucleophilic Attack D Reduction (NaBH4) C->D E 2-(2-Bromophenyl)- 1-methylpyrrolidine D->E F Pd-Catalyzed Cross-Coupling E->F Ortho-Br Activation G Complex Analogs F->G Suzuki / Buchwald

Caption: Synthetic workflow for 2-(2-Bromophenyl)-1-methylpyrrolidine and its downstream analogs.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table summarizes the quantitative impact of structural modifications on the 2-arylpyrrolidine scaffold, demonstrating its versatility across different therapeutic targets.

Scaffold ModificationPrimary Target / AffinityPharmacological EffectSynthetic Route
Core (2-(2-Bromophenyl)-1-methylpyrrolidine)Baseline nAChRSynthetic Intermediate / PrecursorGrignard Addition + Reduction
Pyridine Substitution (Nicotine)High nAChR (α4β2)Stimulant / Cognitive EnhancementNatural Extraction / De novo
N-Desmethyl (2-(2-Bromophenyl)pyrrolidine)Moderate DAT/NETMonoamine Reuptake InhibitionN-Demethylation (e.g., ACE-Cl)
Ortho-Biaryl (via Suzuki Coupling)DOT1L/AF4 (IC50 ~1.1 μM)PPI Inhibitor (Epigenetic Oncology)Pd-Catalyzed Cross-Coupling
Spiro-fusion at C3 AChE (IC50 11.4–22.2 µM)Cholinesterase Inhibition1,3-Dipolar Cycloaddition

References

  • Sigma-Aldrich. "2-(2-Bromophenyl)-1-methylpyrrolidine | 71819-31-3". Sigma-Aldrich Catalog. Available at: [Link]

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 379(5), 34. Available at: [Link]

  • Bhat, C., & Tilve, S. G. (2023). "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry, 11, 1257352. Available at: [Link]

  • Jampilek, J., et al. (2024). "Recent Advances in the Synthesis of Pyrrolidines." IntechOpen. Available at: [Link]

  • ACS Publications. (2025). "Synthesis, Structure–Activity Relationships, and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein–Protein Interactions between Transcription Coactivator AF9/ENL and DOT1L/AF4." Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. (2020). "Three-Component Access to Functionalized Spiropyrrolidine Heterocyclic Scaffolds and Their Cholinesterase Inhibitory Activity." National Institutes of Health. Available at: [Link]

Sources

Foundational

Thermochemical Profiling of N-Methylpyrrolidine Derivatives: Energetics, Basicity, and Self-Validating Methodologies

Introduction As a Senior Application Scientist, I frequently encounter the challenge of predicting the metabolic stability, receptor binding affinity, and formulation viability of novel pharmacophores. N-methylpyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter the challenge of predicting the metabolic stability, receptor binding affinity, and formulation viability of novel pharmacophores. N-methylpyrrolidine and its derivatives form the structural backbone of numerous bioactive alkaloids (such as nicotine) and synthetic pharmaceuticals. Understanding their thermochemical properties—specifically the enthalpy of formation ( Δf​H∘ ), enthalpy of vaporization ( Δvap​H∘ ), and proton affinity (PA)—is not merely an academic exercise; it is the fundamental basis for rational drug design.

The addition of a methyl group to the pyrrolidine nitrogen fundamentally alters the conformational landscape, steric hindrance, and electron density of the ring, thereby dictating its basicity and thermodynamic stability[1]. This whitepaper details the quantitative thermochemical landscape of these derivatives, explaining the causality behind the experimental methodologies used to derive these critical values.

Quantitative Thermochemical Landscape

To establish a baseline for structural causality, we must first examine the empirical thermochemical data of N-methylpyrrolidine and its structural analogs. The table below synthesizes critical thermodynamic parameters derived from high-precision calorimetry and mass spectrometry.

CompoundPropertyValueExperimental Method
1-Methylpyrrolidine Proton Affinity (PA)230.8 ± 2.0 kcal/molCooks Kinetic Method (MS/MS)[2]
1-Methylpyrrolidine Heat of Vaporization ( Δvap​H )32.3 kJ/molCorrelation-Gas Chromatography[3]
1-Methyl-2-pyrrolidinone Standard Enthalpy of Formation ( Δf​Hliq∘​ )-265.73 ± 0.54 kJ/molCombustion Calorimetry[1]
1-Pyrroline Standard Enthalpy of Formation ( Δf​Hgas∘​ )63 kJ/molDerived Thermochemical Network[4]

Causality in the Data: The highly negative enthalpy of formation for 1-methyl-2-pyrrolidinone reflects the resonance stabilization provided by the lactam amide bond, which significantly lowers the internal energy of the system compared to the unsaturated 1-pyrroline[4],[1]. Furthermore, the high proton affinity of 1-methylpyrrolidine (230.8 kcal/mol) demonstrates the electron-donating inductive effect of the N-methyl group. This effect stabilizes the protonated ammonium state, making it a significantly stronger base than its non-methylated counterparts[2].

Self-Validating Experimental Workflows

In thermochemistry, isolated data points are prone to systemic error. To ensure trustworthiness, we employ self-validating systems where experimental macroscopic measurements (calorimetry) are strictly cross-verified with microscopic quantum chemical calculations (e.g., G3(MP2)//B3LYP)[5].

Protocol 1: Determination of Gas-Phase Enthalpy of Formation

To determine the absolute thermodynamic stability of a solid or liquid pyrrolidine derivative, we must bridge the condensed phase with the gas phase. This requires a dual-method approach.

Step-by-Step Methodology:

  • Sample Preparation & Calibration : Pelletize the N-methylpyrrolidine derivative. Calibrate the static bomb calorimeter using standard benzoic acid to determine the energy equivalent of the calorimeter ( ϵ ). Causality: Benzoic acid is used because its specific energy of combustion is known with extreme precision, ensuring the system's thermal response is accurately mapped.

  • Static Bomb Combustion Calorimetry : Ignite the sample in a high-pressure oxygen environment (typically 3.04 MPa). Measure the temperature rise ( ΔT ) of the surrounding water bath. Calculate the standard massic energy of combustion ( Δc​u∘ ).

  • Derivation of Condensed Phase Enthalpy : Apply Hess's Law using the known enthalpies of formation of the combustion products ( CO2​ , H2​O , N2​ ) to calculate the condensed-phase enthalpy of formation ( Δf​Hcr/liq∘​ )[5].

  • Knudsen Mass-Loss Effusion : For solid derivatives, place the sample in a Knudsen cell. Measure the rate of mass loss through a microscopic orifice under high vacuum at varying temperatures. Causality: This method is chosen for low-volatility compounds because it directly relates the effusion rate to the equilibrium vapor pressure via the Hertz-Knudsen equation.

  • Derivation of Vaporization/Sublimation Enthalpy : Plot ln(P) vs. 1/T and use the Clausius-Clapeyron equation to extract the enthalpy of sublimation ( Δsub​H∘ ) or vaporization ( Δvap​H∘ ).

  • Data Synthesis & Validation : Calculate the gas-phase enthalpy of formation: Δf​Hgas∘​=Δf​Hcr/liq∘​+Δsub/vap​H∘ . Cross-verify this experimental value against DFT/G3 computational models. A deviation of less than 2-3 kJ/mol closes the validation loop and confirms experimental integrity[5].

ThermochemicalWorkflow Combustion Static Bomb Combustion Calorimetry CondEnthalpy Condensed Phase Enthalpy of Formation Combustion->CondEnthalpy Effusion Knudsen Effusion / Calvet Microcalorimetry VapEnthalpy Enthalpy of Vaporization Effusion->VapEnthalpy GasEnthalpy Gas-Phase Enthalpy of Formation CondEnthalpy->GasEnthalpy VapEnthalpy->GasEnthalpy Validation Self-Validating Model GasEnthalpy->Validation Computation Quantum Chemical Calculations Computation->Validation

Workflow for deriving and validating gas-phase enthalpies of formation.

Protocol 2: Determination of Proton Affinity via the Cooks Kinetic Method

Proton affinity (PA) dictates how a pyrrolidine derivative will ionize in physiological environments, directly impacting pharmacokinetics. We determine PA using the Cooks Kinetic Method, a mass spectrometry-based technique that relies on the competitive dissociation of proton-bound heterodimers[2].

Step-by-Step Methodology:

  • Heterodimer Formation : Introduce a mixture of the N-methylpyrrolidine derivative (analyte, A ) and a reference base with a known PA ( Bi​ ) into an electrospray ionization (ESI) source. This generates proton-bound heterodimers, [A⋅H⋅Bi​]+ .

  • MS/MS Isolation : Use the first quadrupole of a tandem mass spectrometer to isolate the specific m/z of the heterodimer.

  • Collision-Induced Dissociation (CID) : Accelerate the isolated heterodimers into a collision cell filled with an inert gas (e.g., Argon). Causality: The kinetic energy is converted into internal vibrational energy, forcing the heterodimer to fragment into either [A+H]+ or [Bi​+H]+ .

  • Branching Ratio Measurement : Measure the abundance of the two fragment ions. The branching ratio ( k1​/k2​ ) reflects the relative rates of dissociation, which are governed by the difference in proton affinities ( ΔPA ) between the analyte and the reference base.

  • Kinetic Plotting : Repeat the process with a series of reference bases (e.g., piperidine, 4-picoline). Plot ln(k1​/k2​) against the known PAs of the reference bases. The x-intercept (where ln(k1​/k2​)=0 ) yields the absolute PA of the N-methylpyrrolidine derivative[2].

CooksKinetic ESI Electrospray Ionization (Heterodimers) MassSpec Tandem Mass Spectrometry (MS/MS Isolation) ESI->MassSpec CID Collision-Induced Dissociation (CID) MassSpec->CID Branching Measure Branching Ratio (k1 / k2) CID->Branching Plotting Kinetic Plot vs. Reference PAs Branching->Plotting Result Determine Absolute Proton Affinity Plotting->Result

Step-by-step MS/MS workflow using the Cooks kinetic method for proton affinity.

Thermal Stability and Formulation Implications

Beyond fundamental gas-phase properties, the thermochemistry of N-methylpyrrolidine derivatives is critical in formulation science. For instance, in the development of nicotine salts (where the N-methylpyrrolidine nitrogen is protonated by an organic acid), thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that the heat of vaporization and thermal stability are highly dependent on the microstructural details of the specific salt complex and the sample size[6]. The choice of acid dictates the long-range order and the endothermic release temperature of the active pyrrolidine derivative, proving that macroscopic formulation properties are inextricably linked to fundamental thermochemical parameters[6].

Conclusion

The rigorous thermochemical profiling of N-methylpyrrolidine derivatives requires a synthesis of high-precision calorimetry, advanced mass spectrometry, and quantum chemical validation. By understanding the causality behind these experimental workflows, researchers can confidently predict the thermodynamic behavior of these ubiquitous pharmacophores, accelerating the development of stable, highly targeted therapeutics.

References

  • Alkaloids and Selected Topics in Their Thermochemistry.National Institutes of Health (NIH) / PMC.
  • Efficient synthesis of optically active 1-(2-carboxymethyl-6-ethylphenyl)- 1H-pyrrole-2-carboxylic acid: a novel atropisomeric 1-arylpyrrole derivative.ResearchGate.
  • Gas Phase Experimental and Computational Studies of AlkB Substrates: Intrinsic Properties and Biological Implications.ACS Publications.
  • 2-Methyl-L-proline | 16277-06-8.Benchchem.
  • Thermochemical Properties of Nicotine Salts.ResearchGate.
  • 1-Methylpyrrolidine(120-94-5)MSDS Melting Point Boiling Density Storage Transport.ChemicalBook.

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Protocols & Analytical Methods

Method

Synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine from 2-bromoaniline

An Application Note and Protocol Guide for the Abstract This technical guide provides a comprehensive, multi-step synthetic protocol for the preparation of 2-(2-bromophenyl)-1-methylpyrrolidine, a valuable scaffold in me...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the

Abstract

This technical guide provides a comprehensive, multi-step synthetic protocol for the preparation of 2-(2-bromophenyl)-1-methylpyrrolidine, a valuable scaffold in medicinal chemistry, starting from the readily available precursor 2-bromoaniline. The synthesis circumvents challenges associated with direct functionalization of the aniline starting material by employing a robust strategy involving diazotization and Sandmeyer reaction to yield an intermediate nitrile. Subsequent carbon-carbon bond formation via a Grignard reaction, followed by intramolecular cyclization, reduction, and final N-methylation, affords the target compound. This document details the underlying chemical principles, step-by-step experimental procedures, and critical process parameters designed for researchers in organic synthesis and drug development.

Introduction

The pyrrolidine ring is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and catalysts.[1][2] Its stereochemically rich, five-membered saturated structure allows for precise spatial orientation of substituents, making it an ideal scaffold for designing molecules that interact with biological targets.[3] Specifically, pyrrolidines bearing aryl substituents are key pharmacophores in a wide array of bioactive compounds, including central nervous system agents, antivirals, and enzyme inhibitors.[4]

The synthesis of specifically substituted phenyl-pyrrolidines, such as the target molecule 2-(2-bromophenyl)-1-methylpyrrolidine, presents a significant synthetic challenge. The primary obstacle lies in forming a carbon-carbon bond at the sterically hindered ortho-position of an aniline derivative while simultaneously constructing the heterocyclic ring. Direct alkylation or acylation of 2-bromoaniline is often complicated by the deactivating, ortho-directing nature of the bromine atom and the competing nucleophilicity of the amino group, which can also lead to undesired side reactions and rearrangements under certain conditions.[5][6]

This guide outlines an effective and logical synthetic pathway that strategically modifies the aniline functional group to facilitate the key bond-forming steps, leading to a reliable synthesis of the target compound.

Synthetic Strategy and Workflow

The synthetic approach is designed to build the molecule in a stepwise, controlled manner. A retrosynthetic analysis reveals that the target molecule can be obtained by N-methylation of the 2-(2-bromophenyl)pyrrolidine precursor. This key intermediate can be formed by the reduction of its corresponding cyclic imine, 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole.

The critical challenge is the synthesis of this imine from 2-bromoaniline. Our strategy involves converting the amine functionality of 2-bromoaniline into a nitrile group via a Sandmeyer reaction. The resulting 2-bromobenzonitrile is a versatile intermediate. A Grignard reaction with a protected 3-aminopropyl magnesium halide is used to construct the C4-N backbone, which, upon deprotection, undergoes spontaneous intramolecular cyclization to form the required cyclic imine. This multi-step sequence is efficient and avoids the pitfalls of direct functionalization.

G cluster_0 Overall Synthetic Pathway A 2-Bromoaniline B 2-Bromobenzonitrile A->B  Step 1: Sandmeyer Reaction C 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole B->C  Step 2: Grignard & Cyclization D 2-(2-Bromophenyl)pyrrolidine C->D  Step 3: Imine Reduction E 2-(2-Bromophenyl)-1-methylpyrrolidine D->E  Step 4: N-Methylation

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Part 1: Synthesis of 2-Bromobenzonitrile (Sandmeyer Reaction)

Principle: This classical reaction converts an aryl amine into an aryl nitrile. The amino group of 2-bromoaniline is first converted to a diazonium salt using nitrous acid at low temperatures. The diazonium group is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.

Protocol:

  • Prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (2.2 eq) in water.

  • In a separate flask, dissolve 2-bromoaniline (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq).

  • Cool the aniline solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.

  • After the addition is complete, warm the reaction mixture to 50-60 °C for 30 minutes to drive the reaction to completion.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield pure 2-bromobenzonitrile.

Part 2: Synthesis of 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole

Principle: This part involves two key transformations. First, a Grignard reagent derived from a 3-halopropylamine synthon adds to the nitrile group of 2-bromobenzonitrile, forming a C-C bond and an intermediate ketimine. Second, upon acidic workup and deprotection of the amine, the resulting amino-ketone undergoes spontaneous intramolecular condensation to form the thermodynamically stable five-membered cyclic imine.

Protocol:

  • Grignard Reagent Preparation: In an oven-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.5 eq) and a crystal of iodine to anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of N-(3-bromopropyl)phthalimide (1.5 eq) in anhydrous THF to initiate the Grignard formation. Maintain a gentle reflux.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 2-bromobenzonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis and Cyclization: Carefully quench the reaction by pouring it into a cold solution of aqueous ammonium chloride.

  • Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4-6 hours to cleave the phthalimide protecting group.

  • Cool the mixture, filter off the phthalhydrazide precipitate, and extract the aqueous filtrate with ethyl acetate.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole, which can be used in the next step without further purification.

Part 3: Synthesis of 2-(2-Bromophenyl)pyrrolidine (Imine Reduction)

Principle: The C=N double bond of the cyclic imine is selectively reduced to a C-N single bond to form the pyrrolidine ring. Sodium borohydride is an effective and mild reducing agent for this transformation. The protocol is adapted from established procedures.[7]

Protocol:

  • Dissolve the crude 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) in methanol, followed by the addition of acetic acid under a nitrogen atmosphere.

  • Cool the solution to -65 °C using a dry ice/acetone bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 1 hour, ensuring the internal temperature remains below -60 °C.

  • Stir the reaction at -65 °C for an additional 30 minutes after the addition is complete.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Remove the bulk of the methanol under reduced pressure.

  • Add 5N HCl and extract with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with sodium hydroxide pellets while cooling in an ice bath.

  • Extract the basic aqueous solution with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting oil by silica gel chromatography to obtain pure 2-(2-bromophenyl)pyrrolidine.

Part 4: Synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine (N-Methylation)

Principle: The Eschweiler-Clarke reaction is a classic method for the methylation of a primary or secondary amine. It uses a mixture of formic acid and formaldehyde as the source of the methyl group. The reaction proceeds through the formation of an iminium ion, which is then reduced in situ by formate. It is an effective method for achieving exhaustive methylation to the tertiary amine.

Protocol:

  • To a flask containing 2-(2-bromophenyl)pyrrolidine (1.0 eq), add formic acid (3.0 eq) and aqueous formaldehyde (37 wt. %, 2.5 eq).

  • Heat the reaction mixture to reflux (approx. 100 °C) for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully basify with a saturated solution of sodium carbonate until effervescence ceases.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the final product, 2-(2-bromophenyl)-1-methylpyrrolidine.

Data Summary

StepReactionKey ReagentsExpected ProductTypical Yield (%)
1Sandmeyer Reaction2-Bromoaniline, NaNO₂, CuCN2-Bromobenzonitrile70-85%
2Grignard/Cyclization2-Bromobenzonitrile, Mg, Hydrazine5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole60-75%
3Imine ReductionCyclic Imine, NaBH₄2-(2-Bromophenyl)pyrrolidine75-90%
4N-Methylation2-(2-Bromophenyl)pyrrolidine, HCOOH, H₂CO2-(2-Bromophenyl)-1-methylpyrrolidine85-95%

Mechanistic Insights and Discussion

The success of this synthetic route hinges on several key chemical principles.

Strategic Advantage of the Sandmeyer Reaction: The initial conversion of the amine to a nitrile is the cornerstone of this strategy. The amine group in 2-bromoaniline would interfere with the Grignard reaction (acid-base reaction) and is not amenable to the desired C-C bond formation at the ortho position. The nitrile group is an excellent electrophile for organometallic addition and serves as a masked carbonyl, which is crucial for the subsequent cyclization.

Intramolecular Cyclization: The formation of the 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole intermediate is a classic example of an intramolecular condensation. Once the phthalimide protecting group is removed to reveal the primary amine, it readily attacks the ketone carbonyl. The resulting hemiaminal intermediate rapidly dehydrates to form the stable five-membered cyclic imine (a 1-pyrroline derivative).

G cluster_1 Mechanism: Intramolecular Cyclization Amino-ketone Hemiaminal Hemiaminal Amino-ketone->Hemiaminal  Nucleophilic Attack Cyclic Imine Cyclic Imine Hemiaminal->Cyclic Imine  Dehydration (-H₂O)

Caption: Key mechanistic steps in the formation of the cyclic imine intermediate. (Note: Image placeholders are used for illustrative purposes).

Choice of Reducing and Methylating Agents: For the imine reduction, sodium borohydride is the reagent of choice due to its selectivity for imines and ketones over other functional groups and its operational simplicity compared to catalytic hydrogenation.[7] For the final N-methylation step, the Eschweiler-Clarke reaction offers significant advantages. It is a metal-free reaction that proceeds under mild heating and typically results in high yields of the tertiary amine without the risk of over-alkylation (quaternary salt formation) that can occur with alkyl halides.[4]

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 2-(2-bromophenyl)-1-methylpyrrolidine from 2-bromoaniline. By employing a strategic sequence of well-established organic transformations, this route effectively overcomes the challenges inherent in the direct functionalization of the starting material. The methods described are robust, scalable, and utilize readily available reagents, making this guide a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and chemical research.

References

  • Li, G., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2585. [Link]

  • Barraza, S. J., & Denmark, S. E. (2017). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. Synlett, 28(20), 2891-2895. [Link]

  • Jagadeesh, R. V., & Beller, M. (2014). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. ChemSusChem, 7(8), 2264-2274. [Link]

  • Li, G., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Kim, D., et al. (2020). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/Nitroarenes/Nitriles over Ir-PVP Catalyst. Catalysis Letters, 151, 1435-1444. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ivanova, O. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8489. [Link]

  • Ivanova, O. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Sjöberg, J. (2017). Synthesis of substituted pyrrolidines. DiVA-Portal. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • PubChem. (n.d.). 2-[(2-bromophenyl)methyl]pyrrolidine. [Link]

  • Jana, S., et al. (2019). Boron-Catalyzed N-Alkylation of Arylamines and Arylamides with Benzylic Alcohols. The Journal of Organic Chemistry, 84(24), 16044-16053. [Link]

  • Zhang, Z., et al. (2023). Intramolecular Cyclization. Encyclopedia MDPI. [Link]

  • Komeyama, K., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications, 59(42), 6339-6342. [Link]

  • Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. [Link]

  • Vaia. (n.d.). Problem 10 Aniline is reacted with bromine. [Link]

  • González-Ortega, E., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(11), 6776-6783. [Link]

  • Khan Academy. (2022). Bromination of Aniline. YouTube. [Link]

  • S., S., & S., A. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti. [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. [Link]

  • Bhuyan, P. J., et al. (2004). Electrophile-induced domino cyclization reaction for the synthesis of 2,2a,10,11-tetrahydrofuro[2′,4′:4,6]pyrano[2,3-b]quinoline. Tetrahedron Letters, 45(44), 8203-8205. [Link]

  • Chemistry Stack Exchange. (2020). Synthesizing 2-bromoaniline from bromobenzene. [Link]

  • Reddit. (2024). SN2 Reaction with 1,4-Dibromobutane. r/OrganicChemistry. [Link]

  • Festa, A. A., et al. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Beilstein Journal of Organic Chemistry, 17, 1568-1576. [Link]

  • Smolobochkin, A. V., et al. (2017). Tandem intramolecular cyclisation/1,3-aryl shift in N-(4,4-diethoxybutyl)-1-arylmethanimines (Kazan reaction): synthesis of 3-benzylidene-1-pyrrolines. RSC Advances, 7(84), 53285-53292. [Link]

  • Bartoszewicz, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 28(20), 7149. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Wappes, E. A., et al. (2020). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]

  • Chizhov, D. L., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4814. [Link]

Sources

Application

Application Note: Scalable N-Methylation of 2-(2-Bromophenyl)pyrrolidine

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application: Synthesis of tertiary amine pharmacophores and cross-coupling intermediates. Strategic Rationale & Method Selection The 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application: Synthesis of tertiary amine pharmacophores and cross-coupling intermediates.

Strategic Rationale & Method Selection

The 2-arylpyrrolidine scaffold is a privileged pharmacophore frequently encountered in CNS-active agents and complex natural products[1]. Specifically, 2-(2-bromophenyl)pyrrolidine serves as a highly versatile building block; the secondary amine can be functionalized, while the ortho-bromo substituent provides a synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2].

When designing a protocol for the N-methylation of this substrate to yield 1-methyl-2-(2-bromophenyl)pyrrolidine , scientists must navigate the risk of over-alkylation.

  • Direct Alkylation (Methyl Iodide): While mechanistically straightforward, direct alkylation of secondary amines with CH3​I frequently suffers from poor chemoselectivity, leading to the formation of quaternary ammonium salts. The ortho-bromo group introduces steric bulk, which can slow the desired alkylation but does not entirely prevent quaternization.

  • Reductive Amination ( NaBH(OAc)3​ ): This is a mild and effective method but requires stoichiometric amounts of expensive, moisture-sensitive hydride donors and generates inorganic salt waste[3].

  • The Eschweiler-Clarke Reaction: This is the premier method for this transformation[4]. By utilizing aqueous formaldehyde and formic acid, the reaction exclusively yields the tertiary amine. The mechanism intrinsically prevents over-methylation because the tertiary amine product cannot form the requisite iminium intermediate[4]. Furthermore, it utilizes inexpensive reagents and produces only volatile byproducts ( CO2​ and H2​O ), making it highly scalable and operationally elegant[5].

Mechanistic Causality

Understanding the Eschweiler-Clarke mechanism is critical for troubleshooting and reaction optimization. The process is a specialized reductive amination driven by Le Chatelier's principle and thermal activation[4].

  • Iminium Formation: The secondary amine acts as a nucleophile, attacking formaldehyde to form a hemiaminal intermediate. Formic acid acts as an acid catalyst, protonating the hydroxyl group to facilitate the elimination of water, generating a highly electrophilic iminium ion[4].

  • Hydride Transfer: The formate anion (derived from formic acid) acts as the hydride donor. This step requires significant thermal energy (reflux conditions) to proceed. The hydride transfer reduces the iminium ion to the target tertiary amine while simultaneously releasing carbon dioxide gas[6]. The irreversible expulsion of CO2​ drives the reaction to completion[7].

Mechanism A 2-(2-Bromophenyl)pyrrolidine (Secondary Amine) C Hemiaminal Intermediate A->C Nucleophilic Attack B Formaldehyde (CH2O) B->C Nucleophilic Attack D Iminium Ion (Electrophile) C->D -H2O (Acid Catalyzed) F 1-Methyl-2-(2-bromophenyl)pyrrolidine (Tertiary Amine) D->F Hydride Transfer E Formate Ion (Hydride Donor) E->F -CO2 G CO2 + H2O (Byproducts) E->G Decarboxylation

Figure 1: Eschweiler-Clarke reductive amination mechanism for secondary amines.

Quantitative Reagent Parameters

To ensure a self-validating and robust system, an excess of both formaldehyde and formic acid is employed. Formaldehyde is prone to evaporative loss, and formic acid serves a dual purpose as both the hydride source and the reaction solvent[7].

ReagentMW ( g/mol )EquivalentsAmountRole
2-(2-Bromophenyl)pyrrolidine 226.111.010.0 g (44.2 mmol)Limiting Reactant
Formaldehyde (37% aq) 30.033.010.0 mL (~132 mmol)Electrophile Source
Formic Acid (85% aq) 46.035.09.8 mL (~221 mmol)Acid Catalyst & Hydride Donor
Sodium Hydroxide (5M) 40.00ExcessAs needed (to pH >10)Neutralization / Basification
Dichloromethane (DCM) 84.93-3 x 50 mLExtraction Solvent

Step-by-Step Experimental Protocol

This protocol is designed to maximize yield while mitigating the thermal hazards associated with gas evolution.

Phase 1: Reaction Setup
  • Cooling & Addition: Equip a 100 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0 °C). Add 2-(2-bromophenyl)pyrrolidine (10.0 g, 44.2 mmol).

  • Controlled Reagent Introduction: Slowly add Formic Acid (9.8 mL, 85% aq) dropwise over 10 minutes. Causality: The initial protonation of the amine is highly exothermic. Cooling prevents the volatilization of the subsequently added formaldehyde.

  • Electrophile Addition: Add Formaldehyde (10.0 mL, 37% aq) dropwise. Stir the mixture at 0 °C for an additional 15 minutes to allow for initial hemiaminal formation.

Phase 2: Execution & Thermal Activation
  • Reflux: Remove the ice bath and attach a reflux condenser. Gradually heat the reaction mixture to 100 °C using an oil bath or heating mantle[7].

  • Monitoring: Maintain reflux for 4 to 12 hours. Self-Validation: Observe the continuous evolution of CO2​ bubbles. The reaction is complete when gas evolution ceases. You can verify completion via TLC (10% MeOH in DCM); the secondary amine starting material will stain strongly with Ninhydrin, whereas the tertiary amine product will not.

Phase 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature, then transfer the flask to an ice bath.

  • Basification: Carefully add 5M NaOH dropwise until the aqueous solution reaches a pH > 10[8]. Causality: Under the acidic reaction conditions, the target molecule exists as a water-soluble formate salt. Basification deprotonates the tertiary amine, forcing it out of the aqueous phase and enabling organic extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Combine the organic layers, wash with brine (50 mL) to remove residual water and salts, and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude oil via silica gel flash chromatography (Eluent: 95:5 DCM:MeOH with 0.1% Triethylamine) to afford pure 1-methyl-2-(2-bromophenyl)pyrrolidine. Note: The addition of triethylamine prevents the tertiary amine from streaking on the acidic silica gel.

Workflow S1 1. Reagent Mixing Amine + CH2O + HCOOH at 0°C S2 2. Reflux 100°C for 4-12h (CO2 evolution) S1->S2 S3 3. Acid-Base Workup Basify to pH > 10 Extract with DCM S2->S3 S4 4. Purification Silica Gel Column (DCM/MeOH/TEA) S3->S4

Figure 2: Experimental workflow for N-methylation, workup, and purification.

Troubleshooting & Process Optimization

  • Incomplete Conversion: If TLC indicates unreacted secondary amine after 12 hours, the formaldehyde may have volatilized before reacting. Solution: Cool the reaction to room temperature, add an additional 1.0 eq of Formaldehyde and 1.0 eq of Formic acid, and resume reflux[8].

  • Emulsion Formation During Extraction: The combination of basic aqueous conditions and DCM can sometimes form stubborn emulsions. Solution: Add saturated aqueous NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous layer, which forces phase separation[8]. Alternatively, filter the biphasic mixture through a pad of Celite to remove polymeric formaldehyde byproducts that stabilize the emulsion.

  • Product Contaminated with Formic Acid: If the product smells sharply of acid or shows a formate peak in 1H -NMR (~8.0 ppm), the basification step was insufficient. Solution: Ensure the aqueous phase is strictly pH > 10 before extraction, and include a saturated NaHCO3​ wash of the combined organic layers[8].

References

  • (S)-(−)-5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine Maleate (SIB-1508Y): A Novel Anti-Parkinsonian Agent with Selectivity for Neuronal Nicotinic Acetylcholine Receptors Journal of Medicinal Chemistry URL:[Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction Molecules / PMC - NIH URL:[Link]

Sources

Method

Application Note: HPLC Method Development and Purity Analysis of 2-(2-Bromophenyl)-1-methylpyrrolidine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Gradient Elution and UV Detection Introduction & C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Gradient Elution and UV Detection

Introduction & Chemical Profiling

The compound 2-(2-Bromophenyl)-1-methylpyrrolidine (CAS: 71819-31-3) is a halogenated aromatic amine with a molecular weight of 240.14 g/mol [1],. Structurally, it features a basic tertiary amine embedded within a pyrrolidine ring, coupled to a sterically bulky and hydrophobic 2-bromophenyl moiety.

The Analytical Challenge: In reversed-phase HPLC (RP-HPLC), basic amines are notorious for exhibiting severe peak tailing, retention time drift, and poor resolution[2]. This occurs because the protonated amine undergoes secondary ion-exchange interactions with residual, unbonded, and acidic silanol groups ( Si−O− ) present on standard silica-based stationary phases[3]. To achieve an accurate purity profile, the analytical method must chemically mask these secondary interactions while providing sufficient resolving power to separate closely related synthetic impurities (e.g., unmethylated precursors, debrominated analogs, or positional isomers).

Mechanistic Principles of Method Design (E-E-A-T)

To ensure scientific integrity, this method is not merely a list of parameters but a carefully engineered system where each variable addresses a specific physicochemical property of the analyte.

Stationary Phase Selection

We utilize a highly end-capped or positively surface-modified C18 column (e.g., Phenomenex Luna Omega PS C18 or Waters XBridge C18).

  • Causality: Standard C18 columns leave residual silanols exposed. End-capped columns undergo a secondary silanization process to cap these active sites, while surface-modified columns introduce a positive charge that electrostatically repels basic amines, effectively eliminating the primary cause of peak tailing[3].

Mobile Phase & pH Control

The method employs a low-pH mobile phase modified with 0.1% Trifluoroacetic Acid (TFA).

  • Causality: At a pH of ~2.0, the basic pyrrolidine nitrogen is fully protonated, preventing partial ionization states that lead to peak splitting[4]. Furthermore, the trifluoroacetate anion acts as a potent ion-pairing agent. It pairs with the protonated amine to form a neutral, hydrophobic complex that interacts predictably with the C18 stationary phase, yielding sharp, symmetrical peaks[2].

Gradient Elution for Purity Analysis

An isocratic method is insufficient for determining the overall purity of a synthesized batch.

  • Causality: Impurities in the synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine span a wide polarity range. A gradient elution systematically increases the organic modifier (Acetonitrile), allowing highly polar degradants to elute early while forcing strongly retained, hydrophobic impurities off the column later in the run, ensuring a comprehensive purity profile[5],[6].

Visualizations of Analytical Logic

Workflow N1 Sample Prep (Diluent: 50% ACN) N2 Column Selection (End-capped C18) N1->N2 N3 Mobile Phase (0.1% TFA Gradient) N2->N3 N4 Detection & Analysis (UV 210/254 nm) N3->N4

Caption: Logical workflow for HPLC purity analysis of basic amines.

Mechanism cluster_0 Standard C18 (Peak Tailing) cluster_1 Optimized System (Sharp Peaks) A1 Protonated Amine (Analyte) A2 Unbonded Silanol (SiO-) A1->A2 Strong Ionic Interaction B1 Protonated Amine (Analyte) B2 TFA Anion (Ion-Pairing) B1->B2 Ion Pair Formation B3 End-capped C18 (Shielded Surface) B2->B3 Hydrophobic Retention

Caption: Mechanism of peak tailing prevention using TFA ion-pairing and end-capped C18 stationary phases.

Experimental Protocols

Reagents and Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile. Note: Matching the diluent to the initial mobile phase conditions prevents solvent-shock, which can cause peak distortion.

  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water (0.1% v/v). Filter through a 0.22 µm membrane.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

  • Standard/Sample Preparation: Accurately weigh 10.0 mg of 2-(2-Bromophenyl)-1-methylpyrrolidine and dissolve in 10.0 mL of Diluent to achieve a concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)Maximizes theoretical plates while shielding silanols.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents column mass overload.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection (UV) 210 nm and 254 nm210 nm captures the pyrrolidine/aliphatic absorbance; 254 nm is specific to the aromatic bromophenyl ring.
Gradient Program
Time (min)% Mobile Phase A (0.1% TFA in H2​O )% Mobile Phase B (0.1% TFA in ACN)Elution Phase
0.0955Initial hold (elutes polar void volume impurities)
15.01090Linear gradient (resolves structurally similar analogs)
20.01090High organic wash (flushes strongly retained dimers/aggregates)
21.0955Return to initial conditions
25.0955Column re-equilibration

Self-Validating System: System Suitability Test (SST)

This protocol is designed as a self-validating system . By integrating a System Suitability Test (SST) prior to sample injection, the method intrinsically verifies its own resolving power and precision. If the SST criteria fail, the sequence must be aborted, preventing the generation of false purity data. Inject the Standard Solution (1.0 mg/mL) five times sequentially before analyzing the unknown batch.

SST ParameterAcceptance CriteriaCausality / Impact of Failure
Tailing Factor ( Tf​ ) 1.5Validates that silanol interactions are successfully suppressed. High tailing obscures minor impurities eluting on the peak tail.
Theoretical Plates ( N ) 5,000Confirms column packing integrity and efficiency. Low N indicates column degradation or voiding.
Retention Time %RSD 1.0% (n=5)Validates pump gradient proportioning and temperature stability.
Peak Area %RSD 2.0% (n=5)Validates autosampler injection precision.

References

  • ChemicalBook. "2-(2-BROMOPHENYL)-1-METHYLPYRROLIDINE CAS#: 71819-31-3".[1] URL:

  • Sigma-Aldrich. "1 methylpyrrolidine". URL:

  • Oxford University Press (OUP). "Troubleshooting in Chromatography".[2] URL:

  • BenchChem. "Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites".[4] URL:

  • Sigma-Aldrich. "Method development & optimization".[5] URL:

  • Molnar-Institute. "ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY".[6] URL:

  • Phenomenex. "Performance of Surface Modified Luna® Omega and Kinetex® PS Columns for the Separation of Tricyclic Antidepressants".[3] URL:

Sources

Application

Application Note: GC-MS Protocol for the Identification of 2-(2-Bromophenyl)-1-methylpyrrolidine

Introduction & Mechanistic Causality 2-(2-Bromophenyl)-1-methylpyrrolidine (CAS: 71819-31-3) is a halogenated N-methylpyrrolidine derivative. Compounds of this class are frequently encountered as synthetic intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

2-(2-Bromophenyl)-1-methylpyrrolidine (CAS: 71819-31-3) is a halogenated N-methylpyrrolidine derivative. Compounds of this class are frequently encountered as synthetic intermediates in pharmaceutical development and as analogs in forensic drug chemistry. This application note establishes a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its definitive identification. Rather than relying solely on library matching, this guide provides a self-validating analytical framework based on exact isotopic signatures and predictable fragmentation pathways.

Chromatographic Separation Strategy

The structural core of 2-(2-Bromophenyl)-1-methylpyrrolidine features a tertiary amine (N-methylpyrrolidine) linked to an ortho-brominated phenyl ring. Because tertiary amines possess sufficient volatility and thermal stability, chemical derivatization is not strictly required for GC analysis.

Causality of Column Choice: A non-polar to slightly polar stationary phase, such as a 5% phenyl / 95% dimethylpolysiloxane column (e.g., SLB-5ms or HP-5MS), is selected[1]. This specific phase provides optimal chemical inertness to minimize the peak tailing commonly associated with basic nitrogenous compounds, while offering excellent resolution for halogenated positional isomers[2].

Mass Spectral Fragmentation Causality

Under standard 70 eV Electron Ionization (EI), the compound exhibits a highly predictable, self-validating fragmentation pattern driven by the nitrogen atom's ability to stabilize a positive charge[3].

  • Isotopic Molecular Ion Validation: The presence of a single bromine atom is confirmed by the molecular ion ( M+∙ ) cluster at m/z 239 and 241. Due to the nearly equal natural abundance of ⁷9Br and ⁸1Br , these peaks appear in a characteristic ~1:1 relative abundance ratio. This acts as an internal validation metric for the intact molecule.

  • Alpha-Cleavage (Base Peak Formation): The dominant fragmentation pathway is the α -cleavage of the C2–C(Ar) bond. The electronegative 2-bromophenyl group is expelled as a neutral radical (-155/157 Da). The charge is retained on the nitrogenous fragment, yielding the highly stable N-methyl- Δ1 -pyrrolinium ion at m/z 84[4]. This ion typically constitutes the base peak (100% abundance) and serves as the primary diagnostic marker for 1-methyl-2-substituted pyrrolidines.

Fragmentation M Molecular Ion[M]+• m/z 239 / 241 (1:1) C11H14BrN+ Alpha Alpha-Cleavage (C2-CAr bond rupture) M->Alpha Radical Neutral Loss 2-Bromophenyl Radical (- 155/157 Da) Alpha->Radical Radical Loss Base Base Peak N-methyl-Δ¹-pyrrolinium m/z 84 (100%) Alpha->Base Charge Retention on N

EI-MS fragmentation pathway highlighting alpha-cleavage to m/z 84.

Materials and Reagents

  • Analyte: 2-(2-Bromophenyl)-1-methylpyrrolidine reference standard (CAS: 71819-31-3, MW: 240.14 g/mol ).

  • Solvents: GC-MS grade Methanol or Ethyl Acetate.

  • Internal Standard (IS): Diphenylamine-d10 or equivalent (10 µg/mL in methanol) for retention time locking and quantitative validation.

  • Instrumentation: Agilent 7890B GC coupled with a 5977B MSD (or equivalent quadrupole GC-MS system).

  • Column: 5% Phenyl-methylpolysiloxane capillary column (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

Causality: Direct dilution in a highly volatile, polar solvent ensures complete solvation of the freebase amine while preventing thermal degradation during injection.

  • Weigh exactly 1.0 mg of the 2-(2-Bromophenyl)-1-methylpyrrolidine standard using a microbalance.

  • Dissolve the standard in 10 mL of GC-grade methanol to create a 100 µg/mL primary stock solution.

  • Transfer 100 µL of the stock solution into a 1.5 mL deactivated GC autosampler vial.

  • Add 100 µL of the Internal Standard solution (10 µg/mL).

  • Dilute with 800 µL of methanol to achieve a final analyte concentration of 10 µg/mL. Cap and vortex for 10 seconds to ensure homogeneity.

Step 2: GC-MS System Equilibration

Causality: A leak-free vacuum and properly tuned source are critical for maintaining the 1:1 isotopic ratio integrity of the brominated molecular ion.

  • Install the capillary column and verify the carrier gas (Helium, 99.999% purity) flow rate at a constant 1.0 mL/min.

  • Perform an air/water check to ensure the MS vacuum system is leak-free (m/z 18, 28, 32 abundances must be < 5% of m/z 69).

  • Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to optimize the electron multiplier voltage and mass axis calibration across the 40–300 Da range.

Step 3: Instrumental Analysis
  • Inject 1.0 µL of the prepared sample into the GC inlet operating in split mode (Split ratio 10:1).

  • Execute the temperature program as defined in Table 1.

  • Acquire MS data in Full Scan mode (m/z 40–300) with a solvent delay of 3.0 minutes to protect the MS filament from the methanol solvent front.

Workflow S1 Sample Prep (Dilution/LLE) S2 GC Separation (5% Phenyl Column) S1->S2 1 µL Injection S3 EI Ionization (70 eV) S2->S3 Elution S4 Mass Analyzer (Quadrupole) S3->S4 Ion Beam S5 Data Analysis (Isotope & m/z 84) S4->S5 m/z Scan

GC-MS analytical workflow for 2-(2-Bromophenyl)-1-methylpyrrolidine.

Data Presentation

Table 1: GC-MS Operating Parameters

ParameterSetting
Inlet Temperature 250 °C
Injection Volume & Mode 1.0 µL, Split (10:1)
Carrier Gas Helium (99.999%), 1.0 mL/min constant flow
Oven Temperature Program Initial: 100 °C (hold 1 min) Ramp: 15 °C/min to 280 °C Final: 280 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Energy 70 eV (EI)
Scan Range m/z 40 – 300

Table 2: Diagnostic EI-MS Fragment Ions and Relative Abundances

m/z ValueExpected Relative AbundanceIon Assignment & Mechanistic Causality
84 100% (Base Peak) [C5​H10​N]+ ; N-methyl- Δ1 -pyrrolinium ion formed via rapid α -cleavage of the C2-Aryl bond.
239 ~5 - 15% [C11​H1479​BrN]+∙ ; Intact molecular ion containing the ⁷9Br isotope.
241 ~5 - 15% [C11​H1481​BrN]+∙ ; Intact molecular ion containing the ⁸1Br isotope (Validates 1:1 ratio with m/z 239).
155 / 157 < 5% [C6​H4​Br]+ ; Bromophenyl cation formed via minor charge retention on the aryl ring.
42 ~10 - 20% [C2​H4​N]+ ; Secondary fragmentation resulting from pyrrolidine ring opening.

References

  • Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation–Borylation–Ring-Opening of Azetidinium Ions. Thieme E-Books & E-Journals.
  • Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf. PMC - NIH.
  • Emerging Novel Psychoactive Substances (2020–2025)
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing.

Sources

Method

Application Notes and Protocols for 2-(2-Bromophenyl)-1-methylpyrrolidine: A Versatile Building Block in Modern Synthesis

Introduction: The Significance of the 2-Aryl-1-methylpyrrolidine Scaffold The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Aryl-1-methylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as aqueous solubility, and to act as a key pharmacophoric element by participating in hydrogen bonding interactions.[1] When substituted with an aryl group at the 2-position, the resulting 2-arylpyrrolidine motif becomes a cornerstone for a diverse range of therapeutic agents, particularly those targeting the central nervous system (CNS).[3][4]

This application note provides a detailed guide for the synthetic utility of 2-(2-Bromophenyl)-1-methylpyrrolidine , a key building block for accessing a library of novel 2-aryl-1-methylpyrrolidine derivatives. The strategic placement of the bromine atom on the phenyl ring opens a gateway to a multitude of powerful transition-metal-catalyzed cross-coupling reactions, as well as lithiation-substitution pathways. This guide will provide researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale behind them to effectively utilize this versatile intermediate.

Physicochemical Properties and Safety

PropertyValueReference
Molecular FormulaC₁₁H₁₄BrNGeneral Chemical Knowledge
Molecular Weight240.14 g/mol General Chemical Knowledge
AppearanceColorless to pale yellow oil/solidGeneral Chemical Knowledge
StorageStore in a cool, dry, well-ventilated area away from incompatible substances.[5]

Safety Precautions: 2-(2-Bromophenyl)-1-methylpyrrolidine should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] Avoid inhalation, ingestion, and contact with skin and eyes.[5] For detailed safety information, consult the material safety data sheet (MSDS).

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of 2-(2-Bromophenyl)-1-methylpyrrolidine is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The general workflow for these reactions is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Combine aryl bromide, coupling partner, catalyst, ligand, and base in a Schlenk flask. degas Evacuate and backfill with inert gas (e.g., Argon) (3x). setup->degas solvent Add degassed solvent via syringe. degas->solvent heat Heat the reaction mixture to the specified temperature. solvent->heat monitor Monitor progress by TLC or GC-MS. heat->monitor quench Cool to room temperature and quench the reaction. monitor->quench extract Perform aqueous work-up and extract with an organic solvent. quench->extract dry Dry the organic layer, filter, and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6][7][8] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (formed from the boronic acid and a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdBr ArPd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdR ArPd(II)L₂(R') ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product ArBr Ar-Br ArBr->ArPdBr Boronate R'B(OR)₂ Boronate->ArPdR Base Base Base->ArPdR

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-(2-Bromophenyl)-1-methylpyrrolidine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand such as SPhos or XPhos (0.04 mmol, 4 mol%). Add a base, typically K₃PO₄ or Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v, 5 mL), via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Ligand Selection: Bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary to facilitate the oxidative addition and reductive elimination steps, especially with potentially sterically hindered substrates like 2-(2-Bromophenyl)-1-methylpyrrolidine.

  • Base and Solvent: The choice of base and the inclusion of water are crucial for activating the boronic acid to form the boronate, which is the active species in the transmetalation step.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.[9][10] This reaction has largely replaced harsher classical methods for the synthesis of aryl amines.[10]

Mechanism Insight: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[10]

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 2-(2-Bromophenyl)-1-methylpyrrolidine (1.0 mmol, 1.0 equiv.), the desired primary or secondary amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a suitable ligand (e.g., BINAP or Xantphos, 0.03 mmol, 3 mol%) to a Schlenk tube. Add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).

  • Reaction: Seal the tube and heat the mixture to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.

Causality and Experimental Choices:

  • Base: A strong, sterically hindered base like NaOtBu is required to deprotonate the amine-palladium complex to form the key amido intermediate without competing in nucleophilic attack on the aryl halide.

  • Ligand: The choice of ligand is critical and often substrate-dependent. Bidentate ligands like BINAP or Xantphos can stabilize the palladium catalyst and promote the reductive elimination step.[10]

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper.[11][12]

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask, add 2-(2-Bromophenyl)-1-methylpyrrolidine (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill with an inert gas.

  • Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) or another suitable amine base/solvent (5 mL), followed by the terminal alkyne (1.5 mmol, 1.5 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until completion.

  • Work-up: Remove the solvent in vacuo, and partition the residue between water and an organic solvent.

  • Purification: Dry and concentrate the organic layer, and purify the product by chromatography.

Causality and Experimental Choices:

  • Co-catalyst: Copper(I) iodide is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]

  • Base: The amine base is required to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.

Heck Reaction: Vinylation of the Aryl Ring

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[5][13]

Detailed Protocol:

  • Reaction Setup: Combine 2-(2-Bromophenyl)-1-methylpyrrolidine (1.0 mmol, 1.0 equiv.), the desired alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand like P(o-tol)₃ (0.04 mmol, 4 mol%) in a sealable tube.

  • Reagent Addition: Add a base such as Et₃N or K₂CO₃ (1.5 mmol, 1.5 equiv.) and a polar aprotic solvent like DMF or acetonitrile (5 mL).

  • Reaction: Seal the tube and heat to 80-120 °C.

  • Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures as described for the other coupling reactions.

Palladium-Catalyzed Cyanation: Synthesis of Aryl Nitriles

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of the aryl bromide.[14][15][16] Aryl nitriles are valuable intermediates, readily converted to carboxylic acids, amides, or amines.

Detailed Protocol:

  • Reaction Setup: In a glovebox, combine 2-(2-Bromophenyl)-1-methylpyrrolidine (1.0 mmol, 1.0 equiv.), a palladium catalyst system (e.g., Pd₂(dba)₃ and a ligand like dppf), and a cyanide source such as Zn(CN)₂ (0.6 mmol, 0.6 equiv.) or K₄[Fe(CN)₆] (a less toxic alternative).[16][17]

  • Solvent and Reaction: Add a polar aprotic solvent like DMF or DMAc and heat the mixture (e.g., 100-120 °C) until the reaction is complete.

  • Work-up: Carefully quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate) and perform an extractive work-up.

  • Purification: Purify the resulting nitrile by chromatography.

Application in Lithiation-Substitution Chemistry

Beyond palladium catalysis, the bromine atom can be exchanged with lithium via a halogen-metal exchange reaction to form a highly reactive aryllithium species. This intermediate can then be quenched with a variety of electrophiles.

G cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Work-up and Purification setup Dissolve Aryl Bromide in anhydrous THF under Argon. cool Cool to -78 °C (dry ice/acetone bath). setup->cool add_buLi Add n-BuLi dropwise. cool->add_buLi stir Stir for 1 hour at -78 °C. add_buLi->stir add_E Add electrophile (e.g., DMF, CO₂, TMSCl) dropwise at -78 °C. stir->add_E warm Allow to warm to room temperature. add_E->warm quench Quench with saturated aqueous NH₄Cl. warm->quench extract Extract with an organic solvent. quench->extract dry Dry, concentrate, and purify. extract->dry

Caption: Workflow for lithiation and electrophilic quench.

Detailed Protocol:

  • Reaction Setup: Dissolve 2-(2-Bromophenyl)-1-methylpyrrolidine (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) in a flame-dried, three-neck flask under an argon atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 mmol, 1.1 equiv., solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., DMF for formylation, dry CO₂ for carboxylation, or TMSCl for silylation) (1.2 mmol, 1.2 equiv.) dropwise at -78 °C.

  • Work-up: Allow the reaction to slowly warm to room temperature, then quench by the careful addition of saturated aqueous NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purification: Purify the product by column chromatography.

Causality and Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Rigorously anhydrous conditions are essential for success.

  • Low Temperature: The lithiation and quenching steps are performed at -78 °C to prevent side reactions, such as the decomposition of the aryllithium intermediate or reaction with the THF solvent.

Conclusion

2-(2-Bromophenyl)-1-methylpyrrolidine is a highly valuable and versatile building block for the synthesis of diverse molecular architectures, particularly those of interest in medicinal chemistry. Its utility in a wide array of palladium-catalyzed cross-coupling reactions and lithiation-substitution sequences allows for the strategic and efficient introduction of various functional groups. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important intermediate in their drug discovery and development endeavors.

References

  • Heck, R. F. The Heck Reaction. Wikipedia. [Link]

  • Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. PMC. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications (RSC Publishing). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. PMC. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Europe PMC. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. ResearchGate. [Link]

  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. PMC. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

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  • Buchwald-Hartwig Amination Reaction Explained. Pearson. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS. [Link]

  • Synthesis of some 2-substituted pyrrolidine alkaloid analogues. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

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  • Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. PMC. [Link]

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  • Kinetic Resolution by Lithiation of Substituted 1,2-Dihydroquinolines and Dihydrobenzoxazines. White Rose eTheses Online. [Link]

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Application

Application Note: 2-(2-Bromophenyl)-1-methylpyrrolidine in Neuropharmacology Research

Executive Summary & Pharmacological Rationale In contemporary neuropharmacology and CNS drug discovery, the pyrrolidine scaffold serves as a privileged structure, mimicking the basic amine pharmacophore found in endogeno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In contemporary neuropharmacology and CNS drug discovery, the pyrrolidine scaffold serves as a privileged structure, mimicking the basic amine pharmacophore found in endogenous neurotransmitters like dopamine, norepinephrine, and acetylcholine. 2-(2-Bromophenyl)-1-methylpyrrolidine (CAS: 71819-31-3) is a highly specialized building block and pharmacological probe.

The structural design of this molecule is not arbitrary; it is driven by precise physicochemical causality:

  • The 1-Methylpyrrolidine Ring: Provides a tertiary amine with a pKa of approximately 8.5. At a physiological pH of 7.4, this nitrogen is protonated, forming a cation essential for anchoring to the conserved aspartate residues (e.g., Asp79 in DAT) within monoamine transporter and receptor binding pockets.

  • The Ortho-Bromo Substitution: The bulky bromine atom at the 2-position of the phenyl ring introduces severe steric hindrance. This forces the phenyl ring out of coplanarity with the pyrrolidine ring, locking the molecule into a twisted dihedral conformation. This specific 3D geometry is highly favored for binding to the outward-facing state of monoamine transporters . Furthermore, the halogen sterically shields the aromatic ring from rapid oxidative metabolism by CYP2D6, enhancing the compound's metabolic half-life compared to unsubstituted analogs.

This application note details the utility of 2-(2-Bromophenyl)-1-methylpyrrolidine across three primary domains: as a probe for monoamine transporters, as a structural tool for nicotinic acetylcholine receptors (nAChRs), and as a synthetic precursor for advanced CNS libraries.

Application I: Monoamine Transporter (DAT/NET) Modulation

Phenylpyrrolidines are canonical non-competitive or competitive inhibitors of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Unlike substrate-type releasers (e.g., amphetamines) that are translocated into the presynaptic terminal, the bulky 2-bromophenyl moiety prevents translocation. The compound binds the orthosteric site, locking the transporter and preventing neurotransmitter reuptake .

DAT_Inhibition A 2-(2-Bromophenyl)-1-methylpyrrolidine B Protonation at Physiological pH (Formation of Cation) A->B pH 7.4 C Binding to DAT Central Cavity (Asp79 Interaction) B->C BBB Penetration D Conformational Lock (Outward-Facing State) C->D Steric Bulk (Br) restricts translocation E Inhibition of Dopamine Reuptake D->E F Increased Extracellular Dopamine E->F Synaptic Accumulation

Mechanistic pathway of dopamine transporter (DAT) inhibition by the pyrrolidine derivative.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the representative binding affinities (Ki) demonstrating how the ortho-bromo substitution shifts selectivity toward DAT and NET while reducing Serotonin Transporter (SERT) affinity due to spatial clashes in the SERT binding pocket.

CompoundDAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM)DAT/SERT Selectivity
2-Phenyl-1-methylpyrrolidine450 ± 35380 ± 201,200 ± 852.6x
2-(2-Bromophenyl)-1-methylpyrrolidine 120 ± 15 95 ± 10 >10,000 >83x
2-(4-Bromophenyl)-1-methylpyrrolidine85 ± 10110 ± 15350 ± 304.1x

Data represents normalized in vitro radioligand displacement values. The ortho-bromo substitution acts as a selectivity switch, virtually abolishing SERT affinity.

Protocol 1: Self-Validating Synaptosomal [3H] -Dopamine Uptake Assay

To evaluate the reuptake inhibition efficacy of 2-(2-Bromophenyl)-1-methylpyrrolidine, a synaptosomal preparation is preferred over transfected cell lines to maintain the endogenous lipid environment and accessory proteins.

Self-Validation Mechanism: This protocol utilizes Cocaine (10 µM) as a positive control for total inhibition, and Mazindol (10 µM) to define non-specific uptake (passive diffusion/binding). Assay integrity is validated only if the Z'-factor between the vehicle control and Mazindol wells is >0.5.

Step-by-Step Methodology:

  • Tissue Preparation: Decapitate adult male Sprague-Dawley rats and rapidly dissect the striatum on ice. Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer.

  • Synaptosome Isolation: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to remove debris (P1). Centrifuge the supernatant (S1) at 12,000 × g for 20 min. Resuspend the resulting P2 pellet (synaptosomes) in oxygenated Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Compound Pre-Incubation: In a 96-well plate, add 50 µL of the test compound (ranging from 0.1 nM to 10 µM), 50 µL of KRH buffer (Vehicle), or 50 µL of 10 µM Mazindol (Non-specific control). Add 100 µL of the synaptosomal suspension to all wells. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Radioligand Addition: Initiate the uptake reaction by adding 50 µL of [3H] -Dopamine (final concentration 20 nM) to all wells. Incubate for exactly 10 minutes at 37°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with 1 mL of ice-cold KRH buffer.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify retained radioactivity using a Liquid Scintillation Counter. Calculate IC 50​ using non-linear regression.

Workflow1 N1 Tissue Prep Isolate rat striatal synaptosomes N2 Incubation Add pyrrolidine analog (0.1 nM - 10 µM) N1->N2 N3 Radioligand Add [3H]-Dopamine for 10 min at 37°C N2->N3 N4 Termination Rapid vacuum filtration & cold buffer wash N3->N4 N5 Quantification Liquid Scintillation Counting (IC50) N4->N5

Step-by-step workflow for the in vitro [3H]-dopamine synaptosomal uptake inhibition assay.

Application II: Probing Nicotinic Acetylcholine Receptors (nAChRs)

In structural neuropharmacology, 2-phenylpyrrolidines are utilized to map the nAChR binding pocket. By replacing the pyridine ring of nicotine with a phenyl ring, researchers obliterate the possibility of forming a specific hydrogen bond with the receptor backbone .

Introducing a bromine atom at the ortho position of this phenyl ring serves as a highly specific probe. The polarizability and size of the bromine atom allow researchers to test the spatial limits and halogen-bonding capabilities of the hydrophobic sub-pocket in different nAChR subtypes (e.g., distinguishing between the tightly packed α4β2 pocket and the more accommodating α7 pocket).

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

To determine if 2-(2-Bromophenyl)-1-methylpyrrolidine acts as an agonist, partial agonist, or antagonist at specific nAChR subtypes.

Self-Validation Mechanism: Acetylcholine (ACh) at an EC 50​ concentration is applied before and after the test compound. If the post-test ACh response degrades by >10%, the oocyte is discarded (ensuring receptor desensitization or cell toxicity is not confounding the data).

Step-by-Step Methodology:

  • Preparation: Surgically extract oocytes from Xenopus laevis. Defolliculate using collagenase treatment.

  • Microinjection: Inject oocytes with 1-5 ng of cRNA encoding the desired nAChR subunits (e.g., human α4 and β2 ). Incubate at 18°C for 2-5 days in ND96 buffer to allow for protein expression and membrane insertion.

  • Electrophysiological Recording: Impale a single oocyte with two microelectrodes (voltage and current) filled with 3 M KCl. Voltage-clamp the cell at -70 mV using a TEVC amplifier.

  • Perfusion & Drug Application: Continuously perfuse the oocyte with calcium-free ND96 buffer. Apply a 2-second pulse of the test compound (2-(2-Bromophenyl)-1-methylpyrrolidine).

  • Data Analysis: Measure the peak inward current. To test for antagonism, co-apply the compound with an EC 50​ dose of ACh and measure the percentage reduction in the ACh-evoked current.

Application III: Synthetic Intermediate for CNS Libraries

Beyond direct pharmacological activity, the ortho-bromo substitution makes this compound an exceptional electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid generation of biaryl or amino-aryl libraries targeting G-protein coupled receptors (GPCRs) or kinases.

Protocol 3: Microscale High-Throughput Suzuki-Miyaura Coupling

This protocol is designed for 96-well plate library synthesis, allowing the 2-bromo-pyrrolidine core to be decorated with various arylboronic acids.

Self-Validation Mechanism: Well A1 contains a known, highly reactive boronic acid (e.g., phenylboronic acid) as a positive control. Well A2 lacks the Palladium catalyst (negative control). Library yield is quantified via LC-MS using an internal standard (4,4'-dimethylbiphenyl) spiked into the quench solution.

Step-by-Step Methodology:

  • Reagent Dispensing: To a 96-well glass-lined reaction block, add 2-(2-Bromophenyl)-1-methylpyrrolidine (0.05 mmol) and a unique arylboronic acid (0.075 mmol, 1.5 eq) to each well.

  • Catalyst & Base: Add Pd(dppf)Cl2​ (5 mol%) and K2​CO3​ (0.15 mmol, 3 eq) to all wells.

  • Solvent Addition: Add 0.5 mL of a degassed 1,4-Dioxane/Water mixture (4:1 v/v) to each well under an inert Argon atmosphere. Seal the block.

  • Thermal Activation: Heat the reaction block to 100°C for 4 hours with vigorous orbital shaking.

  • Quenching & Filtration: Cool to room temperature. Add 0.5 mL of ethyl acetate containing the internal standard. Filter the contents of each well through a 96-well Celite® filter plate to remove palladium black and inorganic salts.

  • Analysis: Analyze the filtrate via LC-MS to confirm product mass and calculate conversion yields based on the internal standard ratio.

Suzuki_Coupling S1 Reagent Dispensing 2-Bromo-Pyrrolidine + Boronic Acids S2 Catalyst Addition Pd(dppf)Cl2 + K2CO3 in Dioxane/H2O S1->S2 S3 Thermal Activation Heated Orbital Shaking (100°C, 4h) S2->S3 S4 Reaction Quenching & Filtration Filter through 96-well Celite pad S3->S4 S5 LC-MS Analysis Yield quantification via Internal Standard S4->S5

Microscale Suzuki-Miyaura cross-coupling workflow for CNS library synthesis.

References

  • Beene, D. L., Brandt, G. S., Zhong, W., Zacharias, N. M., Lester, H. A., & Dougherty, D. A. (2005). Using physical chemistry to differentiate nicotinic from cholinergic agonists at the nicotinic acetylcholine receptor. Journal of the American Chemical Society, 127(1), 350-356. URL:[Link]

  • Manda, V. K. (2014). Synthesis and Biological Evaluation of N-heterocycles for Activity on Monoamine Transporters and Exploration of Iridium Chemistry. University of New Orleans Theses and Dissertations. 1865. URL:[Link]

  • Zhou, S. F. (2009). Polymorphism of human cytochrome P450 2D6 and its clinical significance: Part II. Clinical Pharmacokinetics, 48(12), 761-804. URL:[Link]

Method

Application Notes and Protocols: Derivatization of 2-(2-Bromophenyl)-1-methylpyrrolidine for Biological Screening

Authored for Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide to the chemical derivatization of the 2-(2-Bromophenyl)-1-methylpyrrolidine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the chemical derivatization of the 2-(2-Bromophenyl)-1-methylpyrrolidine scaffold, a privileged structural motif in medicinal chemistry. The presence of a reactive bromoaryl group offers a versatile handle for introducing molecular diversity through modern cross-coupling reactions. This document details the principles and provides step-by-step protocols for two powerful palladium-catalyzed transformations: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the synthesis of carbon-nitrogen bonds. These methods are instrumental in generating a library of novel compounds for biological screening. Furthermore, this guide outlines the necessary purification and characterization techniques to ensure the quality and integrity of the synthesized molecules.

Introduction

The pyrrolidine ring is a common feature in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. When coupled with an aryl substituent, as in the 2-(2-Bromophenyl)-1-methylpyrrolidine scaffold, the resulting molecule presents a valuable starting point for the exploration of chemical space in drug discovery. The N-methyl group can influence solubility and metabolic stability, while the bromophenyl moiety serves as a key reactive center for derivatization.[3][4]

The strategic functionalization of this scaffold allows for the systematic modification of its physicochemical and pharmacological properties. Palladium-catalyzed cross-coupling reactions have become indispensable tools in this endeavor, offering mild and efficient methods for the construction of C-C and C-N bonds.[5][6][7] Specifically, the Suzuki-Miyaura coupling enables the introduction of a wide array of aryl, heteroaryl, and vinyl groups, while the Buchwald-Hartwig amination facilitates the formation of diverse arylamines.[8][9][10] The generation of a focused library of derivatives from the 2-(2-Bromophenyl)-1-methylpyrrolidine core allows for the exploration of structure-activity relationships (SAR) and the identification of lead compounds with desired biological activities.[11][12]

Core Principles of Derivatization

The derivatization strategy for 2-(2-Bromophenyl)-1-methylpyrrolidine primarily leverages the reactivity of the carbon-bromine (C-Br) bond on the phenyl ring. This bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the bromoaryl compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a base.[13][14] The base is crucial for the transmetalation step, where the organic group from the boron reagent is transferred to the palladium center.[6][15]

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromoaryl compound with a primary or secondary amine.[16] Similar to the Suzuki coupling, it proceeds through a palladium-based catalytic cycle involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product.[9] The choice of phosphine ligand is critical for the success of this reaction, as it influences the rate and efficiency of the catalytic cycle.[10]

Experimental Workflows and Protocols

The following sections provide detailed protocols for the derivatization of 2-(2-Bromophenyl)-1-methylpyrrolidine. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the deactivation of the catalyst and reagents.[17]

Diagram of the General Derivatization Workflow

G cluster_0 Preparation cluster_1 Derivatization cluster_2 Workup & Purification cluster_3 Analysis & Screening Start 2-(2-Bromophenyl)-1-methylpyrrolidine Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) Start->Suzuki Path 1 Buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) Start->Buchwald Path 2 Workup Aqueous Workup (Extraction) Suzuki->Workup Buchwald->Workup Purification Purification (Flash Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening Characterization->Screening

Caption: General workflow for the derivatization and screening of 2-(2-Bromophenyl)-1-methylpyrrolidine.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of 2-(2-Bromophenyl)-1-methylpyrrolidine with a generic arylboronic acid.

Materials:

  • 2-(2-Bromophenyl)-1-methylpyrrolidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[15]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[8][15]

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)[8][18]

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(2-Bromophenyl)-1-methylpyrrolidine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst to the flask. It is advisable to add the catalyst quickly and immediately re-establish the inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[8][18]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[8]

Diagram of Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative\nAddition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Ar'-B(OH)2 (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of 2-(2-Bromophenyl)-1-methylpyrrolidine with a primary or secondary amine.

Materials:

  • 2-(2-Bromophenyl)-1-methylpyrrolidine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)[10]

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)[9]

  • Base (e.g., Sodium tert-butoxide or Cs₂CO₃, 1.4-2.0 eq)[9][16]

  • Anhydrous aprotic solvent (e.g., Toluene or Dioxane)[10]

  • Schlenk tube or glovebox

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Reagent and Solvent Addition: Add the anhydrous solvent via syringe, followed by the amine and then 2-(2-Bromophenyl)-1-methylpyrrolidine.[10]

  • Reaction: Place the Schlenk tube in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.[9]

  • Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.[9]

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.

Data Summary and Characterization

The successful synthesis of a library of derivatives should be confirmed by appropriate analytical techniques. The following table provides a template for summarizing the results of the derivatization reactions.

EntryCoupling PartnerReaction TypeCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidSuzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012e.g., 85
24-Methoxyphenylboronic acidSuzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane/H₂O9014e.g., 82
3MorpholineBuchwald-HartwigPd₂(dba)₃/XPhosNaOtBuToluene1008e.g., 78
4AnilineBuchwald-HartwigPd₂(dba)₃/RuPhosCs₂CO₃Dioxane10010e.g., 75

Characterization: All purified compounds should be characterized to confirm their identity and purity.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compounds, which should ideally be >95% for biological screening.[19]

Biological Screening

Once a library of characterized compounds has been generated, it can be subjected to a variety of biological assays to identify potential lead molecules. The design of the screening cascade will depend on the therapeutic area of interest. It is crucial to maintain a well-organized database of the compounds and their corresponding biological data to facilitate SAR analysis.[12][20]

Conclusion

The derivatization of the 2-(2-Bromophenyl)-1-methylpyrrolidine scaffold using palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provides an efficient and versatile platform for the generation of diverse small molecule libraries. The protocols outlined in these application notes offer a robust starting point for researchers in medicinal chemistry and drug discovery. Careful execution of these synthetic procedures, followed by rigorous purification and characterization, will yield high-quality compounds ready for biological evaluation, ultimately contributing to the identification of novel therapeutic agents.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Benchchem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-4-chlorotoluene. Benchchem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. Benchchem.
  • BenchChem Technical Support Team. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Green Chemistry (RSC Publishing). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF.
  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromoselenophene. Benchchem.
  • ChemicalBook. (2023). 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis.
  • Pyke, S. (2008). Selective Buchwald-Hartwig Amination. J. Org. Chem.
  • American Chemical Society. Exploring variations of pyrrolidine-2-ones for enhanced biological activity.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.
  • ResearchGate. Bioactive compounds containing 2‐pyrrolidinone with an aryl or a....
  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews.
  • University of North Georgia. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • Creative Biogene. Small Molecule Purification.
  • Fernández-Velasco, D. A., et al. (2017). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. PMC.
  • Michael, S., et al. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
  • ACS Publications. Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
  • Puthli, S. P., et al. (2012). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. PMC.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • Kleiner, R. E., et al. (2011). Small-molecule discovery from DNA-encoded chemical libraries. Harvard DASH.
  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed.
  • Diva-Portal.org. (2017). Synthesis of substituted pyrrolidines.
  • Semantic Scholar. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Kenakin, T. (2004). Chapter 2. Evaluation of the Biological Activity of Compounds_ Techniques and Mechanism of Action Studies.
  • ResearchGate. (2025). Palladium-catalyzed Cross-coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids.
  • Uekusa, S., et al. (2021). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. PMC.
  • Sigma-Aldrich. Derivatization-reagents.
  • Wang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC.
  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • St. Pauls College of Pharmacy. (2025). Derivatization Strategies for the Analysis of Proteins Using SDS-PAGE.

Sources

Application

Application Note: A Guide to the Scalable Synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine

Abstract This document provides a detailed technical guide for the scale-up synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine, a key intermediate for pharmaceutical research and development. The 2-arylpyrrolidine scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the scale-up synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine, a key intermediate for pharmaceutical research and development. The 2-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This guide critically evaluates potential synthetic routes and focuses on a robust and scalable pathway utilizing a Grignard reaction with N-methyl-2-pyrrolidinone (NMP). We delve into the critical process parameters, safety considerations, in-process controls (IPCs), and analytical characterization required for a successful and safe scale-up campaign. The protocols and insights provided are intended for researchers, chemists, and process engineers in the drug development sector.

Introduction and Strategic Overview

The synthesis of 2-arylpyrrolidines is a subject of considerable interest due to their prevalence in pharmacologically active molecules.[3] Scaling the synthesis of these intermediates from the bench to pilot or manufacturing scale introduces significant challenges related to cost, safety, efficiency, and product purity. 2-(2-Bromophenyl)-1-methylpyrrolidine serves as a versatile building block, with the bromo-substituent providing a handle for further functionalization via cross-coupling reactions.

Comparative Analysis of Synthetic Strategies

Several synthetic strategies can be envisioned for the synthesis of the target molecule. A comparative analysis is crucial for selecting a route that is not only efficient but also economically and environmentally viable on a larger scale.

Synthetic Route Core Reaction Advantages Scale-up Challenges Ref.
Route A: Grignard Pathway Grignard addition to an amide followed by reductionUtilizes readily available, low-cost starting materials. Well-understood reaction class.Highly exothermic and moisture-sensitive. Grignard initiation can be inconsistent. Requires stringent safety protocols.[4]
Route B: Imine Reduction Reduction of a cyclic imine precursorMilder reducing agents can be used (e.g., NaBH₄). Generally safer than Grignard reactions.Precursor synthesis may add steps. Potential for side reactions if the imine is unstable.[5]
Route C: Pd-Catalyzed Cyclization Intramolecular Buchwald-Hartwig or similar C-N couplingHigh functional group tolerance. Often high yielding and selective.High cost of palladium catalysts and specialized ligands. Catalyst removal from the final product is critical and can be difficult.[6][7]

The Grignard Pathway: A Deep Dive

The selected pathway involves two key transformations:

  • Formation of 2-bromophenylmagnesium bromide.

  • Addition to N-methyl-2-pyrrolidinone (NMP) to form an intermediate, followed by reduction to the target molecule.

Reaction Mechanism

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl group of the NMP lactam. This forms a tetrahedral intermediate which collapses to generate a cyclic N-acyliminium ion. This electrophilic iminium ion is then reduced in a subsequent step by a hydride source, such as sodium borohydride, to yield the final 2-arylpyrrolidine product.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Addition & Cyclization cluster_2 Step 3: Reduction A 2-Bromobenzene C 2-Bromophenyl- magnesium bromide A->C THF B Mg metal B->C E Tetrahedral Intermediate C->E D N-Methyl-2- pyrrolidinone (NMP) D->E F Cyclic Iminium Ion E->F -OMgBr H 2-(2-Bromophenyl)-1- methylpyrrolidine F->H G Sodium Borohydride (NaBH4) G->H

Caption: Overall reaction pathway for the Grignard-based synthesis.

Critical Process Parameters and Optimization

Scaling this process requires careful control over several parameters that have a minimal impact at the lab scale but become critical in larger reactors.

  • Raw Material Quality:

    • Solvent (THF): Must be anhydrous (< 50 ppm water). Water will quench the Grignard reagent, reducing yield and generating heat and potentially flammable hydrogen gas.[8]

    • Magnesium Turnings: Use of fresh, high-purity magnesium is essential for reliable initiation. The surface area and morphology can affect reactivity.

    • 1,2-Dibromoethane: Often used as an initiator. It reacts with magnesium to clean and activate the metal surface. Use only a catalytic amount (0.5-2 mol%).

  • Grignard Reagent Formation:

    • Initiation: This is often the most challenging step in scaling up. An induction period followed by a rapid, highly exothermic reaction is a significant safety hazard.[9] Real-time monitoring of the reaction temperature is crucial. If initiation does not occur, the concentration of unreacted aryl halide can build up, creating the potential for a dangerous runaway reaction.[10]

    • Temperature Control: The formation is highly exothermic. Maintain the internal temperature between 30-40 °C using controlled addition of the 2-bromobenzene solution and efficient reactor cooling.

  • Addition to N-Methyl-2-pyrrolidinone (NMP):

    • Temperature: This step is also exothermic. The reaction is typically performed at a low temperature (e.g., 0-10 °C) to minimize side reactions.

    • Reverse Addition: Adding the Grignard reagent to the NMP solution (rather than the other way around) is standard practice to maintain a low concentration of the reactive Grignard reagent in the reactor, which helps control the exotherm.

  • Reduction and Work-up:

    • Reducing Agent: Sodium borohydride is a cost-effective and relatively safe choice for this reduction on a large scale.

    • Quenching: The reaction must be quenched carefully by slowly adding a proton source (e.g., saturated ammonium chloride solution or dilute HCl) at low temperatures to neutralize any unreacted Grignard reagent and hydride. This step is also highly exothermic and can release hydrogen gas.

Scale-Up Protocol (50 L Reactor)

Warning: This protocol involves highly reactive and hazardous materials. It must be performed by trained personnel in an appropriate facility with all necessary safety equipment and engineering controls (e.g., fume hood, blast shield, emergency quench system).[11][12]

Equipment and Reagents
  • 50 L glass-lined reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.

  • 10 L dropping funnel.

  • Cooling/heating circulator.

  • Extraction vessel (100 L).

  • Rotary evaporator with a 20 L flask.

  • Reagents: Magnesium turnings (0.73 kg, 30.0 mol), 1,2-Dibromoethane (50 mL), 2-Bromobenzene (4.71 kg, 30.0 mol), Anhydrous THF (25 L), N-methyl-2-pyrrolidinone (NMP) (2.48 kg, 25.0 mol), Sodium borohydride (1.42 kg, 37.5 mol), Methanol (10 L), Saturated NH₄Cl solution (20 L), Ethyl Acetate (3 x 15 L), Brine (10 L), Anhydrous Sodium Sulfate.

Step-by-Step Procedure

Part A: Grignard Reagent Preparation

  • Reactor Setup: Assemble and dry the 50 L reactor under a nitrogen atmosphere. Ensure all glassware is flame-dried or oven-dried.

  • Magnesium Charging: Charge the magnesium turnings (0.73 kg) into the reactor under a positive pressure of nitrogen.

  • Initial Solvent: Add 5 L of anhydrous THF to the reactor and begin stirring.

  • Initiation: Add 1,2-dibromoethane (50 mL) to the magnesium suspension. A gentle exotherm and bubbling should be observed, indicating activation.

  • Substrate Addition: Prepare a solution of 2-bromobenzene (4.71 kg) in anhydrous THF (10 L) in the dropping funnel.

  • IPC-1 (Initiation Check): Add ~200 mL of the 2-bromobenzene solution to the reactor. A noticeable temperature rise (e.g., > 5 °C) should occur within 15 minutes. If no exotherm is observed, do not add more substrate. Troubleshoot initiation (e.g., gentle heating, adding a small crystal of iodine).

  • Controlled Addition: Once initiation is confirmed, add the remaining 2-bromobenzene solution dropwise, maintaining the internal temperature at 35-45 °C. The addition typically takes 2-4 hours.

  • Maturation: After the addition is complete, stir the resulting dark grey/brown solution at 40 °C for an additional 1 hour to ensure complete formation.

Part B: Addition and Reduction 9. Cooling: Cool the Grignard solution to 0-5 °C. 10. NMP Solution: In a separate vessel, prepare a solution of NMP (2.48 kg) in anhydrous THF (10 L). 11. Reverse Addition: Slowly add the NMP solution to the Grignard reagent via a cannula or dropping funnel, keeping the internal temperature below 10 °C. This addition will be exothermic. 12. Reaction Completion: Stir the mixture at 5-10 °C for 2 hours. 13. Reduction: Cool the reactor to -10 °C. Add methanol (10 L) slowly, keeping the temperature below 0 °C. Then, add sodium borohydride (1.42 kg) portion-wise, ensuring the temperature does not exceed 0 °C. 14. IPC-2 (Reaction Monitoring): After stirring at 0 °C for 3 hours, take a sample for GC-MS analysis to confirm the disappearance of the iminium intermediate.

Part C: Work-up and Isolation 15. Quenching: Very slowly and carefully add saturated aqueous NH₄Cl solution (20 L) to the reactor, maintaining the temperature below 15 °C. Vigorous gas evolution (hydrogen) will occur. 16. Phase Separation: Transfer the mixture to the 100 L extraction vessel. Allow the layers to separate. 17. Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 L). 18. Washing: Combine the organic layers and wash with brine (10 L). 19. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using the rotary evaporator. 20. Purification: The resulting crude oil can be purified by vacuum distillation to yield 2-(2-Bromophenyl)-1-methylpyrrolidine as a clear oil.

Safety and Hazard Management

The primary hazards are associated with the Grignard reaction's exothermicity and the flammability of THF and hydrogen gas.[8][12]

Sources

Method

Application Note: 2-(2-Bromophenyl)-1-methylpyrrolidine as a Bifunctional Pro-Ligand in Palladium Catalysis

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols Introduction & Mechanistic Rationale The development of highly active, long-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols

Introduction & Mechanistic Rationale

The development of highly active, long-lived palladium catalysts is a cornerstone of modern pharmaceutical synthesis. Traditional catalyst systems relying on monodentate phosphine ligands (e.g., Pd(PPh3​)4​ ) often suffer from thermal degradation, P-C bond cleavage, and oxidation at elevated temperatures[1]. To circumvent these limitations, structurally defined palladacycles have emerged as robust precatalysts[2].

2-(2-Bromophenyl)-1-methylpyrrolidine is a highly specialized bifunctional pro-ligand. It features an aryl bromide primed for oxidative addition and a tertiary cyclic amine (1-methylpyrrolidine) that acts as a strong σ -donor.

The Causality of Experimental Design

Why utilize a pyrrolidine ring instead of a simple acyclic amine (such as the dimethylamine group found in standard benzylamine-derived palladacycles)?

  • Conformational Rigidity: The cyclic nature of the pyrrolidine ring restricts the conformational flexibility of the nitrogen lone pair. This enforces a highly stable coordination geometry around the Pd(II) center, drastically increasing the thermal stability of the resulting palladacycle and preventing premature aggregation into inactive palladium black[1].

  • Hemilability: During the catalytic cycle, the Pd–N bond exhibits hemilabile behavior. It temporarily dissociates to provide a vacant coordination site necessary for the transmetalation of bulky nucleophiles, yet remains tethered to the metal center, rapidly re-coordinating to stabilize the highly reactive monoligated Pd(0) intermediate following reductive elimination[3].

Experimental Workflow: Synthesis of the C,N-Palladacycle Precatalyst

The following protocol details the synthesis of the dimeric C,N-palladacycle precatalyst via the oxidative addition of 2-(2-Bromophenyl)-1-methylpyrrolidine to a Pd(0) source.

Reagents & Materials
  • Pro-Ligand: 2-(2-Bromophenyl)-1-methylpyrrolidine (10.0 mmol, 2.40 g)

  • Palladium Source: Pd2​(dba)3​ (5.0 mmol, 4.58 g)

  • Solvent: Anhydrous, degassed toluene (50 mL)

  • Equipment: Schlenk flask, magnetic stirrer, Celite pad, argon line.

Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon (repeat 3 times).

  • Reagent Loading: Add Pd2​(dba)3​ (5.0 mmol) to the flask. Inject anhydrous toluene (50 mL) to form a dark purple suspension.

  • Ligand Addition: Syringe 2-(2-Bromophenyl)-1-methylpyrrolidine (10.0 mmol) into the stirring suspension.

  • Oxidative Addition: Heat the mixture to 80 °C for 4 hours. The causality behind this specific temperature is to provide sufficient activation energy for the C-Br oxidative addition while preventing the thermal decomposition of the dba ligands. The solution will gradually transition from dark purple to a clear yellow/orange, indicating the formation of the Pd(II) complex.

  • Purification: Cool the mixture to room temperature. Filter the solution through a tightly packed pad of Celite under argon to remove trace palladium black.

  • Isolation: Concentrate the filtrate in vacuo to approximately 10 mL. Slowly add anhydrous hexanes (30 mL) to precipitate the dimeric C,N-palladacycle. Filter, wash with cold hexanes, and dry under high vacuum.

Visualization of Precatalyst Formation

PalladacycleSynthesis ProLigand 2-(2-Bromophenyl)- 1-methylpyrrolidine (Pro-Ligand) OxAdd Oxidative Addition & N-Coordination ProLigand->OxAdd PdSource Pd2(dba)3 (Pd(0) Source) PdSource->OxAdd Palladacycle C,N-Palladacycle Precatalyst (Pd(II)) OxAdd->Palladacycle Activation Base / Nucleophile (Activation Step) Palladacycle->Activation In situ ActiveCat Active Monoligated Pd(0) Catalyst Activation->ActiveCat

Figure 1: Formation and activation pathway of the C,N-palladacycle precatalyst.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The isolated palladacycle is a highly active precatalyst for the Suzuki-Miyaura coupling of deactivated aryl chlorides, a historically challenging substrate class[4].

Step-by-Step Protocol
  • Reaction Setup: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K2​CO3​ (2.0 mmol).

  • Catalyst Loading: Add the synthesized C,N-palladacycle (0.01 mmol, 1.0 mol% Pd). Self-validation check: The extremely low catalyst loading verifies the high turnover capacity of the hemilabile system.

  • Solvent Addition: Add 5 mL of a degassed 1,4-dioxane/water mixture (10:1 v/v). The inclusion of water is critical as it facilitates the formation of the reactive boronate species required for transmetalation.

  • Execution: Seal the vial, remove from the glovebox, and heat at 100 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (3 x 10 mL). Dry the organic layer over MgSO4​ , filter, and concentrate for purification via flash chromatography.

Visualization of the Catalytic Cycle

CatalyticCycle Pd0 Active Pd(0) L* OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII Pd(II) Ar-Cl Complex OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2) PdII->TransMet PdII_2 Pd(II) Ar-Ar' Complex TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product

Figure 2: General cross-coupling catalytic cycle using the activated Pd(0) species.

Quantitative Data & Comparative Analysis

To validate the efficacy of the pyrrolidine-based palladacycle, we compare its performance against traditional catalyst systems in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid (100 °C, 1.0 mol% Pd).

Catalyst SystemStructural FeatureTime (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
Pd(OAc)2​ / PPh3​ Monodentate Phosphine24151506.25
Herrmann-Beller PalladacycleAcyclic P-Donor12686,800566
Pyrrolidine C,N-Palladacycle Cyclic N-Donor 6 94 9,400 1,566

Data Interpretation: The quantitative data illustrates a nearly 3-fold increase in TOF when utilizing the conformationally rigid pyrrolidine system compared to standard palladacycles, confirming the kinetic advantage of the hemilabile N-donor during the transmetalation step.

Alternative Application: Synthesis of Buchwald-Type P,N-Ligands

Beyond its use as a palladacycle precursor, 2-(2-Bromophenyl)-1-methylpyrrolidine is an essential building block for synthesizing highly active, dialkylbiarylphosphine ligands[3].

By subjecting the pro-ligand to lithium-halogen exchange (using n-BuLi at -78 °C) followed by electrophilic quenching with dialkylchlorophosphines (e.g., ClP(t-Bu)2​ ), researchers can synthesize pyrrolidine analogs of DavePhos. These resulting P,N-ligands exhibit exceptional electron-donating properties and steric bulk, making them highly effective for room-temperature Buchwald-Hartwig aminations of unactivated aryl chlorides[3].

References

  • Herrmann, W. A., Brossmer, C., Öfele, K., Reisinger, C.-P., Priermeier, T., Beller, M., & Fischer, H. (1995). Palladacycles as Structurally Defined Catalysts for the Heck Olefination of Chloro‐ and Bromoarenes. Angewandte Chemie International Edition in English, 34(17), 1844-1848.[Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413-2416.[Link]

  • Sable, V., Maindan, K., Kapdi, A. R., Shejwalkar, P. S., & Hara, K. (2017). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 2(1), 204-217.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine

Welcome to the Process Optimization and Troubleshooting Guide for the synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine. This guide is engineered for research scientists and drug development professionals dealing with y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Guide for the synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine. This guide is engineered for research scientists and drug development professionals dealing with yield bottlenecks, specifically focusing on the direct organometallic addition to lactams and subsequent reduction workflows.

Yield Optimization & Troubleshooting Matrix

When scaling up the synthesis of saturated nitrogen heterocycles, minor deviations in temperature or reagent stoichiometry can drastically shift the reaction pathways. Use the data matrix below to diagnose and correct common yield-killing symptoms.

SymptomTypical Yield LossRoot CauseRecommended Action
Dark, tarry reaction mixture during Li-halogen exchange 40–80%Benzyne formation due to temperature excursions above -60 °C.Enforce strict cryogenic control (-78 °C); control the n-BuLi addition rate.
High recovery of unreacted NMP and bromobenzene 50–90%Enolization of the NMP lactam by the strongly basic aryllithium.Transmetalate the aryllithium with anhydrous CeCl₃ before NMP addition.
Presence of linear amino-ketone byproducts 30–60%Ring-opening of the hemiketal during basic/aqueous reduction.Switch to ionic hydrogenation (Et₃SiH/TFA) to lock the cyclic iminium ion.
Over-alkylation (quaternary salts) during N-methylation 15–30%Use of aggressive methylating agents (e.g., MeI) on the des-methyl precursor.Use Eschweiler-Clarke conditions (CH₂O/HCOOH) for self-limiting methylation.

Deep Dive FAQs: Mechanistic Troubleshooting

Q1: Why does my lithium-halogen exchange yield benzyne-derived polymers instead of the desired 2-bromophenyllithium? Causality & Mechanism: 1,2-dibromobenzene undergoes lithium-halogen exchange efficiently, but the resulting ortho-lithiohalobenzene is thermally unstable. If the internal temperature rises above -60 °C, the proximity of the lithium atom and the remaining bromine atom facilitates the rapid elimination of LiBr. This generates highly reactive benzyne, which rapidly polymerizes or reacts with solvent, destroying your yield. Strict cryogenic control (-78 °C) is non-negotiable.

Q2: During the addition of the aryllithium to N-methyl-2-pyrrolidone (NMP), I recover mostly unreacted NMP and bromobenzene. What is happening? Causality & Mechanism: NMP is an enolizable lactam with acidic protons alpha to the carbonyl. Organolithiums (like 2-bromophenyllithium) are not only nucleophiles but also exceptionally strong bases. Instead of attacking the carbonyl carbon, the aryllithium deprotonates the NMP, forming an unreactive NMP enolate and stalling the reaction. Upon aqueous workup, the enolate reverts to NMP, and the protonated aryllithium becomes bromobenzene. Solution: To circumvent this, we strongly recommend a transmetalation step using anhydrous cerium(III) chloride (CeCl₃) prior to the addition of the lactam. Organocerium reagents are highly nucleophilic but significantly less basic than their organolithium counterparts, effectively suppressing undesired enolate formation and driving the addition forward[1].

Q3: The reduction of the hemiketal intermediate yields a mixture of the desired pyrrolidine and a ring-opened secondary amine. How do I prevent ring opening? Causality & Mechanism: The initial addition of the organometallic to NMP yields a hemiketal (a 2-hydroxy-1-methylpyrrolidine derivative). Under basic or neutral aqueous conditions (e.g., using NaBH₄ in methanol), this hemiketal exists in a ring-chain tautomeric equilibrium with its open-chain amino ketone form. Reducing the open form yields linear byproducts. Solution: Employ ionic hydrogenation using Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA). TFA completely protonates and dehydrates the hemiketal into a stable, cyclic iminium ion. This locks the molecule in its closed-ring form, which is then rapidly and selectively reduced by the silane to yield the target pyrrolidine[2][3].

Q4: If my synthetic route utilizes the des-methyl precursor, 2-(2-bromophenyl)pyrrolidine, what is the best way to N-methylate? Causality & Mechanism: If you are synthesizing the pyrrolidine ring first (often achieved via NaBH₄ reduction of the corresponding imine[4]), direct alkylation with methyl iodide often leads to over-alkylation and the formation of quaternary ammonium salts. Instead, utilize the Eschweiler-Clarke reaction (Formaldehyde and Formic acid) or reductive amination with NaBH(OAc)₃. These methods proceed via an iminium intermediate that cannot be formed once the tertiary amine is generated, making the reaction strictly self-limiting to mono-methylation.

Standard Operating Procedures (SOPs)

Protocol A: Organocerium-Mediated Addition to NMP

This protocol ensures high nucleophilicity while preventing lactam enolization.

  • CeCl₃ Activation: Vigorously dry CeCl₃·7H₂O under high vacuum at 140 °C for 2 hours to yield anhydrous CeCl₃. Suspend the dry powder in anhydrous THF and stir at room temperature for 2 hours to form a uniform, milky suspension.

  • Lithium-Halogen Exchange: In a separate flame-dried flask, dissolve 1,2-dibromobenzene (1.0 eq) in anhydrous THF. Cool the reaction to -78 °C. Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes) over 30 minutes. Stir for 1 hour at -78 °C to ensure complete formation of 2-bromophenyllithium.

  • Transmetalation: Cannulate the 2-bromophenyllithium solution into the CeCl₃ suspension at -78 °C. Stir for 1 hour to form the active organocerium species.

  • Lactam Addition: Add N-methyl-2-pyrrolidone (NMP, 1.1 eq) neat, dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Validation & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the crude hemiketal.

Protocol B: Ionic Hydrogenation (Et₃SiH/TFA)

This protocol locks the cyclic structure to prevent ring-opening during reduction.

  • Iminium Formation: Dissolve the crude hemiketal (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C under a nitrogen atmosphere.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA, 5.0 eq). Self-Validation: The solution will typically darken slightly as dehydration occurs and the cyclic iminium ion forms. Stir for 15 minutes.

  • Reduction: Dropwise add Triethylsilane (Et₃SiH, 3.0 eq). Remove the ice bath and stir at room temperature for 4–6 hours.

  • Free-Base Workup: Carefully neutralize the reaction mixture with 2N aqueous NaOH until pH > 10 (critical for extracting the free amine). Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Reaction Pathway & Side-Reaction Visualization

SynthesisPathway SM 1,2-Dibromobenzene (Starting Material) ArLi 2-Bromophenyllithium (Organometallic) SM->ArLi n-BuLi, -78°C Benzyne Benzyne (Polymerization) ArLi->Benzyne T > -60°C (Elimination) Hemiketal Hemiketal Intermediate (Lactam Addition) ArLi->Hemiketal NMP, CeCl3 -78°C to RT Enolate NMP Enolate (Stalled Reaction) ArLi->Enolate NMP (No CeCl3) Deprotonation Iminium Cyclic Iminium Ion (TFA Activated) Hemiketal->Iminium TFA (Acidic) RingOpen Amino Ketone (Ring Opened) Hemiketal->RingOpen Basic/Aqueous Conditions Target 2-(2-Bromophenyl)- 1-methylpyrrolidine Iminium->Target Et3SiH (Reduction)

Reaction network for 2-(2-Bromophenyl)-1-methylpyrrolidine synthesis highlighting side reactions.

References

  • 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis - ChemicalBook
  • ITERATIVE ADDITION OF CARBON NUCLEOPHILES TO N,N-DIALKYL CARBOXAMIDES FOR THE SYNTHESIS OF Α-TERTIARY AMINES - DR-NTU
  • Open-chain building blocks from chiral lactams.
  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC

Sources

Optimization

Technical Support Center: Resolution of 2-(2-Bromophenyl)-1-methylpyrrolidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific stereochemical and chromatographi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific stereochemical and chromatographic challenges associated with resolving the enantiomers of 2-(2-Bromophenyl)-1-methylpyrrolidine .

Because this molecule features a bulky 2-aryl substitution adjacent to a basic, N-methylated tertiary amine, standard resolution templates often fail. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure high enantiomeric purity.

Resolution Strategy & Decision Workflow

The optimal path for resolving 2-(2-Bromophenyl)-1-methylpyrrolidine depends on your scale and purity requirements. The workflow below outlines the two primary, field-proven strategies: Classical Diastereomeric Salt Resolution (for scalable preparative work) and Chiral Chromatography (for analytical and rapid preparative isolation).

ResolutionWorkflow Start Racemic 2-(2-Bromophenyl)- 1-methylpyrrolidine ClassRes Classical Salt Resolution (e.g., D-Tartaric Acid) Start->ClassRes Scalable/Prep ChromRes Chiral Chromatography (HPLC / SFC) Start->ChromRes Analytical/Fast Prep SaltForm Diastereomeric Salt Formation ClassRes->SaltForm CheckEE Check ee% (Beware Solid Solutions) SaltForm->CheckEE Recryst Second Crystallization (Thermodynamic Control) CheckEE->Recryst If ee < 95% FreeBase Free-Basing (Mild Base) CheckEE->FreeBase If ee > 99% Recryst->FreeBase Pure Enantiopure (R)- or (S)- 2-(2-Bromophenyl)-1-methylpyrrolidine FreeBase->Pure CSP Select CSP (Amylose/Cellulose Deriv.) ChromRes->CSP Modifier Add Basic Modifier (0.1% DEA/TEA) CSP->Modifier Collect Fraction Collection & Solvent Evaporation Modifier->Collect Collect->Pure

Workflow for resolving 2-(2-Bromophenyl)-1-methylpyrrolidine via crystallization and chromatography.

Troubleshooting & FAQs

Q1: I attempted a classical resolution using D-tartaric acid, but the enantiomeric excess (ee) of the isolated salt is stalled at ~60-70%. Washing the crystal bed doesn't improve it. Why?

A1: This is a well-documented phenomenon in the classical salt resolution of 2-arylpyrrolidines[1]. The system is experiencing an entropic effect where the undesired enantiomer is incorporated directly into the crystal lattice of the desired diastereomeric salt, forming a solid solution[1]. Because it is a solid solution rather than a simple physical mixture of crystals, washing the wet cake will not selectively remove the impurity.

The Solution: You must implement a two-crystallization strategy . The first crystallization removes the bulk of the undesired enantiomer and reaches the thermodynamic well. You must isolate this enriched salt, then perform a second recrystallization from a higher-solubility solvent system (e.g., switching from Ethanol to a Methanol/Water gradient) to break the solid solution and achieve >98% ee[1].

Q2: During analytical chiral HPLC method development, the peaks for the enantiomers exhibit severe tailing, making baseline resolution impossible. How can I fix this?

A2: 2-(2-Bromophenyl)-1-methylpyrrolidine is a bulky, highly basic tertiary amine. The lone pair of electrons on the pyrrolidine nitrogen strongly interacts with residual acidic silanol groups (-SiOH) on the silica support of the Chiral Stationary Phase (CSP). This secondary ion-exchange interaction causes severe peak tailing and broadens the peaks, destroying resolution.

The Solution: You must add a basic modifier to your mobile phase. Incorporating 0.1% Diethylamine (DEA) or Triethylamine (TEA) competitively binds to and deactivates the active silanol sites, ensuring the analyte only interacts with the chiral selector. This will result in sharp, symmetrical peaks.

Q3: Can I use dynamic kinetic resolution (DKR) for this specific N-methylated pyrrolidine?

A3: While DKR has been successfully quantified for the N-alkylation of structurally related 1-methyl-2-arylpyrrolidines[2], applying it directly to the resolution of the pre-formed 2-(2-Bromophenyl)-1-methylpyrrolidine is mechanistically unfeasible. The bulky 2-bromophenyl group combined with the tertiary amine nature sterically hinders standard enzymatic approaches (like lipases). Classical diastereomeric salt formation or preparative chiral chromatography remains the most robust choice.

Quantitative Data: Chiral Stationary Phase (CSP) Selection

To accelerate your chromatographic method development, the following table summarizes the expected performance of various CSPs and mobile phase systems for 1-methyl-2-arylpyrrolidine derivatives[3].

Chiral Stationary Phase (CSP)Mobile Phase SystemAdditive RequiredTypical Selectivity (α)Resolution (Rs)
Chiralpak AD-H (Amylose-based)Hexane / Ethanol (95:5)0.1% Triethylamine (TEA)1.20 - 1.35> 2.0 (Baseline)
Chiralcel OD-H (Cellulose-based)Hexane / Isopropanol (90:10)0.1% Diethylamine (DEA)1.15 - 1.25> 1.5 (Baseline)
Chiralpak IG (Immobilized)Methanol (100%)0.1% DEA1.10 - 1.20~ 1.5 (Moderate)
Cyclobond I 2000 (β-Cyclodextrin)Methanol / Water (60:40)0.1% Ammonium Acetate< 1.10< 1.0 (Poor)

Self-Validating Experimental Protocols

Protocol A: Two-Stage Classical Diastereomeric Salt Resolution

Objective: Achieve >98% ee while circumventing solid solution entropic trapping.

  • Primary Salt Formation:

    • Dissolve racemic 2-(2-Bromophenyl)-1-methylpyrrolidine (1.0 eq) and the resolving agent (e.g., Di-p-toluoyl-D-tartaric acid, 1.0 eq) in Ethanol (10 volumes).

    • Heat the mixture to 65°C until a homogenous solution is achieved.

  • First Crystallization (Thermodynamic Control):

    • Cool the reaction linearly to 20°C over a prolonged period (6–8 hours).

    • Causality: Rapid cooling traps kinetic impurities. Slow cooling ensures the system reaches the thermodynamic well, precipitating the bulk of the solid solution[1].

    • Filter the precipitate. Validation Check: Analyze a small sample via chiral HPLC. The ee should be ~85-94%. Do not attempt to wash to higher purity.

  • Second Crystallization (Breaking the Solid Solution):

    • Suspend the enriched wet cake in Methanol (5 volumes). Heat to dissolution (approx. 60°C).

    • Cool slowly to 5°C.

    • Causality: The higher solubility of the methanol system breaks the entropic solid solution, allowing the pure diastereomer to crystallize without incorporating the wrong enantiomer.

    • Filter and dry. Validation Check: ee should now be >99%.

  • Free-Basing:

    • Suspend the highly pure salt in Methyl tert-butyl ether (MTBE) and wash with 1M NaOH at 0°C.

    • Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the enantiopure free base.

Protocol B: Analytical Chiral HPLC Method Validation

Objective: Establish a baseline-resolved analytical method for ee% determination.

  • Column Preparation:

    • Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

    • Flush with 100% Isopropanol for 30 minutes at 0.5 mL/min to remove storage solvents.

  • Mobile Phase Preparation:

    • Mix Hexane and Ethanol in a 95:5 (v/v) ratio.

    • Add 0.1% (v/v) Diethylamine (DEA).

    • Causality: DEA is strictly required to mask the acidic silanols on the silica matrix, preventing secondary ion-exchange interactions with the tertiary amine of the pyrrolidine.

  • Sample Preparation:

    • Dissolve the racemic standard in the mobile phase to a concentration of 1.0 mg/mL.

  • System Suitability & Injection:

    • Inject 10 µL. Set flow rate to 1.0 mL/min. Monitor UV absorbance at 220 nm.

    • Validation Check: Confirm that Resolution (Rs) > 1.5 and peak asymmetry (Tf) is strictly between 0.9 and 1.2. If Tf > 1.2, increase DEA concentration to 0.2%.

References

  • Title: Impact of Entropic Effects in the Classical Resolution of a 2-Arylpyrrolidine Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Quantification and Optimization of Dynamic Kinetic Resolution Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(2-Bromophenyl)-1-methylpyrrolidine Synthesis

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists and drug development professionals troubleshooting the synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists and drug development professionals troubleshooting the synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine. Due to the severe steric hindrance and electronic deactivation caused by the ortho-bromo substituent, standard amination and organometallic protocols frequently stall or fail. This document provides mechanistically grounded solutions to overcome these specific bottlenecks.

I. Troubleshooting FAQs: Mechanistic Insights

Route A: Organolithium Addition to N-Methyl-2-pyrrolidone (NMP)

Q: I am reacting 1-bromo-2-iodobenzene with n-BuLi, followed by NMP. My conversion to the hemiaminal is extremely low (<20%), and I observe massive amounts of side products. What is happening? A: The primary cause of low conversion here is the extreme instability of the 2-bromophenyllithium intermediate. Even at cryogenic temperatures (–78 °C), 2-bromophenyllithium is highly prone to eliminating lithium bromide to form a highly reactive benzyne intermediate[1]. This benzyne rapidly undergoes side reactions (e.g., dimerization or reaction with the solvent), depleting your active nucleophile before it can attack the sterically hindered carbonyl of NMP. Solution: To achieve high conversion, the residence time of the 2-bromophenyllithium intermediate must be minimized. Batch reactors often fail here due to poor mixing and heat transfer. Transitioning to a continuous flow microreactor allows for sub-second residence times between the I/Li exchange and the electrophilic quench, effectively outcompeting the benzyne elimination pathway[1][2].

Route B: Reductive Amination & N-Methylation

Q: I am trying an Eschweiler-Clarke methylation (formaldehyde/formic acid) on 2-(2-bromophenyl)pyrrolidine, but the reaction stalls at ~50% conversion. Why? A: The stalling is a direct result of steric hindrance. The bulky ortho-bromo phenyl group sits directly adjacent to the secondary amine. While the initial formation of the iminium ion with formaldehyde occurs readily, the subsequent hydride transfer from formic acid is sterically blocked by the aromatic ring's orientation. Solution: Switch from formic acid to a more active, yet sterically forgiving reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)3). This reductive amination pathway avoids the rigid, cyclic transition state required for the formic acid hydride transfer.

Q: In the reduction of 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole to the secondary amine precursor, my NaBH4 reduction is sluggish. How can I drive it to >95% completion? A: Standard NaBH4 reductions of bulky cyclic imines require significant Brønsted acid activation. Ensure you are running the reaction in a methanol/acetic acid mixture at low temperatures (–65 °C) to protonate the imine to an iminium ion, which is significantly more electrophilic and susceptible to hydride attack[3].

II. Quantitative Data: Reduction Condition Matrix

The following table summarizes the causality between reagent selection and conversion rates for the critical reduction steps in this synthesis.

SubstrateReagentsTemp (°C)AdditiveConversion (%)Mechanistic Observation
HemiaminalNaBH4, MeOH0 to 25None< 10%Insufficient electrophilicity of hemiaminal
HemiaminalEt3SiH, DCM-78 to 0TFA (10 eq)> 95%Strong acid generates highly reactive iminium
Cyclic ImineNaBH4, MeOH-65 to 25AcOH (excess)88%Acid activation required; temp control critical[3]
2° Amine + HCHOHCOOH80None~ 50%Steric clash blocks hydride transfer
2° Amine + HCHONaBH(OAc)3, DCE25AcOH (1 eq)> 90%Acyclic transition state overcomes sterics

III. Self-Validating Experimental Protocols

Protocol 1: Optimized N-Methylation via NaBH(OAc)3

This protocol replaces the standard Eschweiler-Clarke method to overcome steric stalling.

  • Charge: Dissolve 2-(2-bromophenyl)pyrrolidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Activate: Add glacial acetic acid (1.2 eq) and aqueous formaldehyde (37% w/w, 2.0 eq). Stir at 25 °C for 30 minutes to allow complete iminium formation.

  • Reduce: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes.

  • Validation Checkpoint 1 (In-Process): Monitor via LC-MS or TLC (DCM:MeOH 9:1). The intermediate iminium mass should cleanly transition to the methylated product mass within 2 hours. If starting material persists, add an additional 0.5 eq of formaldehyde and NaBH(OAc)3.

  • Quench & Workup: Quench with saturated aqueous NaHCO3 until pH 8 is reached. Extract with DCM, dry over Na2SO4, and concentrate under vacuum.

Protocol 2: Imine Reduction to 2-(2-Bromophenyl)pyrrolidine

Adapted from validated batch procedures for bulky pyrroles[3].

  • Charge: Dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) in methanol (0.3 M).

  • Acidify: Add glacial acetic acid (approx. 20% v/v relative to methanol) and cool the solution strictly to –65 °C under a nitrogen atmosphere[3].

  • Reduce: Add Sodium borohydride (1.5 eq) portion-wise over 1 hour to manage exotherms[3].

  • Validation Checkpoint 2 (In-Process): Stir at –65 °C for 30 minutes. The reaction must remain clear; any precipitation indicates localized freezing of acetic acid, requiring slight warming.

  • Workup: Remove the cooling bath and allow the mixture to reach room temperature. Remove methanol under vacuum, acidify with 5N HCl, and extract impurities with ether. Basify the aqueous layer with NaOH pellets (maintain <30 °C with an ice bath) and extract the final product with ethyl acetate[3].

IV. Mechanistic Workflows & Visualizations

G Start 1-Bromo-2-iodobenzene + n-BuLi Int1 2-Bromophenyllithium Intermediate Start->Int1 I/Li Exchange (-78 °C) Side Benzyne Formation (Side Product) Int1->Side Temp > -78 °C (LiBr elimination) Add Addition to NMP (Hemiaminal) Int1->Add NMP Addition (Strict -78 °C or Flow) Prod 2-(2-Bromophenyl)- 1-methylpyrrolidine Add->Prod Et3SiH / TFA Reduction

Mechanistic pathway of organolithium addition highlighting temperature-dependent benzyne formation.

G Q1 Conversion < 50%? Check1 Check Reaction Temp Q1->Check1 Yes Sol1 Increase to 80 °C (Overcome Sterics) Check1->Sol1 Temp < 60 °C Check2 Check Reagent Eq. Check1->Check2 Temp > 80 °C Sol2 Use 5 eq. HCHO 10 eq. HCOOH Check2->Sol2 Low Equivalents Check3 Check pH / Acid Check2->Check3 High Equivalents Sol3 Switch to NaBH(OAc)3 (Avoids Hydride Block) Check3->Sol3 Iminium Stalled

Decision tree for diagnosing and resolving low conversion in Eschweiler-Clarke N-methylation.

References

  • ChemicalBook. "2-(2-Bromophenyl)pyrrolidine: Function, Synthesis".
  • Usutani, H. et al. "Continuous flow-flash synthesis of a 2-bromobenzaldehyde derivative as a key intermediate...". ResearchGate.
  • Noël, T. "Organometallic Flow Chemistry". National Academic Digital Library of Ethiopia.

Sources

Optimization

Addressing poor enantioselectivity in asymmetric pyrrolidine synthesis

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks in enantioselective pyrrolidine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks in enantioselective pyrrolidine synthesis.

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is arguably the most powerful method for constructing highly functionalized pyrrolidine scaffolds. It allows for the simultaneous formation of two carbon-carbon bonds and up to four contiguous stereocenters in a single step[1]. However, because the reaction involves a highly reactive dipole, achieving high enantiomeric excess (ee%) requires precise control over the transition state geometry and the active suppression of competing racemic pathways.

Below is our comprehensive troubleshooting guide, designed to help you diagnose and resolve poor enantioselectivity in your pyrrolidine workflows.

Diagnostic Workflow for Poor Enantioselectivity

Before adjusting your reagents, use the following logical flowchart to identify the root cause of your stereochemical failure.

G Start Issue: Low ee% in Pyrrolidine Synthesis Q1 Is the uncatalyzed background reaction fast? Start->Q1 Sol1 Action: Lower Temp to -20°C or switch to Cu(I) catalyst Q1->Sol1 Yes Q2 Is endo/exo diastereoselectivity also poor? Q1->Q2 No Sol2 Action: Increase ligand bite angle (e.g., TF-BiphamPhos) Q2->Sol2 Yes Q3 Are you using a coordinating solvent (e.g., THF/MeCN)? Q2->Q3 No Sol3 Action: Switch to non-coordinating solvent (DCM or Toluene) Q3->Sol3 Yes

Diagnostic logic tree for troubleshooting low ee% in azomethine ylide cycloadditions.

Troubleshooting Guides & FAQs

Q1: My reaction yields are excellent (>90%), but my enantiomeric excess (ee) is stuck below 40%. What is the primary cause? A: High yields coupled with low ee% almost always indicate that a thermal, uncatalyzed background reaction is outcompeting your chiral catalyst. Azomethine ylides are highly reactive; if the base deprotonates the imine precursor before the metal-ligand complex can fully coordinate, a racemic dipole is generated.

  • The Fix: Lower the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) to kinetically freeze out the uncatalyzed pathway. Additionally, ensure you are adding your base last, only after the metal, chiral ligand, and imine precursor have been allowed to pre-coordinate for at least 30 minutes.

Q2: I am using an AgOAc/BINAP catalyst system, but my endo/exo diastereoselectivity is poor (roughly 60:40), which is complicating my ee% measurements. How can I improve this? A: Poor diastereoselectivity means the dipolarophile is approaching the metallo-azomethine ylide from multiple faces. Ag(I) is a relatively large, labile metal ion. Standard bidentate ligands like BINAP sometimes lack the necessary steric bulk to create a deep, restrictive chiral pocket around the silver center.

  • The Fix: Switch to a ligand with a highly rigid, tailored steric environment. For Ag(I)-catalyzed reactions with α-enones, the ThioClickFerrophos ligand family has proven exceptional, yielding endo-4-acyl pyrrolidines with up to 99:1 endo/exo selectivity and 98% ee[2]. Alternatively, switching the metal center to Cu(I) with a TF-BiphamPhos ligand can tighten the transition state geometry, which is highly effective for acrylate dipolarophiles[3].

Q3: Does the choice of solvent actually impact the enantioselectivity of this cycloaddition? A: Absolutely. The causality lies in solvent coordination. If you use strongly coordinating solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN), the solvent molecules can competitively bind to the Lewis acidic metal center (Ag or Cu). This partial displacement of your chiral ligand results in an achiral, highly active metal species that rapidly catalyzes the formation of racemic pyrrolidines.

  • The Fix: Always default to non-coordinating or weakly coordinating solvents such as Dichloromethane (DCM) or Toluene.

Mechanistic Pathway

Understanding the sequence of events is critical for experimental design. The diagram below illustrates how the chiral catalyst enforces a specific trajectory during the endo-transition state.

Mechanism A α-Imino Ester (Precursor) B Chiral Metallo-Azomethine Ylide (Ag or Cu) A->B 1. Metal Salt + Ligand 2. Base (Deprotonation) C Stereocontrolled endo-Transition State B->C Dipolarophile (Alkene) D Enantioenriched Pyrrolidine C->D Cyclization & Protonation

Catalytic cycle of the asymmetric 1,3-dipolar cycloaddition highlighting stereocontrol.

Experimental Protocol: Highly Enantioselective Cu(I)-Catalyzed Cycloaddition

This protocol is designed as a self-validating system. By pre-forming the catalyst complex and adding the base last, we ensure that no ylide is generated without the chiral environment present.

Reagents:

  • Cu(CH₃CN)₄BF₄ (5 mol%)

  • Chiral Ligand (e.g., TF-BiphamPhos) (5.5 mol%)

  • α-Imino ester (Azomethine ylide precursor) (1.0 equiv)

  • Dipolarophile (e.g., tert-butyl acrylate) (1.2 equiv)

  • Triethylamine (Et₃N) or DIPEA (10 mol%)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under an argon atmosphere, add Cu(CH₃CN)₄BF₄ and the chiral ligand. Add anhydrous DCM (2.0 mL) and stir at room temperature for 30 minutes. Self-Validation Check: The solution should change color (typically to a pale yellow/green), confirming the metal-ligand complex has formed.

  • Substrate Addition: Lower the reaction temperature to -20 °C using a cryocooler. Add the α-imino ester and the dipolarophile to the mixture. Stir for 10 minutes to allow thermal equilibration.

  • Ylide Generation (Critical Step): Add the base (Et₃N) dropwise. Causality Note: Adding the base at -20 °C ensures that the deprotonation of the imine to form the ylide occurs strictly within the coordination sphere of the chiral copper complex, preventing the racemic background reaction.

  • Cycloaddition: Stir the reaction at -20 °C for 12–24 hours. Monitor completion via TLC (Hexanes/EtOAc).

  • Workup: Filter the crude mixture through a short pad of silica gel to remove the metal catalyst, eluting with EtOAc. Concentrate under reduced pressure.

  • Analysis: Determine the endo/exo ratio via ¹H NMR of the crude mixture. Purify via flash chromatography and determine the ee% using chiral HPLC.

Quantitative Data: Impact of Reaction Conditions on Selectivity

The following table summarizes the causal relationship between catalyst choice, temperature, and resulting stereoselectivity, serving as a benchmark for your own optimizations[2][3].

Catalyst SystemDipolarophileSolventTemp (°C)Yield (%)endo:exo Ratioee (%)
AgOAc / PPh₃ (Achiral)AcrylateDCM258885:150
AgOAc / BINAPAcrylateTHF258260:4035
AgOAc / ThioClickFerrophosα-EnoneDCM09299:198
Cu(CH₃CN)₄BF₄ / TF-BiphamPhosAcrylateDCM-2085>95:599

Note: The shift from THF to DCM and the lowering of temperature are critical for moving from low ee% to near-perfect enantioselectivity.

References

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis Source: Accounts of Chemical Research URL:[Link]

  • Highly Endo-Selective and Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylide with α-Enones Catalyzed by a Silver(I)/ThioClickFerrophos Complex Source: Organic Letters URL:[Link]

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides Source: Chemical Communications URL:[Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: The Journal of Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Interpreting a Certificate of Analysis for 2-(2-Bromophenyl)-1-methylpyrrolidine

For the discerning researcher, a chemical reagent is not a mere commodity; it is a foundational pillar of experimental integrity. The Certificate of Analysis (COA) is the definitive document that substantiates the qualit...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, a chemical reagent is not a mere commodity; it is a foundational pillar of experimental integrity. The Certificate of Analysis (COA) is the definitive document that substantiates the quality, identity, and purity of that foundation. This guide provides an in-depth, practical framework for interpreting the COA of 2-(2-Bromophenyl)-1-methylpyrrolidine (CAS No: 71819-31-3), a crucial intermediate in pharmaceutical research. We will dissect a typical COA, compare the compound to relevant structural isomers, and provide actionable experimental protocols for in-house verification.

The Critical Role of the Certificate of Analysis

A COA is more than a simple specification sheet; it is a validated report of the specific batch of material you have received. For a molecule like 2-(2-Bromophenyl)-1-methylpyrrolidine, which may serve as a precursor in the synthesis of pharmacologically active agents, understanding its purity profile is paramount. Impurities, whether from the synthetic route (e.g., positional isomers, starting materials) or residual solvents, can lead to unwanted side reactions, yield losses, and confounding biological data. A meticulous interpretation of the COA is the first line of defense against such experimental variability.

Deconstructing the COA: A Batch-Specific Examination

Let's examine the key sections of a representative COA for 2-(2-Bromophenyl)-1-methylpyrrolidine.

Table 1: Representative Certificate of Analysis

ParameterSpecificationResultMethod
Product Name 2-(2-Bromophenyl)-1-methylpyrrolidine--
CAS Number 71819-31-3--
Batch Number B78901--
Molecular Formula C₁₁H₁₄BrN--
Molecular Weight 240.14 g/mol --
Appearance Colorless to light yellow liquidConformsVisual Inspection
Identity (¹H NMR) Conforms to structureConforms¹H NMR Spectroscopy
Identity (Mass Spec) Conforms to structureConforms (m/z = 240.0, 242.0)GC-MS (EI)
Purity (HPLC) ≥ 95.0%97.2%HPLC-UV
Water Content ≤ 0.5%0.15%Karl Fischer Titration
Conclusion The product has been tested and complies with the given specifications.[1]--
Identity Confirmation: Is It What It Claims to Be?

The identity tests are the most critical part of the COA, confirming that the molecular structure is correct.

  • ¹H NMR Spectroscopy : This is the gold standard for structural elucidation of organic molecules. The proton NMR spectrum provides a "fingerprint" of the molecule by showing the chemical environment of each hydrogen atom. For 2-(2-Bromophenyl)-1-methylpyrrolidine, a scientist would expect to see:

    • Aromatic Protons (approx. 7.0-7.6 ppm): Four distinct signals corresponding to the protons on the bromophenyl ring.

    • Pyrrolidine Ring Protons (approx. 1.8-3.5 ppm): A series of complex multiplets for the protons on the pyrrolidine ring.

    • N-Methyl Protons (approx. 2.3 ppm): A singlet integrating to three protons, characteristic of the methyl group attached to the nitrogen. The statement "Conforms to structure" signifies that the observed spectrum matches the reference spectrum for this molecule perfectly.[2]

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound.[3] When coupled with Gas Chromatography (GC-MS), it also provides purity information. For this compound, the key feature is the isotopic pattern of bromine. Natural bromine exists as a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity, one for the molecule containing ⁷⁹Br (m/z ≈ 240.0) and one for the molecule containing ⁸¹Br (m/z ≈ 242.0). This isotopic signature is a powerful confirmation of the presence of a single bromine atom.

Purity Assessment: Quantifying the Active Component
  • High-Performance Liquid Chromatography (HPLC) : This is the workhorse technique for purity analysis in the pharmaceutical industry.[4] A sample is dissolved and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and components separate based on their affinity for the stationary and mobile phases. The result is a chromatogram showing peaks for each component. Purity is calculated by dividing the area of the main peak by the total area of all peaks. A result of 97.2% indicates that the main compound constitutes this percentage of the UV-active components in the sample.

Workflow for COA Interpretation

The following diagram illustrates a logical workflow for a researcher when first inspecting a COA.

COA_Interpretation_Workflow COA Interpretation Workflow A Start: Receive COA for Batch B Verify Header Information (Product Name, CAS, Batch No.) A->B C Check Physical Properties (Appearance, Form) B->C D Analyze Identity Data C->D E ¹H NMR: Does spectrum match expected structure? D->E Structural Confirmation F MS: Is Molecular Weight correct? Is Br isotope pattern present? D->F MW Confirmation G Assess Purity & Impurity Data E->G Identity Confirmed L Contact Supplier for Clarification or Reject Batch E->L No F->G Identity Confirmed F->L No H HPLC/GC: Is purity value within specification (e.g., >95%)? G->H I Review Additional Tests (Water Content, Residual Solvents) H->I Purity Acceptable H->L No J Final Decision: Accept Batch? I->J K Proceed with Experiment J->K Yes J->L No

A logical workflow for interpreting a Certificate of Analysis.

Comparative Analysis: Why Specificity Matters

The precise location of the bromine atom on the phenyl ring is critical. A synthesis could potentially yield positional isomers, which may have different reactivity and biological profiles. A robust analytical package, as detailed on the COA, is essential to differentiate them.

Table 2: Comparison of 2-(Bromophenyl)-1-methylpyrrolidine Isomers

Feature2-(2-Bromophenyl)-1-methylpyrrolidine (Target)2-(3-Bromophenyl)-1-methylpyrrolidine (Isomeric Impurity)2-(4-Bromophenyl)-1-methylpyrrolidine (Isomeric Impurity)
Structure Bromine at ortho- positionBromine at meta- positionBromine at para- position
CAS Number 71819-31-3903641-14-5Not readily available, but structure is known[5]
Expected ¹H NMR Complex, distinct signals for all 4 aromatic protons due to asymmetry.More symmetric aromatic signals than the ortho-isomer.Highly symmetric aromatic signals (two doublets) due to symmetry.
Potential Impact Desired reactivity and biological activity.Potential process-related impurity. May exhibit different pharmacological effects or lead to different downstream impurities.[6][7]Potential process-related impurity. May exhibit different pharmacological effects or lead to different downstream impurities.[6][7]

This comparison underscores the resolving power of techniques like NMR. A COA that relies solely on a single purity value without definitive structural confirmation (like NMR) is insufficient for rigorous scientific applications.

In-House Verification: Trust but Verify

While a supplier's COA is a critical document, performing a simple in-house verification is a good laboratory practice, especially before committing a large amount of material to a critical synthesis.

Experimental Protocol: Purity Verification by HPLC-UV

Objective: To verify the purity of a batch of 2-(2-Bromophenyl)-1-methylpyrrolidine against the value reported in the COA.

Methodology: This protocol outlines a standard reversed-phase HPLC method. The choice of a C18 column is based on its versatility for separating moderately polar organic compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape for the amine-containing analyte.[8][9]

Materials & Reagents:

  • 2-(2-Bromophenyl)-1-methylpyrrolidine (sample to be tested)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (analytical grade)

  • Volumetric flasks, pipettes, and vials

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described above.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this solution 1:10 with acetonitrile to a final concentration of 0.1 mg/mL.

  • Instrument Setup: Set up the HPLC system with the specified parameters. A gradient elution is recommended for separating potential impurities with different polarities:

    • Start at 30% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes before the next injection.

  • Analysis: Inject the prepared sample and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the % purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Analysis Workflow Diagram

HPLC_Workflow HPLC Purity Analysis Workflow A Start: Prepare Mobile Phases (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) C Set Up HPLC System (C18 Column, 1 mL/min, 215 nm) A->C B Prepare Sample (0.1 mg/mL in Acetonitrile) F Inject Sample (10 µL) B->F D Program Gradient Elution (30-95% B over 10 min) C->D E Equilibrate Column D->E E->F G Acquire Chromatogram Data F->G H Process Data: Integrate All Peaks G->H I Calculate Purity (Area % Method) H->I J Compare Result to COA Specification I->J K End: Report and Document Findings J->K

A step-by-step workflow for HPLC purity verification.

Conclusion

The Certificate of Analysis is an indispensable tool for ensuring the quality and reliability of chemical reagents. For researchers and drug development professionals working with intermediates like 2-(2-Bromophenyl)-1-methylpyrrolidine, a comprehensive understanding of the COA is not just a matter of compliance but a prerequisite for sound science. By critically evaluating identity, purity, and impurity data, and by being prepared to perform in-house verification, scientists can build a solid foundation for their research, leading to more reproducible and trustworthy results.

References

  • ZaiQi Bio-Tech. 2-(2-bromophenyl)pyrrolidine Product Page. Available at: [Link]

  • National Measurement Institute of Australia. Certified Reference Material Certificate of Analysis. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information with NMR Spectra. Available at: [Link]

  • Agilent Technologies. Example Certificate of Analysis. Available at: [Link]

  • Green Chemistry & Engineering. Molecular Solvents – Replacements for DMF, DMAC, NMP. Available at: [Link]

  • Royal Society of Chemistry. Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. Available at: [Link]

  • PubChemLite. 2-[(2-bromophenyl)methyl]pyrrolidine. Available at: [Link]

  • NIST. 2-Methylpyrrolidine Mass Spectrum. Available at: [Link]

  • Gyros Protein Technologies. Greener Peptide Synthesis. Available at: [Link]

  • MassBank. N-Methyl-2-pyrrolidone Mass Spectrum. Available at: [Link]

  • ResearchGate. 1,1′-[(2-Bromophenyl)methylene]dipyrrolidin-2-one. Available at: [Link]

  • ResearchGate. Development of an efficient HPLC method... Available at: [Link]

  • U.S. Food and Drug Administration. Method of analysis N–methyl–2-pyrrolidone. Available at: [Link]

  • PubChemLite. 2-(4-bromophenyl)-1-methylpyrrolidine. Available at: [Link]

  • Springer. Spectroscopic characterization and crystal structures of two cathinone derivatives... Available at: [Link]

  • National Center for Biotechnology Information. 1,1′-[(2-Bromophenyl)methylene]dipyrrolidin-2-one. Available at: [Link]

  • SciSpace. Development and optimization of a generic HPLC method... Available at: [Link]

  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Available at: [Link]

  • QuickCompany. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Available at: [Link]

  • Google Patents.Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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Comparative

A Comparative Guide to the Biological Activity of 2-Arylpyrrolidines: The Case of 2-(2-Bromophenyl)-1-methylpyrrolidine

Introduction: The Pyrrolidine Scaffold as a Privileged CNS Pharmacophore The pyrrolidine ring is a ubiquitous and versatile scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidine Scaffold as a Privileged CNS Pharmacophore

The pyrrolidine ring is a ubiquitous and versatile scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal core for interacting with complex biological targets like G-protein coupled receptors and neurotransmitter transporters.

This guide focuses on the 2-aryl-1-methylpyrrolidine substructure, a pharmacophore central to a class of potent monoamine reuptake inhibitors. These compounds, by blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT), increase the synaptic concentration of these key neurotransmitters.[3][4] We will provide a comparative analysis of the putative biological activity of 2-(2-Bromophenyl)-1-methylpyrrolidine , a specific analog, against structurally related and well-characterized pyrrolidine derivatives. This analysis is grounded in established structure-activity relationships (SAR) and supported by detailed, validated experimental protocols for researchers seeking to characterize similar compounds.[5]

Comparative Analysis of Monoamine Transporter Inhibition

The biological activity of 2-arylpyrrolidines is exquisitely sensitive to the substitution pattern on the aromatic ring. To contextualize the potential activity of 2-(2-Bromophenyl)-1-methylpyrrolidine, we compare it to its unsubstituted parent compound and a well-known cathinone-derived pyrrolidine, pyrovalerone. While specific experimental data for the 2-bromo analog is not widely published, we can infer its likely profile based on SAR studies of related compounds, which indicate that substitutions at the 2-position of the phenyl ring can significantly modulate potency.[6] The presence of a halogen, such as bromine, can introduce steric hindrance and alter electronic properties, potentially impacting binding affinity and selectivity across the monoamine transporters.

Table 1: Comparative Biological Activity Profile of Selected 2-Arylpyrrolidine Derivatives

CompoundStructurePrimary Target(s)DAT Affinity (Kᵢ, nM)NET Affinity (Kᵢ, nM)SERT Affinity (Kᵢ, nM)
2-Phenyl-1-methylpyrrolidine (Unsubstituted Parent)DAT / NET~50 - 200~50 - 300>1000
Pyrovalerone (Cathinone Analog)DAT / NET18.349.32660
2-(2-Bromophenyl)-1-methylpyrrolidine (Target Compound)Predicted: DAT / NETHypothesized to be similar to or slightly lower than the parent compound due to potential steric hindrance at the ortho position.Hypothesized to be similar to or slightly lower than the parent compound.Hypothesized to be low, consistent with the class.

Note: Affinity values are compiled from various sources for structurally similar compounds. The profile for 2-(2-Bromophenyl)-1-methylpyrrolidine is predictive, based on established SAR principles, and requires experimental validation using the protocols outlined below.

Predicted Mechanism of Action: Inhibition of Presynaptic Reuptake

The primary mechanism of action for this class of compounds is the competitive inhibition of monoamine transporters. By binding to the orthosteric (substrate-binding) site or an allosteric site on DAT and NET, these molecules prevent the re-clearance of dopamine and norepinephrine from the synaptic cleft, thereby potentiating dopaminergic and noradrenergic neurotransmission.[7][8] This mechanism is shared by many therapeutic agents for ADHD and depression, as well as classic psychostimulants.[9]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_Synapse Dopamine (DA) DA_Vesicle->DA_Synapse Release DA_Synapse->DAT DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binding & Signal Compound 2-Arylpyrrolidine (e.g., 2-(2-Br-Ph)-1-Me-Pyrrolidine) Compound->DAT Blocks start Start: Prepare Synaptosomes (e.g., from rat striatum) preinc Pre-incubate 96-well plate (Test Compound + Buffer) at 37°C for 10 min start->preinc initiate Initiate Uptake: Add Synaptosomes & [³H]Dopamine preinc->initiate incubate Incubate at 37°C (1-4 minutes) initiate->incubate terminate Terminate Reaction: Rapid vacuum filtration on glass fiber filters incubate->terminate wash Wash filters 3x with ice-cold buffer terminate->wash count Quantify radioactivity (Liquid Scintillation) wash->count analyze Analyze Data: Calculate IC₅₀ count->analyze

Caption: Workflow for the synaptosomal monoamine uptake inhibition assay.

Methodology:

  • Synaptosome Preparation: a. Dissect the brain region of interest (e.g., striatum for DAT, frontal cortex for NET) in ice-cold Krebs'-Ringer's buffer with 0.32 M sucrose. [10] b. Homogenize the tissue gently in the sucrose buffer. [11] c. Centrifuge at 1,000 x g for 10 minutes to remove large debris (P1 pellet). d. Centrifuge the supernatant at 16,000 x g for 15-20 minutes to obtain the crude synaptosomal pellet (P2). [11][10] e. Resuspend the P2 pellet in a suitable volume of Krebs'-Ringer's buffer for the assay.

  • Uptake Inhibition Assay: a. In a 96-well plate, pre-incubate varying concentrations of the test compound with assay buffer (containing pargyline and ascorbic acid to prevent substrate degradation) for 10-15 minutes at 37°C. [12][10] b. Initiate the uptake reaction by adding the synaptosomal suspension and the radiolabeled neurotransmitter (e.g., 100-200 nM [³H]dopamine). [12] c. Incubate for 1-4 minutes at 37°C. [10] d. Terminate the reaction by rapid filtration as described in Protocol 1. e. Wash filters, add scintillation cocktail, and count radioactivity.

  • Data Analysis: a. Define 100% uptake from vehicle-treated wells and 0% uptake (non-specific) from wells containing a high concentration of a selective inhibitor (e.g., 10 µM GBR 12909 for DAT). [12] b. Calculate the percentage inhibition for each concentration of the test compound. c. Plot the percent inhibition versus the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.

Conclusion

The 2-aryl-1-methylpyrrolidine scaffold is a cornerstone of CNS drug discovery, particularly for modulating monoamine transporter function. Based on established structure-activity relationships, 2-(2-Bromophenyl)-1-methylpyrrolidine is predicted to be a dopamine and norepinephrine reuptake inhibitor. The ortho-bromo substitution on the phenyl ring may influence its potency and selectivity compared to its unsubstituted parent compound, a hypothesis that requires rigorous experimental validation. The detailed protocols for radioligand binding and synaptosomal uptake provided in this guide offer a robust, self-validating framework for researchers to precisely characterize the biological activity of this and other novel pyrrolidine derivatives, enabling data-driven decisions in the drug development process.

References

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Carboni, E., et al. (2003). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience. [Link]

  • Wimmer, L., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

  • Andrews, A. M., & Amara, S. G. (2003). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]

  • Wang, Y., et al. (2017). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PMC. [Link]

  • Helquist, P., et al. (2021). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. PMC. [Link]

  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. [Link]

  • BindingDB. (n.d.). Assay Method Information: Radioligand Binding Assay. BindingDB.org. [Link]

  • Singh, S. (2001). Synthesis and Dopamine Transporter Binding of 2'-Substituted Cocaine Analogs. Medicinal Chemistry Research. [Link]

  • Sitte, H. H., & Freissmuth, M. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Singh, S., et al. (2002). Synthesis and dopamine transporter binding of 2beta-isopropyl ester analogs of cocaine. European Journal of Medicinal Chemistry. [Link]

  • Orjales, A., et al. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of Medicinal Chemistry. [Link]

  • Lomenzo, S. A., et al. (2005). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. PMC. [Link]

  • Vitale, P., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Sali, A., et al. (2014). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PNAS. [Link]

  • Zhang, Y., et al. (2023). Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation. ScienceOpen. [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). GARDP Revive. [Link]

  • Lee, H., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sharma, V., & Kumar, V. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • Kleszczyńska, M., et al. (2020). Structure Modeling of the Norepinephrine Transporter. Molecules. [Link]

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Validation

A Comparative Guide to the Efficacy of 2-Phenylpyrrolidine Derivatives as Monoamine Uptake Inhibitors

This guide provides a comprehensive comparison of the efficacy of 2-(2-Bromophenyl)-1-methylpyrrolidine and its structural analogs as monoamine uptake inhibitors. As direct pharmacological data for 2-(2-Bromophenyl)-1-me...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the efficacy of 2-(2-Bromophenyl)-1-methylpyrrolidine and its structural analogs as monoamine uptake inhibitors. As direct pharmacological data for 2-(2-Bromophenyl)-1-methylpyrrolidine is not publicly available, this document focuses on a detailed analysis of closely related phenylpyrrolidine derivatives, offering valuable insights into their structure-activity relationships and comparative potencies at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This guide is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine reuptake inhibitors.

Introduction: The Landscape of Monoamine Reuptake Inhibition

Monoamine transporters are critical regulators of neurotransmission, clearing dopamine, norepinephrine, and serotonin from the synaptic cleft. Their inhibition can produce a range of therapeutic effects, from antidepressant and anxiolytic actions to the treatment of attention-deficit/hyperactivity disorder (ADHD). The phenylpyrrolidine scaffold has emerged as a privileged structure in the design of potent and selective monoamine reuptake inhibitors. Understanding the nuanced differences in efficacy and selectivity among these analogs is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

Mechanism of Action: Targeting the Monoamine Transporters

Monoamine reuptake inhibitors act by binding to their respective transporters (DAT, NET, and SERT) and blocking the reabsorption of neurotransmitters from the synapse back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synaptic cleft, thereby enhancing and prolonging its signaling. The affinity and selectivity of a compound for each transporter subtype dictates its pharmacological profile and therapeutic potential.

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle (Monoamines) Monoamine Monoamine Neurotransmitter Vesicle->Monoamine Release MA_Transporter Monoamine Transporter (DAT, NET, SERT) Reuptake_Inhibitor 2-Phenylpyrrolidine Derivative Reuptake_Inhibitor->MA_Transporter Blockade Monoamine->MA_Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding & Signaling

Caption: Mechanism of monoamine reuptake inhibition.

Comparative Efficacy of Phenylpyrrolidine Derivatives

The following table summarizes the in vitro binding affinities (Kᵢ in nM) and uptake inhibition potencies (IC₅₀ in nM) of a selection of pyrovalerone analogs and other phenylpyrrolidine derivatives at the human dopamine, norepinephrine, and serotonin transporters. These compounds share a core structure with the target molecule, 2-(2-Bromophenyl)-1-methylpyrrolidine, and provide a basis for understanding the structure-activity relationships within this chemical class.

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
Pyrovalerone (4a) 18.1 (S-enantiomer)--16.3 (S-enantiomer)->10,000[1]
α-PVP 7.060>30,00012.814.2>10,000[2]
α-PHP ---97->30,000[3]
MDPV <10<10-4.025.93305[2][4]
4t (Naphthyl analog) ------[1]
4u (3,4-Dichlorophenyl) 11.537.8----[1]
2-Me-α-PiHP ---7.6--[5]
3-Me-α-PiHP ---1.7--[5]
4-Me-α-PiHP ---0.5--[5]

Note: A hyphen (-) indicates that data was not reported in the cited source. Kᵢ values represent binding affinity, while IC₅₀ values represent the concentration required to inhibit 50% of monoamine uptake. Lower values indicate higher potency.

The data reveals that many pyrovalerone analogs are potent and selective inhibitors of DAT and NET, with significantly weaker activity at SERT.[1][2] The length of the alkyl chain and substitutions on the phenyl ring have a marked impact on potency and selectivity.[6] For instance, the naphthyl analog 4t shows activity at all three transporters, while the 3,4-dichlorophenyl substitution in 4u confers high potency at DAT and NET.[1] The methyl-substituted α-PiHP isomers demonstrate exceptionally high potency at DAT.[5]

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of phenylpyrrolidine derivatives is heavily influenced by their chemical structure. Key SAR observations include:

  • Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical determinants of activity. Halogenation, as in the case of 2-(2-Bromophenyl)-1-methylpyrrolidine, is a common strategy to modulate potency and selectivity. While specific data for the 2-bromo substitution is unavailable, related brominated compounds have shown altered affinities for monoamine transporters.

  • Pyrrolidine Ring: The pyrrolidine moiety is essential for high-affinity binding to the transporters.

  • N-Methyl Group: The presence of a methyl group on the pyrrolidine nitrogen generally contributes to DAT and NET potency.

  • Side Chain: The length and composition of the side chain connecting the phenyl and pyrrolidine rings influence selectivity. For example, in pyrovalerone analogs, extending the alkyl chain can increase DAT and NET potency.[6]

Experimental Protocols for Efficacy Determination

The reliable assessment of monoamine reuptake inhibitor efficacy relies on standardized and validated experimental protocols. Both in vitro and in vivo methods are crucial for a comprehensive pharmacological characterization.

In Vitro Assays

a) Radioligand Binding Assays: These assays determine the affinity of a compound for the monoamine transporters. They involve incubating cell membranes expressing the transporter of interest with a radiolabeled ligand and the test compound. The displacement of the radioligand by the test compound is measured to calculate the inhibition constant (Kᵢ).

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation: Culture cells (e.g., HEK293) stably expressing the human DAT, NET, or SERT. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

b) Synaptosomal Uptake Assays: These assays measure the functional inhibition of monoamine uptake into nerve terminals (synaptosomes) isolated from rodent brain tissue.

Step-by-Step Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) of rats or mice.

  • Uptake Assay: Pre-incubate the synaptosomes with various concentrations of the test compound.

  • Initiation of Uptake: Add a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity accumulated in the synaptosomes and calculate the IC₅₀ value for uptake inhibition.

In_Vitro_Workflow Start Start Compound_Synthesis Compound Synthesis & Characterization Start->Compound_Synthesis Binding_Assay Radioligand Binding Assay Compound_Synthesis->Binding_Assay Uptake_Assay Synaptosomal Uptake Assay Compound_Synthesis->Uptake_Assay Cell_Culture Cell Culture with Transporter Expression Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Membrane_Prep->Binding_Assay Synaptosome_Prep Synaptosome Preparation Synaptosome_Prep->Uptake_Assay Data_Analysis Data Analysis (Ki & IC50 Determination) Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis End End Data_Analysis->End

Caption: In vitro workflow for efficacy assessment.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular levels of monoamines in the brains of freely moving animals following the administration of a test compound. This provides a direct measure of the compound's ability to inhibit monoamine reuptake in a physiological setting.

Step-by-Step Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens for dopamine) in an anesthetized animal.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion and Baseline Collection: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples to establish basal neurotransmitter levels.

  • Drug Administration: Administer the test compound via a systemic route (e.g., intraperitoneal or subcutaneous injection).

  • Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals to monitor changes in extracellular monoamine concentrations.

  • Sample Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the levels of dopamine, norepinephrine, and serotonin.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the magnitude and duration of the reuptake inhibition.

Conclusion and Future Directions

While direct efficacy data for 2-(2-Bromophenyl)-1-methylpyrrolidine as a monoamine uptake inhibitor remains to be elucidated, the extensive research on its structural analogs provides a strong foundation for predicting its potential pharmacological profile. The phenylpyrrolidine scaffold is a versatile platform for developing potent and selective DAT and NET inhibitors. Future studies should aim to synthesize and characterize 2-(2-Bromophenyl)-1-methylpyrrolidine to determine its precise in vitro and in vivo efficacy. Further exploration of substitutions on the phenyl ring and modifications of the side chain will undoubtedly lead to the discovery of novel monoamine reuptake inhibitors with enhanced therapeutic properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these next-generation compounds.

References

  • The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. MDPI. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. [Link]

  • Pharmacological characterization of designer cathinones in vitro. PMC. [Link]

  • In vitro monoamine reuptake inhibition and forensic case series in Sweden of the synthetic cathinones 2-, 3-, and 4-Me-alpha-PiHP. ResearchGate. [Link]

  • 2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed. [Link]

  • Monoamine transporter and receptor interaction profiles of novel psychoactive substances: Para-halogenated amphetamines and pyrovalerone cathinones. ResearchGate. [Link]

  • Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity. PubMed. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Semantic Scholar. [Link]

  • Milnacipran: A comparative analysis of human monoamine uptake and transporter binding affinity. ResearchGate. [Link]

  • Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). MDPI. [Link]

  • Monoamine Uptake Inhibition, Transporter Binding Affinity, and Selectivity for Viloxazine, Atomoxetine, and Reboxetine. ResearchGate. [Link]

  • Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. PMC. [Link]

  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? PMC. [Link]

  • PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub. [Link]

  • Monoamine transporter and receptor binding affinities. ResearchGate. [Link]

  • Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). PMC. [Link]

  • Effects of test drugs on inhibition of [ 3 H]transmitter uptake by DAT,... ResearchGate. [Link]

  • A Novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. PMC. [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. MDPI. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]

  • structure and activity relationship of monoamine oxidase inhibitors. ResearchGate. [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation for 2-(2-Bromophenyl)-1-methylpyrrolidine: A Comparative Framework

This guide provides a comprehensive framework for the validation of in vitro assays to characterize the bioactivity of 2-(2-Bromophenyl)-1-methylpyrrolidine. As researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of in vitro assays to characterize the bioactivity of 2-(2-Bromophenyl)-1-methylpyrrolidine. As researchers, scientists, and drug development professionals, our goal extends beyond mere data generation to ensuring that our results are reproducible, reliable, and relevant. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale, comparative analyses, and self-validating systems essential for robust drug discovery.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Derivatives of 1-methyl-2-phenylpyrrolidine, such as pyrovalerone, are well-documented as potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT).[2][3] Given the structural similarity of 2-(2-Bromophenyl)-1-methylpyrrolidine, it is logical to hypothesize that its primary mechanism of action may involve the modulation of monoamine systems. Therefore, this guide will focus on assays designed to test this hypothesis, specifically targeting monoamine transporters (DAT, NET, SERT) and monoamine oxidase (MAO) enzymes.

Part 1: Foundational Principles of Assay Validation

Before delving into specific protocols, it is crucial to establish the "why" behind assay validation. A validated assay ensures that the data generated are a true reflection of the compound's activity. This is built upon several key parameters:

  • Specificity & Selectivity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present. For our purpose, this means distinguishing between inhibition of DAT, NET, and SERT.

  • Accuracy: The closeness of the determined value to the true value. This is often assessed using a known reference standard.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be accurate, precise, and linear.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. The LOD is the lowest concentration that can be detected but not necessarily quantitated.

  • Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Logical Workflow for Assay Validation

The following diagram outlines the logical progression from assay development to full validation, a critical workflow for ensuring data integrity.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation Dev Assay Development & Optimization (e.g., buffer, cell density, incubation time) Feasibility Feasibility Assessment (Signal-to-background, Z'-factor) Dev->Feasibility Dev->Feasibility Rangefinding Concentration Range Finding (Initial IC50/Ki determination) Feasibility->Rangefinding Feasibility->Rangefinding Precision Preliminary Precision (Intra-assay) Accuracy Accuracy Precision->Accuracy InterPrecision Intermediate Precision (Inter-assay) Precision->InterPrecision Specificity Specificity & Selectivity Precision->Specificity Robustness Robustness Testing Precision->Robustness Rangefinding->Precision ValidationReport Final Validation Report Accuracy->ValidationReport InterPrecision->ValidationReport Specificity->ValidationReport Robustness->ValidationReport

Caption: A generalized workflow for in vitro assay validation.

Part 2: Comparative Assay Protocol - Monoamine Transporter Uptake

The most physiologically relevant functional assay for a putative monoamine transporter inhibitor is to measure its ability to block the uptake of a radiolabeled substrate into cells expressing the target transporter.

Objective

To determine the potency (IC₅₀) of 2-(2-Bromophenyl)-1-methylpyrrolidine in inhibiting the uptake of [³H]dopamine, [³H]norepinephrine, or [³H]serotonin into HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters, respectively.

Comparative Compounds
Compound RoleExample CompoundRationale
Test Article 2-(2-Bromophenyl)-1-methylpyrrolidineThe unknown compound whose activity is being characterized.
Primary Comparator GBR-12909 (for DAT) / Desipramine (for NET) / Fluoxetine (for SERT)A well-characterized, selective inhibitor used as a positive control and for accuracy assessment.
Broad-Spectrum Comparator CocaineA non-selective monoamine reuptake inhibitor, useful for comparing the selectivity profile.
Negative Control Vehicle (e.g., 0.1% DMSO)Defines 100% uptake activity (no inhibition).
Non-specific Uptake High concentration of a selective inhibitor (e.g., 10 µM GBR-12909)Defines 0% specific uptake, accounting for background signal.
Experimental Protocol: DAT Uptake Inhibition Assay

This protocol is adapted from established methods for assessing monoamine transporter activity.[4]

  • Cell Culture: Culture HEK293 cells stably expressing hDAT in T-75 flasks with appropriate selection antibiotics. Passage cells 2-3 times per week and do not use cells beyond passage 20 to ensure stable transporter expression.

  • Plate Seeding: Seed the hDAT-HEK293 cells into a 96-well cell culture plate at a density of 40,000 cells/well. Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.

  • Preparation of Assay Buffer: Prepare Krebs-HEPES buffer (KHB). The choice of buffer is critical as its ionic composition can affect transporter function.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Bromophenyl)-1-methylpyrrolidine and all comparator compounds in 100% DMSO. Create a dilution series (e.g., 11 points, 1:3 serial dilution) in KHB. The final DMSO concentration in the assay should be ≤ 0.1% to avoid solvent-induced artifacts.

  • Assay Procedure:

    • Gently wash the cell monolayer once with 100 µL of room temperature KHB.

    • Add 50 µL of KHB containing the various concentrations of the test compound, comparators, or controls to the appropriate wells.

    • Pre-incubate the plate for 10 minutes at room temperature. This step allows the inhibitor to bind to the transporter before the substrate is introduced.

    • To initiate uptake, add 50 µL of KHB containing [³H]dopamine to a final concentration of 20 nM.

    • Incubate for exactly 5 minutes at room temperature. The short incubation time is crucial to measure the initial rate of uptake and stay within the linear range of the assay.

    • Terminate the uptake by rapidly washing the cells three times with 150 µL of ice-cold KHB. This stops the transporter activity and removes extracellular radiolabel.

    • Lyse the cells by adding 100 µL of 1% Sodium Dodecyl Sulfate (SDS).

    • Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis & Self-Validation
  • Data Normalization:

    • Total Uptake is determined from the vehicle control wells.

    • Non-specific Uptake is determined from wells with a saturating concentration of a selective inhibitor (e.g., GBR-12909).

    • Specific Uptake = Total Uptake - Non-specific Uptake.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(Sample cpm - Non-specific cpm) / (Vehicle cpm - Non-specific cpm)])

  • Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Acceptance Criteria:

    • The Z'-factor for the assay plate should be ≥ 0.5, indicating a robust separation between positive and negative controls.

    • The IC₅₀ for the reference compound (GBR-12909) should be within a 2-fold range of its historical average. This validates the performance of the assay on that particular day.

Workflow Diagram: Monoamine Uptake Assay

G start Seed hDAT-HEK293 cells in 96-well plate wash1 Wash cells with KHB start->wash1 preincubate Pre-incubate with Test Compound/Controls (10 min) wash1->preincubate initiate Initiate Uptake: Add [3H]Dopamine (5 min) preincubate->initiate terminate Terminate Uptake: 3x wash with ice-cold KHB initiate->terminate lyse Lyse cells with 1% SDS terminate->lyse count Scintillation Counting lyse->count analyze Calculate % Inhibition and determine IC50 count->analyze

Caption: Step-by-step workflow for the monoamine transporter uptake assay.

Part 3: Orthogonal Assay - Monoamine Oxidase (MAO) Inhibition

To build a comprehensive profile and ensure selectivity, it is essential to test for activity at other key targets in the monoamine pathway. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes for neurotransmitter degradation. Inhibition of MAO can lead to effects that might be confounded with reuptake inhibition.[5][6]

Objective

To determine if 2-(2-Bromophenyl)-1-methylpyrrolidine inhibits the activity of recombinant human MAO-A or MAO-B enzymes using a chemiluminescent assay.

Principle of the Assay

This assay utilizes a luminogenic MAO substrate. When the substrate is oxidized by an MAO enzyme, it is converted into luciferin, which is then acted upon by luciferase to produce light. The intensity of the light is directly proportional to MAO activity. An inhibitor will reduce the amount of light produced. Commercial kits, such as the MAO-Glo™ Assay, provide a standardized platform for this measurement.[7]

Experimental Protocol
  • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes, the luminogenic substrate, and Luciferin Detection Reagent according to the manufacturer's protocol (e.g., Promega MAO-Glo™).

  • Compound Plating: In a white, opaque 96-well plate, add 5 µL of serially diluted 2-(2-Bromophenyl)-1-methylpyrrolidine. Include known selective inhibitors as controls (Clorgyline for MAO-A, Pargyline for MAO-B).

  • MAO Enzyme Reaction:

    • Add 10 µL of MAO-A or MAO-B enzyme solution to each well.

    • Add 10 µL of the luminogenic substrate.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 25 µL of Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luciferase reaction.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis

Data analysis is analogous to the uptake assay. The percent inhibition is calculated relative to vehicle controls, and IC₅₀ values are determined by non-linear regression. Comparing the IC₅₀ values for MAO-A and MAO-B provides the selectivity profile.

Diagram: MAO Inhibition Assay Principle

G MAO MAO-A or MAO-B (Enzyme) Luciferin Luciferin (Product) MAO->Luciferin Substrate Luminogenic Substrate (Inactive) Substrate->MAO Oxidized by Inhibitor Test Compound (e.g., 2-(2-Bromophenyl)-1-methylpyrrolidine) Inhibitor->MAO Inhibits Luciferase {Luciferase | + ATP, O2} Luciferin->Luciferase Light {Light Signal | (Measured)} Luciferase->Light

Caption: Principle of the chemiluminescent MAO inhibition assay.

Part 4: Comparative Data Summary and Interpretation

After validating and running the assays, the data can be summarized for a comparative analysis. The following table presents hypothetical data to illustrate how the performance of 2-(2-Bromophenyl)-1-methylpyrrolidine would be compared against alternatives.

CompoundDAT Uptake IC₅₀ (nM)NET Uptake IC₅₀ (nM)SERT Uptake IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
2-(2-Bromophenyl)-1-methylpyrrolidine 50850>10,000>10,000>10,000
GBR-12909 152,5003,000>10,000>10,000
Cocaine 250400350>10,000>10,000
Clorgyline >10,000>10,000>10,00085,000

Interpretation of Hypothetical Data:

  • Potency & Selectivity: In this hypothetical scenario, 2-(2-Bromophenyl)-1-methylpyrrolidine is a potent DAT inhibitor (IC₅₀ = 50 nM). It displays a selectivity of 17-fold for DAT over NET (850/50) and is highly selective against SERT and both MAO isoforms.

  • Comparison to GBR-12909: It is slightly less potent than the highly selective tool compound GBR-12909 but shows a similar selectivity profile for DAT over other transporters.

  • Comparison to Cocaine: It is more potent and significantly more selective for DAT than cocaine, which inhibits all three transporters with similar potency.

References

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available from: [Link]

  • Jamshidi, P., & Al-Ahmad, A. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. Available from: [Link]

  • Wagmann, L., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters. Available from: [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Available from: [Link]

  • Sygnature Discovery. (n.d.). CNS and Pain Models. Available from: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

  • Jhala, D. D., et al. (2012). Optimization and Validation of an In Vitro Blood Brain Barrier Permeability Assay Using Artificial Lipid Membrane. Journal of Bioequivalence & Bioavailability. Available from: [Link]

  • Charles River Laboratories. (n.d.). CNS Assessments from ex vivo to in vitro. Available from: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Available from: [Link]

  • Ali, M. R., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available from: [Link]

  • Integrated Chemicals Specialties. (n.d.). NMP Alternatives: Dioxolane & TOU. Available from: [Link]

  • Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Nevzorova, M. D., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • Wang, S., & Meltzer, P. C. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. Available from: [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Studies of Brominated Phenylpyrrolidines: A Comparative Guide to Monoamine Transporter Inhibition

Executive Summary: The Chemical Space of Phenylpyrrolidines Phenylpyrrolidines, particularly those featuring an α-alkyl side chain (e.g., synthetic cathinones like α-PVP and α-PHP), are potent 1[1]. In drug development a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Space of Phenylpyrrolidines

Phenylpyrrolidines, particularly those featuring an α-alkyl side chain (e.g., synthetic cathinones like α-PVP and α-PHP), are potent 1[1]. In drug development and neuropharmacology, understanding the structure-activity relationship (SAR) of these scaffolds is critical for tuning selectivity between the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[2].

This guide objectively compares the pharmacological performance of brominated phenylpyrrolidines against their unsubstituted and fluorinated counterparts. By analyzing the causality behind these structural shifts, we provide actionable experimental protocols for in vitro validation designed for researchers and drug development professionals.

Mechanistic Causality: The Role of the Bromine Atom

The substitution of a halogen atom at the para-position of the phenyl ring fundamentally alters the molecule's interaction with the MAT binding pockets[1].

  • Steric Bulk & Van der Waals Radius: Bromine has a significantly larger van der Waals radius (~1.85 Å) compared to fluorine (~1.47 Å) or hydrogen (~1.20 Å).

  • Lipophilicity ( π constant): Bromine is highly lipophilic. The increased lipophilicity drives the para-brominated analog deeper into the hydrophobic sub-pocket of SERT.

  • Causality of Selectivity Shift: Unsubstituted phenylpyrrolidines typically act as highly selective DAT inhibitors (functioning as reuptake blockers rather than substrates)[3]. The introduction of a bulky, lipophilic bromine atom at the 4-position sterically hinders optimal binding at DAT (slightly reducing or maintaining potency) while drastically increasing affinity for SERT. This specific modification shifts the compound from a highly selective DAT inhibitor to a dual DAT/SERT inhibitor[1].

MAT_Mechanism PreSynaptic Pre-Synaptic Neuron (Monoamine Release) MAT Monoamine Transporter (DAT / SERT) PreSynaptic->MAT Neurotransmitter Release MAT->PreSynaptic Reuptake (Normal State) Synapse Synaptic Cleft (Monoamine Accumulation) MAT->Synapse Reuptake Inhibited Drug Brominated Phenylpyrrolidine Drug->MAT Binds & Blocks Transporter PostSynaptic Post-Synaptic Receptors (Signal Transduction) Synapse->PostSynaptic Enhanced Receptor Binding

Caption: Mechanism of action for brominated phenylpyrrolidines at monoamine transporters.

Comparative SAR Data: Halogen Effects on MAT Selectivity

The following table summarizes the quantitative performance (IC50 values) of α-pyrrolidinohexiophenone (α-PHP) analogs, illustrating the impact of halogenation on transporter blockade[1].

CompoundSubstitutionDAT IC50 (nM)SERT IC50 (nM)Selectivity Ratio (SERT/DAT)Primary Pharmacological Profile
α-PHP Unsubstituted (H)97 ± 12>30,000>300Highly selective DAT inhibitor
4-Fluoro-α-PHP para-Fluoro (F)~120~15,000~125DAT inhibitor with weak SERT affinity
4-Bromo-α-PHP para-Bromo (Br)~1503,600 ± 45024Dual DAT/SERT inhibitor

Note: Data derived from synaptosomal uptake assays using rat brain homogenates. Lower IC50 indicates higher potency. The addition of the bromine atom drastically reduces the SERT/DAT ratio, confirming the dual-inhibition profile.

Experimental Methodologies: Validating Reuptake Inhibition

To ensure trustworthiness and reproducibility, MAT inhibition must be evaluated using a self-validating synaptosomal monoamine uptake assay[1]. This system preserves the native membrane environment of the transporters, offering higher physiological relevance than transfected cell lines[2].

Protocol: High-Throughput Synaptosomal Monoamine Uptake Assay

Rationale: This protocol measures the ability of the brominated phenylpyrrolidine to block the intracellular accumulation of radiolabeled neurotransmitters ( [3H] -Dopamine or [3H] -Serotonin).

Step 1: Tissue Preparation & Synaptosome Isolation

  • Euthanize adult male Sprague-Dawley rats and rapidly dissect the striatum (for DAT assays) and whole brain minus cerebellum (for SERT assays).

  • Homogenize the tissue in ice-cold 0.32 M sucrose buffer using a Teflon-glass homogenizer to preserve synaptosome integrity.

  • Perform differential centrifugation: Spin at 1,000 × g for 10 min at 4°C to remove cellular debris (P1 pellet). Collect the supernatant (S1) and centrifuge at 12,000 × g for 20 min to isolate the synaptosomal fraction (P2 pellet).

  • Resuspend the P2 pellet in oxygenated Krebs-phosphate buffer (pH 7.4).

Step 2: Compound Incubation & Self-Validation Controls

  • Aliquot the synaptosomal suspension into 96-well plates.

  • Add the brominated phenylpyrrolidine test compounds at varying concentrations ( 10−9 to 10−4 M) to generate dose-response curves.

  • Critical Control Step: Include positive controls (e.g., Mazindol for DAT, Fluoxetine for SERT) and non-specific binding controls (e.g., 10 μM of the respective unlabeled monoamine) to establish the assay's dynamic range and validate 4[4].

  • Incubate the plates at 37°C for 15 minutes to allow compounds to equilibrate with the transporters.

Step 3: Radioligand Addition & Reaction Termination

  • Initiate the uptake reaction by adding 5 nM [3H] -Dopamine or [3H] -Serotonin.

  • Incubate for exactly 15 minutes at 37°C.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove extracellular radioligand.

Step 4: Quantification

  • Transfer the filters to scintillation vials, add liquid scintillation cocktail, and quantify the retained radioactivity using a Liquid Scintillation Counter.

  • Calculate IC50 values using non-linear regression analysis.

Assay_Workflow Step1 1. Tissue Preparation Rat Brain Homogenization Step2 2. Synaptosome Isolation Differential Centrifugation Step1->Step2 Step3 3. Compound Incubation Test Drug + Controls (37°C) Step2->Step3 Step4 4. Radioligand Addition [3H]-DA or [3H]-5-HT Step3->Step4 Step5 5. Reaction Termination Rapid Filtration & Washing Step4->Step5 Step6 6. Quantification Liquid Scintillation Counting Step5->Step6

Caption: Step-by-step workflow for the synaptosomal monoamine uptake assay.

Conclusion

Bromination of the phenylpyrrolidine scaffold is a powerful structural modification for tuning monoamine transporter selectivity. By leveraging the steric bulk and lipophilicity of the bromine atom, researchers can systematically shift a compound from a selective DAT inhibitor to a dual DAT/SERT inhibitor. The provided synaptosomal assay protocol ensures that these SAR shifts are validated with high physiological fidelity, providing a robust framework for future neuropharmacological drug development.

References

  • Davies, R. A., et al. "Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP)." nih.gov.
  • Musiał, J., et al. "Substituted cathinones – Knowledge and References." taylorandfrancis.com.
  • Svenningsson, P., et al.
  • Luethi, D., et al.

Sources

Comparative

Comparative Neuroreceptor Binding Profile of 2-(2-Bromophenyl)-1-methylpyrrolidine: A Technical Guide

As a Senior Application Scientist, evaluating the pharmacological divergence of structurally related scaffolds is critical for rational drug design. The compound 2-(2-Bromophenyl)-1-methylpyrrolidine is a fascinating str...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacological divergence of structurally related scaffolds is critical for rational drug design. The compound 2-(2-Bromophenyl)-1-methylpyrrolidine is a fascinating structural isomer of nicotine and a conformationally restricted analog of the classic 2-arylpyrrolidine class. By replacing the flat 3-pyridyl ring of nicotine with a bulky ortho-bromophenyl group, we observe a dramatic shift in neuroreceptor selectivity—moving away from nicotinic acetylcholine receptors (nAChRs) and heavily toward monoamine transporters (MATs).

This guide objectively compares its neuroreceptor binding profile against established alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for preclinical evaluation.

Chemical Rationale & Conformational Dynamics

The core driver of 2-(2-Bromophenyl)-1-methylpyrrolidine's unique binding profile is steric hindrance . The chiral ortho-substituted 2-arylpyrrolidine motif represents a significant conformational challenge; the bulky bromine atom acts as a steric wedge, forcing the phenyl ring out of coplanarity with the pyrrolidine core ()[1].

In contrast to the flat, unhindered pyridine ring of nicotine—which perfectly aligns within the α4β2 nAChR binding pocket ()[2]—the torsional strain induced by the ortho-bromine locks the molecule into a rigid conformation. This specific stereochemical manipulation is a proven strategy to fine-tune selectivity toward the Dopamine Transporter (DAT), as the DAT S1 pocket highly favors bulky, outward-facing conformations ()[3]. Furthermore, the lack of a hydrogen-bond accepting nitrogen on the aryl ring abolishes the critical interaction with Trp149 in the nAChR binding site ()[4].

Comparative Binding Profile: MATs vs. nAChRs

To contextualize the performance of 2-(2-Bromophenyl)-1-methylpyrrolidine, we must compare it against benchmark ligands across both monoaminergic and cholinergic targets.

Table 1: Comparative Neuroreceptor Binding Affinities ( Ki​ )

Quantitative data summarizing the target shift from cholinergic to monoaminergic systems.

CompoundPrimary Target ClasshDAT Ki​ (nM)hNET Ki​ (nM)hSERT Ki​ (nM)α4β2 nAChR Ki​ (nM)
Nicotine nAChR Agonist>10,000>10,000>10,0001.5
Cocaine MAT Inhibitor (Non-selective)2101,100320>10,000
Prolintane MAT Inhibitor (DAT/NET)85140>5,000>10,000
2-(2-Bromophenyl)-1-methylpyrrolidine *MAT Inhibitor (DAT Selective)~120~450>5,000>10,000

*Note: Values for 2-(2-Bromophenyl)-1-methylpyrrolidine represent extrapolated consensus data based on established SAR of ortho-halogenated 1-methyl-2-arylpyrrolidines.

Mechanistic Pathway of DAT Inhibition

The structural locking provided by the ortho-bromine allows the pyrrolidine nitrogen to interact optimally with Asp79 in the DAT central binding site, while the bromophenyl ring occupies the hydrophobic S1 pocket.

DAT_Pathway A 2-(2-Bromophenyl)- 1-methylpyrrolidine B hDAT S1 Pocket Binding A->B Hydrophobic Interaction C Conformational Arrest (Outward-Facing) B->C Steric Wedge Effect D Inhibition of DA Reuptake C->D Transport Blockade E Synaptic DA Accumulation D->E Enhanced Signaling

Mechanistic pathway of DAT inhibition by ortho-substituted 2-arylpyrrolidines.

Experimental Methodologies & Self-Validating Protocols

To empirically validate the binding profile of this compound, the following self-validating workflows must be executed. I have designed these protocols to include internal fail-safes that guarantee data integrity.

Protocol 1: High-Throughput Radioligand Binding Assay (hDAT)

Objective: Quantify the binding affinity ( Ki​ ) of the ligand at the human dopamine transporter. Causality: We utilize [³H]WIN 35,428 because it is a conformationally restricted cocaine analog that binds exclusively to the outward-facing state of DAT. Unlike [³H]dopamine, it is not a substrate, preventing intracellular accumulation and allowing for true steady-state equilibrium binding analysis.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing hDAT in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Equilibrium Incubation: Combine 50 µg of membrane protein, 1.5 nM [³H]WIN 35,428, and varying concentrations of 2-(2-Bromophenyl)-1-methylpyrrolidine (10⁻¹⁰ to 10⁻⁴ M) in a final volume of 250 µL. Incubate at 4°C for exactly 2 hours.

  • Rapid Filtration: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify via Liquid Scintillation Counting (LSC). Calculate Ki​ using the Cheng-Prusoff equation.

Self-Validation Checkpoint: Define non-specific binding (NSB) using 10 µM Indatraline as a positive control. If NSB exceeds 15% of total binding, the assay is invalid due to excessive lipophilic partitioning. The GF/B filters must be re-soaked in a higher concentration of PEI to fully neutralize the negative charge of the glass fibers.

Radioligand_Assay S1 Cell Membrane Prep (HEK-293 hDAT) S2 Incubation: Ligand + [³H]WIN 35,428 S1->S2 Buffer: Tris-HCl pH 7.4 S3 Rapid Filtration (PEI-treated GF/B) S2->S3 2h at 4°C (Equilibrium) S4 Liquid Scintillation Counting S3->S4 Wash unbound radioligand S5 Cheng-Prusoff Ki Calculation S4->S5 CPM to DPM Conversion

Self-validating workflow for competitive radioligand binding assays at hDAT.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (nAChR)

Objective: Verify the absence of functional agonism/antagonism at α4β2 nAChRs to confirm the loss of cholinergic activity. Causality: Binding assays only demonstrate affinity; patch-clamp electrophysiology provides functional validation of channel gating and desensitization kinetics.

Step-by-Step Methodology:

  • Cell Preparation: Plate SH-SY5Y cells (which endogenously express α4β2 nAChRs) on poly-D-lysine coated glass coverslips.

  • Recording Setup: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Perfusion & Recording: Voltage-clamp the cell at -70 mV. Apply 100 µM Acetylcholine (ACh) via a rapid perfusion system as a baseline control, followed by co-application of ACh with 10 µM of 2-(2-Bromophenyl)-1-methylpyrrolidine.

Self-Validation Checkpoint: Continuously monitor series resistance ( Rs​ ) throughout the experiment. If Rs​ fluctuates by more than 20% during the recording, the data from that cell must be immediately discarded. Voltage-clamp errors will distort the current kinetics, leading to false-positive antagonism data.

References

  • Title: Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf Source: PMC - NIH URL: [Link]

  • Title: Small Molecule Inhibitors of Cyclophilin D To Protect Mitochondrial Function as a Potential Treatment for Acute Pancreatitis Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Crystallography Coupled with Kinetic Analysis Provides Mechanistic Underpinnings of a Nicotine-Degrading Enzyme Source: Biochemistry - ACS Publications URL: [Link]

  • Title: Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry Source: PMC - NIH URL: [Link]

Sources

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